molecular formula C10H9N B044030 7-Methylquinoline CAS No. 612-60-2

7-Methylquinoline

Cat. No.: B044030
CAS No.: 612-60-2
M. Wt: 143.18 g/mol
InChI Key: KDYVCOSVYOSHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylquinoline is a versatile heterocyclic organic compound that serves as a privileged scaffold in medicinal chemistry and materials science. Its core structure, a quinoline ring methylated at the 7-position, is a key building block for synthesizing a wide array of biologically active molecules. Researchers utilize this compound in the development of potential pharmaceuticals, including antimicrobial, anticancer, and anti-malarial agents, owing to its ability to interact with various enzymatic targets. Beyond therapeutic applications, this compound is a fundamental precursor in the synthesis of advanced materials, such as ligands for metal-organic frameworks (MOFs) and electron-transporting layers in organic light-emitting diodes (OLEDs). Its electronic properties and coordination chemistry make it invaluable for creating functional materials with tailored characteristics. Available in high purity, our this compound is supplied to ensure consistent and reliable performance in your synthetic and investigative workflows, supporting innovation across chemical biology and materials research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYVCOSVYOSHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Record name 7-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20693
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025657
Record name 7-Methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

7-methylquinoline appears as clear yellow liquid or oil. (NTP, 1992), Clear yellow liquid; mp = 35-38 deg C; [CAMEO] Viscous liquid; [Alfa Aesar MSDS]
Record name 7-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20693
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 7-Methylquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11315
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

484.7 to 486.5 °F at 760 mmHg (NTP, 1992)
Record name 7-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20693
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

230 °F (NTP, 1992)
Record name 7-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20693
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 7-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20693
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.0609 at 68 °F (NTP, 1992) - Denser than water; will sink
Record name 7-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20693
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

612-60-2
Record name 7-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20693
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 7-Methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-METHYLQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 7-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-METHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOW995K43C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

95 to 100 °F (NTP, 1992)
Record name 7-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20693
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 7-Methylquinoline, a heterocyclic aromatic organic compound. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties of this compound

This compound presents as a white to light yellow crystalline powder or a low melting solid/liquid. Its core physical properties, melting and boiling points, are critical parameters for its handling, purification, and application in various chemical syntheses.

Data Presentation: Physical Properties

The following table summarizes the experimentally determined melting and boiling points for this compound.

Physical PropertyValue (°C)Value (°F)Notes
Melting Point 34 - 37[1]95 - 100[2]The literature indicates a range, which is common for organic compounds.
Boiling Point 251 - 253[3]484.7 - 486.5[2]At standard atmospheric pressure (760 mmHg).

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail the standard experimental methodologies for these measurements.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.[1][2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely ground, if necessary, to ensure uniform packing. The open end of a capillary tube is pressed into the sample, and the tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.[4]

  • Apparatus Setup (Mel-Temp): The capillary tube is inserted into the heating block of the melting point apparatus.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, typically with a small rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the rubber band is above the oil level.[2]

  • Heating and Observation: The apparatus is heated gradually. A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2 °C per minute as the melting point is neared to ensure accuracy.[2]

  • Data Recording: Two temperatures are recorded to define the melting range:

    • The temperature at which the first drop of liquid appears.

    • The temperature at which the entire sample has completely melted into a clear liquid.

A narrow melting range (0.5-2 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2]

Boiling Point Determination: Distillation and Thiele Tube Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

This method is suitable when a sufficient quantity of the liquid (typically >5 mL) is available.[5]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Assembly: The this compound sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: The flask is heated gently.

  • Data Recording: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[6]

This micro-method is ideal when only a small amount of the substance is available.

Apparatus:

  • Thiele tube

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • High-boiling point oil

Procedure:

  • Sample Preparation: A small amount of liquid this compound is placed in the fusion tube. A capillary tube, with its sealed end uppermost, is then placed inside the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing oil.

  • Heating and Observation: The Thiele tube is heated. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands. The heating is continued until a continuous and rapid stream of bubbles is observed.

  • Data Recording: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound like this compound.

G cluster_0 Workflow for Physical Property Determination cluster_1 Melting Point Protocol cluster_2 Boiling Point Protocol A Sample Acquisition (this compound) B Purity Assessment (e.g., Chromatography) A->B C Melting Point Determination B->C D Boiling Point Determination B->D C1 Sample Preparation (Grinding and Packing) C->C1 D1 Apparatus Setup (Distillation or Thiele Tube) D->D1 E Data Analysis and Reporting C2 Heating and Observation C1->C2 C3 Record Melting Range C2->C3 C3->E D2 Heating and Observation D1->D2 D3 Record Boiling Point and Pressure D2->D3 D3->E

Caption: General workflow for determining the melting and boiling points of this compound.

References

An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylquinoline, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed experimental protocols for its synthesis, alongside in-depth analysis of its spectroscopic signatures, are presented to support research and development activities. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Molecular Structure and Formula

This compound is a derivative of quinoline (B57606) with a methyl group substituted at the C7 position. The core is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring.

Molecular Formula: C₁₀H₉N[1]

IUPAC Name: this compound[1]

CAS Number: 612-60-2[1]

Molecular Weight: 143.19 g/mol [1]

Below is a diagram illustrating the molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound with IUPAC numbering.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
AppearanceClear yellow liquid or oil[1]
Melting Point35-37 °C
Boiling Point258 °C
Density1.061 g/cm³ at 20 °C
SolubilityInsoluble in water. Soluble in chloroform (B151607) and methanol.[1]
Flash Point>110 °C

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.85dd1HH2
8.07d1HH4
7.88s1HH8
7.68d1HH5
7.35m2HH3, H6
2.55s3H-CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
150.8C2
148.1C8a
138.4C7
136.0C4
128.9C5
128.1C4a
126.9C6
125.4C8
121.3C3
21.6-CH₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2920, 2850MediumMethyl C-H stretch
1600, 1505, 1450StrongAromatic C=C stretch
880, 830StrongC-H out-of-plane bending
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): m/z = 143

  • Major Fragments:

    • m/z = 142 ([M-H]⁺): Loss of a hydrogen radical.

    • m/z = 115 ([M-H-HCN]⁺): Loss of a hydrogen radical followed by hydrogen cyanide, a characteristic fragmentation of the quinoline ring.

Experimental Protocols

Synthesis of this compound via Skraup Reaction

The Skraup synthesis is a classic and widely used method for the preparation of quinolines.

Reaction Scheme:

m-Toluidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> this compound + 5-Methylquinoline

Experimental Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 107 g (1.0 mol) of m-toluidine, 245 g (2.66 mol) of glycerol, and 87 g of arsenic pentoxide (or another suitable oxidizing agent like nitrobenzene).

  • Acid Addition: Slowly and with constant stirring, add 200 g (109 mL) of concentrated sulfuric acid. The addition should be done in a fume hood, and the flask may be cooled in an ice bath to control the initial exothermic reaction.

  • Heating: Heat the mixture cautiously with a heating mantle. Once the reaction begins (indicated by vigorous boiling), remove the heat source. The reaction is highly exothermic and will continue to reflux without external heating. If the reaction becomes too vigorous, it can be moderated by cooling the flask with a wet towel.

  • Completion of Reaction: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the mixture to cool to below 100 °C and then cautiously dilute it with 1 liter of water.

    • Transfer the mixture to a larger flask and steam distill to remove any unreacted nitrobenzene (B124822) (if used as the oxidizing agent).

    • Make the solution strongly alkaline with a concentrated sodium hydroxide (B78521) solution. This will liberate the free quinoline bases.

    • Steam distill the alkaline solution. The methylquinolines will co-distill with the steam. Collect the distillate until it is no longer oily.

  • Purification:

    • Separate the oily layer of the distillate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts with the initial oily layer, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent by rotary evaporation.

    • The resulting mixture of 5- and this compound can be separated by fractional distillation under reduced pressure or by chromatography.

Logical Workflow for Skraup Synthesis:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Products m-Toluidine m-Toluidine Mixing and\nAcid Addition Mixing and Acid Addition m-Toluidine->Mixing and\nAcid Addition Glycerol Glycerol Glycerol->Mixing and\nAcid Addition Sulfuric Acid Sulfuric Acid Sulfuric Acid->Mixing and\nAcid Addition Oxidizing Agent Oxidizing Agent Oxidizing Agent->Mixing and\nAcid Addition Heating and\nReflux Heating and Reflux Mixing and\nAcid Addition->Heating and\nReflux Dilution and\nNeutralization Dilution and Neutralization Heating and\nReflux->Dilution and\nNeutralization Steam Distillation Steam Distillation Dilution and\nNeutralization->Steam Distillation Extraction and\nDrying Extraction and Drying Steam Distillation->Extraction and\nDrying Fractional Distillation\nor Chromatography Fractional Distillation or Chromatography Extraction and\nDrying->Fractional Distillation\nor Chromatography This compound This compound Fractional Distillation\nor Chromatography->this compound 5-Methylquinoline 5-Methylquinoline Fractional Distillation\nor Chromatography->5-Methylquinoline

Caption: Workflow for the synthesis of this compound via the Skraup reaction.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and key properties of this compound. The comprehensive spectroscopic data and a detailed protocol for its synthesis will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating its application in the development of novel compounds and materials.

References

The Biological Versatility of 7-Methylquinoline and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 7-methylquinoline and its analogues have emerged as a class of compounds with a broad and compelling spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of these molecules, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

Quantitative Anticancer Data

The antiproliferative activity of various this compound derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative 12e MGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Quinoline-based dihydrazone 3b MCF-7 (Breast)7.016[2]
Quinoline-based dihydrazone 3c MCF-7 (Breast)7.05[2]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j )MCF-7 (Breast)- (82.9% growth reduction)[3]
Pyrano[3,2-c]quinoline derivative 5e -GI50 = 26 nM[4]
Pyrano[3,2-c]quinoline derivative 5h -GI50 = 28 nM[4]
Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[5][6]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K inhibits Quinoline Derivative->mTORC1 inhibits EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Downstream Signaling Ras/Raf/MEK/ERK PI3K/Akt/mTOR Dimerization & Autophosphorylation->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->EGFR inhibits Skraup_Synthesis m-Toluidine m-Toluidine Heat Heat m-Toluidine->Heat Glycerol Glycerol Glycerol->Heat H2SO4_Nitrobenzene H₂SO₄ Nitrobenzene H2SO4_Nitrobenzene->Heat This compound This compound Heat->this compound MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

References

7-Methylquinoline: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylquinoline, a heterocyclic aromatic organic compound, is a derivative of quinoline (B57606) that finds application in various chemical syntheses. As with any chemical entity intended for use in research and development, particularly in the pharmaceutical industry, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides an in-depth overview of the available toxicological data and safety information for this compound, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Physicochemical Properties

A foundational aspect of toxicological assessment is the understanding of a compound's physical and chemical characteristics, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Formula C₁₀H₉N[1][2]
Molecular Weight 143.19 g/mol [1][2]
Appearance Clear yellow to brown liquid/crystals[3][4]
Melting Point 35-37 °C
Boiling Point 258 °C
Water Solubility Insoluble in water[4]

Toxicological Data

The toxicological profile of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key findings.

Acute Toxicity
EndpointSpeciesRouteValueClassificationReference
LD50 (Oral) ---Harmful if swallowed (Acute Tox. 4)[1]
LD50 (Oral, Quinoline) Rat (Wistar)Oral262 mg/kg bw-[5]
LD50 (Oral, Quinoline) Rat (unspecified)Oral331 mg/kg bw-[5]
LD50 (Oral, 2-Methylquinoline) RatOral1230 mg/kg bw-[5]
LD50 (Dermal, Quinoline) RabbitDermal1377 mg/kg bw-[5]
LD50 (Dermal, 2-Methylquinoline) RabbitDermal1978 mg/kg bw-[5]
LC50 (Inhalation, Quinoline) RatInhalation17 ppm - 4000 ppm (estimated)-[5]
Irritation and Sensitization

This compound is classified as a skin and eye irritant.

EndpointResultClassificationReference
Skin Irritation Causes skin irritationSkin Irrit. 2[1]
Eye Irritation Causes serious eye irritationEye Irrit. 2[1]
Respiratory Irritation May cause respiratory irritationSTOT SE 3[1]
Skin Sensitization No data available-
Genotoxicity

This compound has been shown to be mutagenic in bacterial reverse mutation assays.

Test SystemMetabolic ActivationResultConcentrationReference
Salmonella typhimurium TA100With S9Mutagenic100 to 600 µ g/plate [6]
Salmonella typhimurium (strain not provided)Without S9Mutagenic25 µ g/plate [6]
Carcinogenicity

Limited data is available regarding the carcinogenic potential of this compound.

SpeciesRouteResultReference
Sencar miceTopicalNot significantly tumorigenic[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following sections describe the general methodologies for the key experiments cited.

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of this compound was assessed using the Ames test, which is a widely accepted method for detecting point mutations.

Principle: The assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize histidine and grow on a histidine-deficient medium.

General Protocol:

  • Strain Selection: Salmonella typhimurium strain TA100 is commonly used for detecting base-pair substitution mutations.[8][9][10]

  • Metabolic Activation: An S9 fraction, derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone, is prepared to simulate mammalian metabolism.[11]

  • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.[8][10]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[10]

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Skin Irritation

The assessment of skin irritation potential is a critical step in safety evaluation. While specific in vivo data for this compound is not detailed, the classification is likely based on standard assays.

Principle: The in vivo rabbit skin irritation test (Draize test) or validated in vitro methods using reconstructed human epidermis models are standard.[12] The principle is to assess the degree of reversible inflammatory changes in the skin following application of the test substance.

General In Vivo Protocol (OECD 404):

  • Animal Model: Albino rabbits are typically used.[12]

  • Application: A small area of the rabbit's back is clipped free of fur. 0.5 g or 0.5 mL of the test substance is applied to the skin under a gauze patch.

  • Exposure: The patch is left in place for a specified period, typically 4 hours.[12]

  • Observation: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the reactions is scored, and an overall irritation index is calculated.

Eye Irritation

Similar to skin irritation, eye irritation potential is a key safety parameter.

Principle: The in vivo rabbit eye irritation test (Draize test) or validated in vitro alternatives are employed to assess the potential of a substance to cause reversible or irreversible damage to the eye.

General In Vivo Protocol (OECD 405):

  • Animal Model: Albino rabbits are used.

  • Application: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The ocular reactions are scored, and the substance is classified based on the severity and reversibility of the effects.

Mechanistic Insights and Visualizations

Understanding the mechanism of toxicity is crucial for risk assessment and the development of safer alternatives. While specific signaling pathways for this compound's toxicity are not well-elucidated, its genotoxicity is likely linked to its metabolic activation, a common mechanism for many quinoline derivatives.

The metabolism of the parent compound, quinoline, is known to be mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6 in human liver microsomes.[13] A key activation step is the formation of an epoxide, which is a reactive electrophile capable of binding to DNA and causing mutations. The detoxification pathway involves the conversion of the epoxide to a diol by epoxide hydrolase.[13]

The following diagrams illustrate the general workflow for toxicological testing and the proposed metabolic activation pathway for quinolines.

Toxicity_Testing_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing QSAR QSAR Modeling (Structure-Activity Relationship) Ames Ames Test (Mutagenicity) QSAR->Ames Prioritization Acute_Tox Acute Toxicity (LD50/LC50) Ames->Acute_Tox Further Evaluation Irritation Skin/Eye Irritation (Reconstructed Tissue) Irritation->Acute_Tox Cytotoxicity Cytotoxicity Assays Cytotoxicity->Acute_Tox Repeat_Dose Repeated Dose Toxicity Acute_Tox->Repeat_Dose If warranted Carcinogenicity Carcinogenicity Bioassay Repeat_Dose->Carcinogenicity If warranted

General workflow for toxicological assessment.

Metabolic_Activation Metabolic Activation and Detoxification of Quinolines Quinoline This compound Epoxide Reactive Epoxide (e.g., 5,6-epoxide) Quinoline->Epoxide CYP450 Enzymes DNA_Adduct DNA Adducts Epoxide->DNA_Adduct Covalent Binding Diol Diol Metabolite (Detoxified) Epoxide->Diol Epoxide Hydrolase Mutation Mutation DNA_Adduct->Mutation Replication Error

Proposed metabolic activation of quinolines leading to genotoxicity.

Safety Precautions

Based on the available toxicological data, the following safety precautions should be observed when handling this compound:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

  • Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Handle in a well-ventilated area or in a closed system.[1]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Ingestion: Call a poison center or doctor/physician if you feel unwell.[1]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[1]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[1]

Conclusion

This compound is a compound with moderate acute oral toxicity and is a skin and eye irritant. It has demonstrated mutagenic potential in the Ames test. While a specific in vivo carcinogenicity study on this compound was not found to be positive, the genotoxic nature of the compound warrants caution. The likely mechanism of its genotoxicity involves metabolic activation by cytochrome P450 enzymes to a reactive epoxide intermediate. Researchers, scientists, and drug development professionals should handle this compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment. Further studies to determine a precise oral LD50, to assess its potential for repeated dose toxicity, and to further elucidate its metabolic pathways would provide a more complete toxicological profile.

References

An In-depth Technical Guide to the Solubility of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-methylquinoline in water and various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative and quantitative information, alongside detailed experimental protocols for researchers to determine precise solubility values. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who utilize this compound.

Introduction to this compound

This compound, a heterocyclic aromatic organic compound, is a derivative of quinoline (B57606) with a methyl group at the 7th position. It serves as a valuable intermediate in the synthesis of various organic molecules and has been investigated for its biological activities. Understanding its solubility is critical for its application in chemical reactions, formulation development, and biological assays.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 612-60-2
Molecular Formula C₁₀H₉N
Molecular Weight 143.19 g/mol [1]
Appearance White to light yellow crystal powder or viscous liquid[2][3]
Melting Point 35-37 °C[1]
Boiling Point 258 °C[1]
Density 1.061 g/mL[2]

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. For this compound, its aromatic and heterocyclic nature, combined with the presence of a methyl group, influences its solubility profile.

Aqueous Solubility

This compound exhibits low solubility in water. This is attributed to its largely nonpolar bicyclic aromatic structure, which has limited favorable interactions with polar water molecules.

SolventTemperatureSolubilityReference
Water20 °C< 0.1 g/100 mL (< 1 mg/mL)[3][4]
Water68 °F (20 °C)< 1 mg/mL[5]
Solubility in Organic Solvents

Qualitative Solubility of this compound:

SolventSolubilityReference
EthanolSoluble[6]
EtherSoluble[6]
BenzeneSoluble[6]
ChloroformSlightly Soluble[2][7]
MethanolSlightly Soluble[2][7]

Comparative Solubility of Related Isomers:

To provide a broader context, the following table includes solubility data for 2-methylquinoline (B7769805) and 6-methylquinoline. It is crucial to note that these values are for isomeric compounds and should be used for comparative purposes only, as the position of the methyl group can influence solubility.

CompoundSolventTemperatureSolubilityReference
2-MethylquinolineWater25 °C498.5 mg/L (estimated)[8]
2-MethylquinolineChloroform-Soluble[9]
2-MethylquinolineDiethyl Ether-Soluble[9]
6-MethylquinolineWater25 °C631.1 mg/L (estimated)[10][11]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound in specific solvents, the following experimental protocols are provided. The most common and reliable method is the shake-flask method, followed by a suitable analytical technique for quantification.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Objective: To prepare a saturated solution of this compound in a chosen solvent at a constant temperature.

Materials:

  • This compound (solid or liquid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Thermostatic shaker or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid/liquid should be visually apparent.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved compound to settle. For finer suspensions, centrifuge the vials at high speed.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the undissolved material.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Quantification by UV-Vis Spectroscopy

This method is suitable if this compound has a distinct chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.

Objective: To determine the concentration of this compound in the saturated solution using its absorbance of UV-Vis light.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Filtered saturated solution from the shake-flask method

  • Pure solvent for blank and dilutions

Procedure:

  • Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution over a range of UV-Vis wavelengths to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear, following the Beer-Lambert law.

  • Analyze Sample: Dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculate Solubility: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution, especially in complex mixtures.

Objective: To determine the concentration of this compound in the saturated solution using HPLC with a suitable detector (e.g., UV-Vis or Diode Array Detector).

Materials:

  • HPLC system with a suitable column (e.g., C18) and detector

  • Filtered saturated solution from the shake-flask method

  • Mobile phase solvents

  • Pure solvent for dilutions

Procedure:

  • Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

  • Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area (or height). Plot a graph of peak area versus concentration to generate a linear calibration curve.

  • Analyze Sample: Dilute the filtered saturated solution with the mobile phase or a compatible solvent to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

  • Calculate Solubility: Use the peak area of the diluted sample and the equation of the line from the calibration curve to determine its concentration. Multiply this concentration by the dilution factor to calculate the solubility of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of compound solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake settle Allow to settle / Centrifuge shake->settle collect_supernatant Collect supernatant settle->collect_supernatant filter_sample Filter through 0.22 µm filter collect_supernatant->filter_sample quantify Quantify concentration (UV-Vis or HPLC) filter_sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

A Comprehensive Guide to the Historical Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational, historical methods for the synthesis of quinoline (B57606) and its derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, and a thorough understanding of its classical synthetic routes is essential for the innovation of novel compounds and efficient production strategies. This document details the core principles, experimental methodologies, and quantitative data for the most significant historical syntheses, presented with clarity and detail to support both academic research and industrial drug development.

The Skraup Synthesis (1880)

The Skraup synthesis is a classic and widely recognized method for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent, and sulfuric acid.[1][2] The reaction is notoriously vigorous and exothermic, necessitating careful control of reaction conditions.[2]

Reaction Mechanism

The synthesis begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. The aniline then undergoes a Michael-type conjugate addition to the acrolein. The resulting intermediate is cyclized and dehydrated in the acidic medium to form 1,2-dihydroquinoline, which is subsequently oxidized to the final quinoline product.

Skraup_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Quinoline Synthesis.

Experimental Protocol: Synthesis of Quinoline[2]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Water

  • Sodium Hydroxide (B78521) solution (concentrated)

  • Anhydrous Potassium Carbonate

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • Add an oxidizing agent, such as nitrobenzene, portion-wise to the mixture.

  • Heat the reaction mixture carefully to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.

Quantitative Data
Starting AnilineOxidizing AgentModeratorProductYield (%)Reference
AnilineNitrobenzeneFerrous SulfateQuinoline84-91[2]
3-Nitro-4-aminoanisoleArsenic Pentoxide-6-Methoxy-8-nitroquinoline-[1]

The Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is a versatile method for preparing a wide range of substituted quinolines.[3] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[4]

Reaction Mechanism

The reaction is believed to proceed through a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting adduct can then fragment into an imine and a saturated carbonyl compound. These fragments recombine via an aldol-type condensation, followed by cyclization and oxidation to yield the quinoline.[3][4]

Doebner_von_Miller_Workflow Start Start Mix Mix Aniline and α,β-Unsaturated Carbonyl in Acid Start->Mix Reflux Heat to Reflux Mix->Reflux Cool Cool Reaction Mixture Reflux->Cool Neutralize Neutralize with Base and Extract Cool->Neutralize Purify Purify by Distillation or Recrystallization Neutralize->Purify End End Purify->End

Caption: General experimental workflow for the Doebner-von Miller reaction.

Experimental Protocol: General Procedure[5]

Materials:

  • Aniline

  • α,β-Unsaturated aldehyde or ketone

  • Strong acid (e.g., concentrated Hydrochloric Acid)

  • Suitable solvent (e.g., ethanol (B145695) or water)

  • Ice water

  • Base for neutralization (e.g., Sodium Hydroxide)

  • Organic solvent for extraction

Procedure:

  • To a stirred solution of aniline in a suitable solvent, add a strong acid.

  • Add the α,β-unsaturated aldehyde or ketone to the reaction mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.

  • Neutralize the mixture with a suitable base.

  • If the product precipitates, collect it by filtration. If it is an oil, extract it with an appropriate organic solvent.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6]

Reaction Mechanism

The reaction proceeds through the initial formation of an enamine from the aniline and the β-diketone. This is followed by protonation of the remaining ketone and an intramolecular electrophilic attack on the aniline ring to initiate cyclization. Subsequent dehydration yields the substituted quinoline.[5]

Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine -H₂O Cyclized_Int Cyclized Intermediate Enamine->Cyclized_Int Acid-catalyzed Cyclization Quinoline 2,4-Disubstituted Quinoline Cyclized_Int->Quinoline -H₂O

Caption: Mechanism of the Combes Quinoline Synthesis.

Experimental Protocol: General Procedure[5]

Materials:

  • Aniline

  • β-Diketone

  • Strong acid catalyst (e.g., concentrated Sulfuric Acid or Polyphosphoric Acid)

  • Crushed ice

  • Base for neutralization

Procedure:

  • Mix the aniline and the β-diketone in a round-bottom flask.

  • Slowly add a strong acid catalyst to the mixture with cooling.

  • Heat the reaction mixture at a specified temperature for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base to precipitate the product.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

The Conrad-Limpach-Knorr Synthesis (1887)

This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (quinolones).[7][8] The reaction conditions determine the product, with kinetic control favoring the 4-quinolone (Conrad-Limpach product) and thermodynamic control leading to the 2-quinolone (Knorr product).[7]

Reaction Mechanism

The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a Schiff base. Under kinetic control (lower temperatures), this intermediate undergoes an electrocyclic ring-closing reaction to form the 4-hydroxyquinoline (B1666331). At higher temperatures (thermodynamic control), an alternative cyclization pathway can lead to the 2-hydroxyquinoline.[8]

Conrad_Limpach_Knorr_Pathway cluster_0 Reaction Conditions cluster_1 Kinetic Control (Low Temp) cluster_2 Thermodynamic Control (High Temp) Aniline + β-Ketoester Aniline + β-Ketoester Schiff Base Intermediate Schiff Base Intermediate Aniline + β-Ketoester->Schiff Base Intermediate 4-Hydroxyquinoline\n(Conrad-Limpach Product) 4-Hydroxyquinoline (Conrad-Limpach Product) Schiff Base Intermediate->4-Hydroxyquinoline\n(Conrad-Limpach Product) 2-Hydroxyquinoline\n(Knorr Product) 2-Hydroxyquinoline (Knorr Product) Schiff Base Intermediate->2-Hydroxyquinoline\n(Knorr Product)

Caption: Conrad-Limpach-Knorr synthesis pathways.

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines[9]

Materials:

  • Aniline

  • β-Ketoester (e.g., ethyl acetoacetate)

  • High-boiling inert solvent (e.g., mineral oil)

Procedure:

  • Prepare the Schiff base intermediate by reacting the aniline with the β-ketoester, often at room temperature.

  • Heat the isolated Schiff base in a high-boiling inert solvent to approximately 250°C to induce cyclization.

  • Maintain the high temperature until the reaction is complete.

  • Cool the reaction mixture and isolate the 4-hydroxyquinoline product, which often precipitates upon cooling.

  • Purify the product by recrystallization.

Quantitative Data

Limpach reported that using an inert solvent like mineral oil for the cyclization step could increase yields to as high as 95% in many cases, a significant improvement over the solvent-free reactions which often gave yields below 30%.[8]

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward and versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[9][10]

Reaction Mechanism

The reaction can proceed through two main pathways. The first involves an initial aldol (B89426) condensation between the two carbonyl reactants, followed by intramolecular cyclization and dehydration. The second pathway begins with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[9]

Friedlander_Workflow Start Start Mix Mix 2-Aminoaryl Ketone and α-Methylene Carbonyl with Catalyst Start->Mix Heat Heat Reaction Mixture Mix->Heat Monitor Monitor Reaction by TLC Heat->Monitor Workup Work-up and Isolation Monitor->Workup Purify Purification Workup->Purify End End Purify->End

Caption: General experimental workflow for the Friedländer synthesis.

Experimental Protocol: General Procedure[5]

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • Compound containing an α-methylene group

  • Catalyst (acid or base)

  • Suitable solvent (e.g., ethanol, toluene)

Procedure:

  • In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone and the compound containing an α-methylene group in a suitable solvent.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture and perform an appropriate work-up, which may involve neutralization, extraction, and solvent removal.

  • Purify the crude product by recrystallization or column chromatography.

The Pfitzinger Reaction (1886)

The Pfitzinger reaction, or Pfitzinger-Borsche reaction, is a method for synthesizing substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base.[11]

Reaction Mechanism

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine (Schiff base). The enamine tautomer of the imine undergoes intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid.[11]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid[13]

Materials:

Procedure:

  • Prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.

  • To the stirred KOH solution, add isatin and continue stirring at room temperature for 30-45 minutes.

  • Add acetophenone to the reaction mixture.

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and dilute it with water.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization.

Quantitative Data
Isatin DerivativeCarbonyl CompoundBaseProductYield (%)Reference
IsatinAcetophenoneKOH2-Phenylquinoline-4-carboxylic acid~89[12]
IsatinButanoneNaOH2,3-Dimethylquinoline-4-carboxylic acid84[12]

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a multi-step synthesis of 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonic ester.[13]

Reaction Mechanism

The synthesis begins with the condensation of the aniline with the alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester. This intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.[13][14]

Experimental Protocol: General Procedure[16][17]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling solvent (e.g., Dowtherm A or diphenyl ether)

  • Non-polar solvent for precipitation (e.g., hexane)

Procedure:

  • Condensation: Combine the aniline and diethyl ethoxymethylenemalonate and heat at 100-130°C for 1-2 hours.

  • Cyclization: To the crude intermediate, add a high-boiling solvent and heat to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent to precipitate the crude product. Collect the solid by filtration and wash with the non-polar solvent. The product can be purified by recrystallization.

Quantitative Data for Microwave-Assisted Gould-Jacobs Reaction[18]
EntryTemperature (°C)Time (min)Yield (%)
125011
2300137
32501010
4300528
5300547

The Camps Quinoline Synthesis (1899)

The Camps cyclization is an intramolecular reaction of an o-acylaminoacetophenone in the presence of a base to produce hydroxyquinolines.[15][16]

Reaction Mechanism

The reaction proceeds via an intramolecular condensation of the o-acylaminoacetophenone in the presence of a base, such as sodium hydroxide. The reaction can yield a mixture of two isomeric hydroxyquinolines.[15]

Experimental Protocol: General Procedure[5]

Materials:

  • o-Acylaminoacetophenone

  • Base (e.g., aqueous or alcoholic Sodium Hydroxide)

  • Suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve the o-acylaminoacetophenone in a suitable solvent.

  • Add a solution of the base.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction mixture and neutralize with acid to precipitate the product.

  • Collect the product by filtration and purify by recrystallization.

The Niementowski Quinoline Synthesis (1894)

The Niementowski synthesis is the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives.[17]

Reaction Mechanism

The reaction is thought to begin with the formation of a Schiff base, followed by intramolecular condensation and dehydration to form the quinoline ring.[17]

Experimental Protocol: General Procedure[21]

Materials:

  • Anthranilic acid

  • Ketone or aldehyde

Procedure:

  • Heat a mixture of anthranilic acid and the carbonyl compound to 120-130°C.

  • Maintain the temperature for a sufficient time to complete the reaction.

  • Cool the reaction mixture and isolate the product.

  • Purification can be achieved by recrystallization.

Note: The high temperatures required for this reaction have made it less commonly used than other methods.[17]

References

7-Methylquinoline: A Technical Guide to its Therapeutic Potential as a Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylquinoline, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry. While direct therapeutic applications of this compound are not documented, its derivatives have emerged as promising candidates in various therapeutic areas, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the biological activities associated with this compound and its key derivatives. It details the available toxicological data for the parent compound and presents the synthesis, biological evaluation, and experimental methodologies for its most promising therapeutic derivatives. The primary utility of this compound lies in its role as a versatile scaffold for the development of novel, biologically active agents.

Biological Profile of this compound

Direct studies on the therapeutic applications of this compound are scarce. The majority of available data pertains to its toxicological and genotoxic profile.

Genotoxicity and Carcinogenicity

This compound has been evaluated for its mutagenic and carcinogenic potential. In vitro studies have shown that it is mutagenic in the Salmonella typhimurium reverse mutation assay (Ames test) with and without metabolic activation.[1] Specifically, it was found to be mutagenic in strain TA100 at concentrations of 100 to 600 µg per plate with metabolic activation.[1] It has also been shown to induce chromosome aberrations and sister chromatid exchange (SCE) in vitro.[1] However, in vivo studies on SENCAR mice indicated that this compound was not a significant tumor initiator when applied topically.[1][2]

Table 1: Summary of Toxicological Data for this compound

Assay TypeTest SystemConditionsResultReference
Mutagenicity (Ames Test)Salmonella typhimurium TA100With metabolic activationMutagenic (100-600 µ g/plate )[1]
Mutagenicity (Ames Test)Salmonella typhimuriumWithout metabolic activationMutagenic (25 µ g/plate )[1]
Chromosome AberrationsIn vitroNot specifiedInductive[1]
Sister Chromatid Exchange (SCE)In vitroNot specifiedInductive[1]
Tumor InitiationSENCAR Mice SkinTopical applicationNot significantly tumorigenic[1][2]

Therapeutic Applications of this compound Derivatives

The primary therapeutic relevance of this compound is as a key starting material and structural backbone for the synthesis of novel bioactive compounds. Two prominent classes of derivatives have demonstrated significant potential in anticancer and antimicrobial applications.

Anticancer Derivatives: 7-Amino-4-methylquinolin-2(1H)-one Series

A series of sixteen novel amide derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their anticancer properties.[3][4][5] These compounds were designed based on structural similarities to known protein kinase inhibitors and folic acid antagonists used in cancer therapy.[3]

The synthesized derivatives exhibited selective cytotoxic activity against various cancer cell lines.[3][5] While specific IC50 values are not detailed in the available literature, in vitro testing identified seven compounds with the highest rates of cancer cell growth inhibition.[4][5] Furthermore, three of the synthesized compounds demonstrated the ability to inhibit cancer cell migration in a wound healing assay, a crucial process in tumor metastasis.[3][4]

The synthesis of these derivatives is a multi-step process, starting from the synthesis of the 7-amino-4-methylquinolin-2(1H)-one core, followed by the preparation of protected phenolic acid chlorides, and finally, an amidation reaction.

Diagram 1: Synthesis of 7-Amino-4-methylquinolin-2(1H)-one Derivatives

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Acid Chloride Preparation cluster_2 Step 3: Amidation m_aminophenol m-Aminophenol quinolinone 7-Amino-4-methylquinolin-2(1H)-one m_aminophenol->quinolinone pTSA, 185°C, 24h acetoacetate Ethyl Acetoacetate acetoacetate->quinolinone final_product Final Amide Derivative quinolinone->final_product phenolic_acid Phenolic Acid protected_acid Protected Phenolic Acid phenolic_acid->protected_acid Acetic Anhydride (B1165640) acid_chloride Protected Acid Chloride protected_acid->acid_chloride Thionyl Chloride acid_chloride->final_product Triethylamine (B128534), CH2Cl2

Caption: Synthetic pathway for 7-amino-4-methylquinolin-2(1H)-one derivatives.

Protocol 2.1.2.1: Synthesis of 7-Amino-4-methylquinolin-2(1H)-one Amide Derivatives [3]

  • Protection of Phenolic Acids: The hydroxyl groups of various phenolic acids are protected by acylation with acetic anhydride.

  • Formation of Acid Chlorides: The protected phenolic acids are converted to their corresponding acid chlorides using thionyl chloride.

  • Amidation Reaction: The synthesized 7-amino-4-methylquinolin-2(1H)-one (1.00 mmol) is dissolved in dichloromethane.

  • To this solution, the respective protected acid chloride and triethylamine (as an HCl acceptor) are added.

  • The reaction mixture is stirred for 0.25 hours.[6]

  • The resulting final amide derivative is purified.

  • Deprotection (Optional): For compounds with protected hydroxyl groups, a deprotection step is carried out using 1M NaOH followed by neutralization with acetic acid to yield the final hydroxylated derivatives.[6]

Protocol 2.1.2.2: Cell Viability Assay

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Protocol 2.1.2.3: Wound Healing (Scratch) Assay [7][8]

  • Create a Confluent Monolayer: Cells are seeded in a 6-well or 12-well plate and grown to confluence.

  • Create the "Wound": A sterile 1 mm or 200 µL pipette tip is used to create a straight scratch or "wound" in the cell monolayer.

  • Wash and Treat: The wells are gently washed with PBS to remove detached cells. Fresh medium containing the test compound at a non-toxic concentration is then added. A control well receives medium with the vehicle (e.g., DMSO).

  • Imaging: The wells are imaged using a phase-contrast microscope at time zero (immediately after scratching).

  • Incubation and Monitoring: The plate is returned to the incubator. Images of the same wound area are captured at regular intervals (e.g., every 4-8 hours) until the wound in the control well is closed (typically 24-48 hours).

  • Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of cell migration is determined by the change in the wound area over time.

Antimicrobial Derivatives: Imidazole (B134444) Series

A series of imidazole derivatives based on a 2-chloro-7-methyl-3-formyl quinoline (B57606) scaffold have been synthesized and screened for their antimicrobial activity.[1] These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal microorganisms.[1]

While specific Minimum Inhibitory Concentration (MIC) values for this particular series are not available in the reviewed literature, the studies report that some of the synthesized imidazole derivatives exhibit "competent biological activity".[1] Related studies on other quinoline derivatives have reported potent activity, with MIC values as low as 0.125 µg/mL against E. coli for some compounds, indicating the potential of this chemical class.[9]

The synthesis starts with the Vilsmeier-Haack formylation of an N-arylacetamide to produce the key intermediate, 2-chloro-7-methyl-3-formylquinoline. This intermediate is then used to construct the final imidazole derivatives.

Diagram 2: Vilsmeier-Haack Synthesis of the Key Quinoline Intermediate

G acetanilide (B955) o-Methyl Acetanilide intermediate 2-Chloro-7-methyl-3-formylquinoline acetanilide->intermediate 0-5°C, then reflux 80-90°C vilsmeier_reagent Vilsmeier Reagent (DMF + POCl3) vilsmeier_reagent->intermediate

Caption: Synthesis of the key intermediate for antimicrobial derivatives.

Diagram 3: Synthesis of this compound-Imidazole Derivatives

G intermediate 2-Chloro-7-methyl-3-formylquinoline oxazolone (B7731731) (4Z)-4-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one intermediate->oxazolone hippuric_acid Hippuric Acid hippuric_acid->oxazolone Acetic Anhydride, Sodium Acetate (B1210297) imidazole Final Imidazole Derivative oxazolone->imidazole diamine Aromatic Diamine (e.g., m-phenylene diamine) diamine->imidazole Ethanol (B145695), Acetic Acid, Heat

Caption: General synthetic scheme for this compound-imidazole derivatives.

Protocol 2.2.2.1: Synthesis of 2-Chloro-7-methyl-3-formylquinoline [1][10]

  • Reagent Preparation: 5 mL of N,N-dimethylformamide (DMF) is cooled to 0°C in a flask. 18 mL of phosphorus oxychloride (POCl₃) is added dropwise with stirring.

  • Reaction: 4 grams of ortho-methyl acetanilide is added to the Vilsmeier reagent solution.

  • Reflux: The reaction mixture is refluxed for 6-8 hours at a temperature of 80-90°C.

  • Work-up: After cooling, the mixture is poured into 100 mL of ice-cold water and stirred for 30 minutes.

  • Isolation: The resulting solid product is filtered, washed with water, dried, and recrystallized from ethyl acetate to yield 2-chloro-7-methyl-3-formylquinoline.

Protocol 2.2.2.2: Synthesis of Imidazole Derivatives [1]

  • Oxazolone Formation: The synthesized 2-chloro-7-methyl-3-formylquinoline is reacted with hippuric acid in the presence of acetic anhydride and sodium acetate to form the intermediate (4Z)-4-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one.

  • Imidazole Ring Formation: The intermediate oxazolone (0.01 M) is added to a solution of an appropriate aromatic diamine (e.g., m-phenylene diamine, 0.01 M) in 20 mL of ethanol containing a few drops of glacial acetic acid.

  • Reaction: The mixture is heated and subsequently cooled.

  • Isolation: The solid product formed is filtered, washed with alcohol, dried, and recrystallized from a suitable solvent (e.g., methanol (B129727) or benzene) to yield the final imidazole derivative.

Protocol 2.2.2.3: Agar (B569324) Well Diffusion for Antimicrobial Screening [11]

  • Media Preparation: Mueller-Hinton Agar is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface of the agar plates.

  • Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar.

  • Compound Application: A specific volume of the test compound solution (dissolved in a solvent like DMSO) at a known concentration is added to each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research in the public domain detailing the signaling pathways modulated directly by this compound or its anticancer and antimicrobial derivatives. The design of the 7-amino-4-methylquinolin-2(1H)-one series was based on their structural similarity to known kinase inhibitors, suggesting a potential mechanism involving the inhibition of phosphorylation cascades critical for cancer cell proliferation and survival. However, definitive pathway analysis and target identification for these specific derivatives have not been reported. Future research should focus on elucidating these mechanisms to enable rational drug design and optimization.

Conclusion

This compound stands out not as a direct therapeutic agent but as a privileged scaffold in medicinal chemistry. Its true potential is realized in its derivatives, which have shown significant promise as anticancer and antimicrobial agents in early-stage research. The synthetic accessibility of the this compound core allows for extensive structural modifications, paving the way for the development of diverse chemical libraries. While the initial biological data for its derivatives are encouraging, further comprehensive studies are required to establish specific quantitative structure-activity relationships (QSAR), identify precise molecular targets, and elucidate the underlying mechanisms of action. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore and expand the therapeutic applications of this versatile chemical entity.

References

Genotoxicity of Methylquinoline Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity of methylquinoline isomers. Methylquinolines are a class of heterocyclic aromatic compounds that are structurally related to quinoline (B57606), a known animal carcinogen. They are found in coal tar, petroleum, and as byproducts of combustion, leading to potential human exposure. Understanding the genotoxic potential of these isomers is crucial for risk assessment and in the development of pharmaceuticals and other chemicals where such structures may be present.

This guide summarizes available quantitative data from key genotoxicity assays, details the experimental protocols for these assays, and visualizes the underlying molecular pathways and experimental workflows.

Core Findings: A Comparative Overview of Genotoxicity

The genotoxicity of methylquinoline isomers varies significantly depending on the position of the methyl group. The available data, primarily from the Ames test and Unscheduled DNA Synthesis (UDS) assays, indicates that metabolic activation is generally required for their genotoxic effects. This suggests that reactive metabolites are responsible for DNA damage.

Quantitative Data Summary

The following tables summarize the available quantitative data for various methylquinoline isomers across different genotoxicity assays. It is important to note that data is not available for all isomers in all assays, highlighting areas for future research.

Table 1: Ames Test Results for Methylquinoline Isomers

IsomerStrainMetabolic Activation (S9)Dose RangeResultRevertants/Plate (Example Dose)Reference
2-Methylquinoline TA100+100 - 600 µ g/plate MutagenicData not specified[1]
TA98, TA100, TA1535, TA1537, TA1538+/-50 - 500 µ g/plate Not Mutagenic-[1]
3-Methylquinoline TA100+100 - 600 µ g/plate MutagenicData not specified[1]
4-Methylquinoline TA98, TA100+Not specifiedMutagenicData not specified[2][3]
6-Methylquinoline TA100, TA98+Not specifiedMutagenicData not specified[3]
7-Methylquinoline TA100+100 - 600 µ g/plate MutagenicData not specified[1]
8-Methylquinoline TA100+100 - 600 µ g/plate MutagenicData not specified[1]

Table 2: Unscheduled DNA Synthesis (UDS) Assay Results for Methylquinoline Isomers

IsomerSystemConcentrationResultNet Grains/Nucleus (Example Conc.)Reference
2-Methylquinoline Rat HepatocytesNot specifiedNegative-[4][5]
4-Methylquinoline Rat Hepatocytes0.1, 1.0 mMPositiveData not specified[2][4][5]
6-Methylquinoline Rat HepatocytesNot specifiedInactive-[4][5]
8-Methylquinoline Rat Hepatocytes1.0 mMPositiveData not specified[4][5]

Table 3: In Vivo Micronucleus Assay Results for Quinoline

CompoundSpeciesDose RangeRouteResult% Micronucleated Polychromatic Erythrocytes (Example Dose)Reference
Quinoline CD-1 Male Mice25, 50, 100 mg/kgIntraperitonealPositiveSignificant dose-related increase[6]
Quinoline Young Adult Rats15 - 120 mg/kg (14 & 28-day repeated dose)OralPositive in hepatocytes, Negative in bone marrow, stomach, colonSignificant increase in MNHEPs[7]

No quantitative micronucleus data was found for specific methylquinoline isomers in the searched literature.

Table 4: Comet Assay Data for Methylquinoline Isomers

No quantitative comet assay data was found for specific methylquinoline isomers in the searched literature.

Key Genotoxicity Assays: Detailed Methodologies

A battery of in vitro and in vivo tests is necessary to comprehensively evaluate the genotoxic potential of a chemical. Below are detailed protocols for the key assays mentioned in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine.

Experimental Protocol:

  • Bacterial Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Since many chemicals are not mutagenic themselves but are converted to mutagens by metabolism, the test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer like Aroclor 1254.

  • Plate Incorporation Method:

    • A small amount of the bacterial culture, the test chemical at various concentrations, and the S9 mix (if used) are added to molten top agar (B569324).

    • This mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is typically at least double the spontaneous reversion rate.

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay detects DNA repair synthesis in response to DNA damage. In non-S-phase cells, the incorporation of radiolabeled thymidine (B127349) into DNA is indicative of DNA repair.

Experimental Protocol:

  • Cell Culture: Primary rat hepatocytes are commonly used as they are metabolically competent. The cells are seeded on coverslips and allowed to attach.

  • Treatment: The cells are treated with the test chemical at various concentrations.

  • Radiolabeling: Following treatment, the cells are incubated with a medium containing tritiated thymidine ([³H]-thymidine).

  • Autoradiography: The coverslips are fixed, and a photographic emulsion is applied. The slides are then stored in the dark for an extended period.

  • Data Analysis: Silver grains, which appear as black dots over the cell nucleus due to the radioactive decay of tritium, are counted using a microscope. S-phase cells, which show a very high density of grains, are excluded from the analysis. The net number of grains per nucleus (total grains minus cytoplasmic background grains) is determined. A significant increase in the net nuclear grain count in treated cells compared to controls indicates a positive UDS response.

In Vivo Micronucleus Assay

The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemicals in vivo. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Experimental Protocol:

  • Animal Dosing: Typically, rodents (mice or rats) are used. The test chemical is administered at several dose levels, usually via the intended route of human exposure.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment. For bone marrow, the animals are euthanized, and the bone marrow is flushed from the femurs.

  • Slide Preparation: The cells are centrifuged, and smears are made on microscope slides.

  • Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells), such as Giemsa and May-Grünwald.

  • Data Analysis: The number of micronucleated PCEs (MN-PCEs) per a certain number of PCEs (e.g., 2000) is counted. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity to the bone marrow. A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA as a "nucleoid."

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. Common parameters include % Tail DNA, Tail Length, and Tail Moment. A significant increase in these parameters in treated cells compared to controls indicates DNA damage.

Molecular Mechanisms and Signaling Pathways

The genotoxicity of methylquinolines is believed to be mediated by their metabolic activation to reactive intermediates that form bulky DNA adducts. This damage, in turn, triggers cellular DNA damage response (DDR) pathways.

Metabolic Activation of Methylquinolines

Methylquinolines, like other aromatic amines, are thought to undergo metabolic activation primarily through cytochrome P450-mediated N-oxidation to form N-hydroxy intermediates. These intermediates can be further activated by esterification (e.g., acetylation or sulfation) to form highly reactive nitrenium ions. These electrophilic species can then covalently bind to nucleophilic sites on DNA, particularly the C8 and N2 positions of guanine, to form bulky DNA adducts.

Metabolic_Activation Methylquinoline Methylquinoline N_hydroxy N-Hydroxy-methylquinoline Methylquinoline->N_hydroxy CYP450 (N-oxidation) Ester Reactive Ester (e.g., N-acetoxy, N-sulfonyloxy) N_hydroxy->Ester NAT/SULT (Esterification) Nitrenium Nitrenium Ion Ester->Nitrenium Heterolysis DNA_Adduct Bulky DNA Adduct Nitrenium->DNA_Adduct Covalent Binding DNA DNA DNA->DNA_Adduct

Caption: Proposed metabolic activation pathway of methylquinolines.

DNA Damage Response to Bulky Adducts

The formation of bulky DNA adducts distorts the DNA double helix, which is recognized by the cell's DNA damage surveillance machinery. The primary repair pathway for such lesions is Nucleotide Excision Repair (NER). If the damage is extensive or the repair is unsuccessful, cell cycle checkpoints are activated, and the cell may undergo apoptosis.

The NER pathway can be broadly divided into two sub-pathways: Global Genome NER (GG-NER) and Transcription-Coupled NER (TC-NER). GG-NER surveys the entire genome for damage, while TC-NER specifically repairs lesions on the transcribed strand of active genes.

DNA_Damage_Response cluster_NER Nucleotide Excision Repair (NER) Damage_Recognition Damage Recognition (XPC-RAD23B in GG-NER, Stalled RNA Pol in TC-NER) Unwinding DNA Unwinding (TFIIH) Damage_Recognition->Unwinding Incision Dual Incision (XPG, XPF-ERCC1) Unwinding->Incision Excision Excision of Damaged Strand Incision->Excision Synthesis DNA Synthesis (DNA Polymerase) Excision->Synthesis Ligation Ligation (DNA Ligase) Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA Bulky_Adduct Bulky DNA Adduct Bulky_Adduct->Damage_Recognition Cell_Cycle_Arrest Cell Cycle Arrest Bulky_Adduct->Cell_Cycle_Arrest ATR/ATM Signaling Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: Simplified overview of the Nucleotide Excision Repair pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key genotoxicity assays discussed in this guide.

Ames Test Workflow

Ames_Test_Workflow Start Start Prepare_Cultures Prepare Bacterial Cultures (e.g., Salmonella typhimurium his-) Start->Prepare_Cultures Prepare_Test_Compound Prepare Test Compound Dilutions Start->Prepare_Test_Compound Mix_Components Mix Bacteria, Test Compound, and S9 Mix (optional) in Top Agar Prepare_Cultures->Mix_Components Prepare_Test_Compound->Mix_Components Pour_Plates Pour onto Minimal Glucose Agar Plates Mix_Components->Pour_Plates Incubate Incubate at 37°C for 48-72h Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data (Compare to controls, assess dose-response) Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the Ames test.

In Vivo Micronucleus Assay Workflow

Micronucleus_Assay_Workflow Start Start Animal_Dosing Administer Test Compound to Animals (e.g., mice) at multiple doses Start->Animal_Dosing Sample_Collection Collect Bone Marrow or Peripheral Blood at Timed Intervals Animal_Dosing->Sample_Collection Prepare_Smears Prepare Cell Smears on Slides Sample_Collection->Prepare_Smears Stain_Slides Stain Slides Prepare_Smears->Stain_Slides Microscopic_Analysis Score Micronucleated Cells under a microscope Stain_Slides->Microscopic_Analysis Analyze_Data Analyze Data (Frequency of MN-PCEs, PCE/NCE ratio) Microscopic_Analysis->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the in vivo micronucleus assay.

Logical Relationships in Genotoxicity Assessment

The assessment of genotoxicity follows a logical progression from in vitro screening to in vivo confirmation, with the ultimate goal of human health risk assessment.

Genotoxicity_Assessment_Logic In_Vitro_Screening In Vitro Genotoxicity Screening (Ames, UDS, in vitro Micronucleus) Positive_In_Vitro Positive Result(s) In_Vitro_Screening->Positive_In_Vitro Indicates potential genotoxicity Negative_In_Vitro Negative Results In_Vitro_Screening->Negative_In_Vitro Suggests lack of genotoxicity In_Vivo_Testing In Vivo Genotoxicity Testing (Micronucleus, Comet Assay) Positive_In_Vivo Positive Result(s) In_Vivo_Testing->Positive_In_Vivo Confirms in vivo genotoxicity Negative_In_Vivo Negative Results In_Vivo_Testing->Negative_In_Vivo May indicate lack of in vivo relevance Risk_Assessment Human Health Risk Assessment Positive_In_Vitro->In_Vivo_Testing Warrants further investigation Negative_In_Vitro->Risk_Assessment Generally considered non-genotoxic Positive_In_Vivo->Risk_Assessment Considered a genotoxic hazard Negative_In_Vivo->Risk_Assessment Lower concern for genotoxicity

Caption: Logical flow of genotoxicity assessment.

Conclusion

The available data suggest that several methylquinoline isomers are mutagenic, typically requiring metabolic activation. This points to the formation of DNA-reactive metabolites as the primary mechanism of genotoxicity. However, significant data gaps exist, particularly for the micronucleus and comet assays, and for a comprehensive comparison across all isomers. Further research is needed to fully characterize the genotoxic potential of the complete series of methylquinoline isomers and to elucidate the specific DNA adducts formed and their roles in mutagenesis and carcinogenesis. This information is critical for accurate human health risk assessment and for guiding the development of safer chemicals and pharmaceuticals.

References

7-Methylquinoline: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Among the various substituted quinolines, 7-methylquinoline stands out as a particularly valuable precursor for developing complex, biologically active molecules.[6][7] The presence of the methyl group at the 7-position offers a site for further functionalization while also influencing the electronic properties of the quinoline ring system, making it a key starting material for novel therapeutic agents.[1][6]

This technical guide provides a comprehensive overview of this compound as a precursor, detailing synthetic methodologies, presenting key quantitative data, and exploring the biological activities and mechanisms of action of its derivatives.

Synthetic Pathways Utilizing this compound

The strategic functionalization of the this compound core is central to the development of novel compounds. A common and effective approach involves electrophilic substitution reactions, such as nitration, which introduces a nitro group that can be further modified.

A key intermediate derived from this compound is 7-methyl-8-nitroquinoline (B1293703). This compound is synthesized efficiently through a two-step process that begins with the Skraup synthesis to produce this compound itself, followed by a selective nitration reaction.[7] The resulting 7-methyl-8-nitroquinoline is a versatile starting material for creating a range of other biologically active quinoline derivatives.[7]

Logical Workflow for Synthesis

The synthesis of 7-methyl-8-nitroquinoline from m-toluidine (B57737) is a well-established two-step process. The initial step involves the Skraup reaction to form a mixture of 5- and this compound, which is then subjected to nitration without the need for prior separation. The reaction conditions selectively favor the formation of the 8-nitro derivative of this compound.[7]

G start m-Toluidine step1 Skraup Synthesis (Glycerol, H₂SO₄, m-Nitrobenzenesulfonate) start->step1 intermediate Mixture of 5- and this compound step1->intermediate step2 Selective Nitration (Fuming HNO₃, H₂SO₄, -5°C) intermediate->step2 product 7-Methyl-8-nitroquinoline step2->product

Caption: Synthesis workflow for 7-methyl-8-nitroquinoline.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in chemical synthesis. The following protocols are based on established procedures for the synthesis of this compound and its subsequent nitration.[7]

Protocol 1: Synthesis of this compound (Skraup Reaction)

This protocol describes the synthesis of a mixture of this compound and 5-methylquinoline (B1294701) from m-toluidine.

  • Reaction Setup : In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzenesulfonate (B8546208) (0.6 mol), glycerol (B35011) (0.92 mol), and m-toluidine (0.47 mol).

  • Reagent Addition : Prepare a solution of 98% H₂SO₄ (2.7 mol) and H₂O (61.5 g). Cool this solution in an ice bath. Add the cooled H₂SO₄/H₂O solution drop-wise to the stirred mixture.

  • Temperature Control : Maintain control over the exothermic reaction by using an ice bath as needed throughout the addition.

  • Reaction Completion & Workup : Once the reaction is complete (monitored by TLC), the mixture is worked up to isolate the product, which is a mixture of this compound and 5-methylquinoline, typically in a 2:1 ratio.[7]

Protocol 2: Selective Synthesis of 7-Methyl-8-Nitroquinoline

This protocol uses the unpurified mixture from the Skraup reaction.

  • Reaction Setup : In a flask equipped with a mechanical stirrer and cooled to -5°C, place the mixture of this compound (0.398 mol) and 142.5 mL of H₂SO₄.

  • Nitrating Mixture Addition : Prepare a nitrating mixture by combining fuming HNO₃ (28.5 mL) and 98% H₂SO₄ (85.5 mL). Add this mixture dropwise to the stirred quinoline solution while maintaining the temperature at -5°C.

  • Reaction Progression : After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

  • Product Isolation : Pour the reaction solution over ice. Once the ice has melted, filter the precipitate. Add more cold water to the filtrate to precipitate any remaining product.

  • Purification : The mixture can be kept in a refrigerator overnight to ensure complete precipitation. The final product, 7-methyl-8-nitroquinoline, is obtained with an excellent yield of 99% based on the initial this compound content.[7]

Data Presentation: Synthesis Summary

The following table summarizes the key parameters for the synthesis of 7-methyl-8-nitroquinoline.

StepReaction NameKey ReagentsStarting MaterialProductYieldReference
1Skraup Synthesism-Toluidine, Glycerol, H₂SO₄m-Toluidine7- & 5-Methylquinoline (2:1 mixture)Not specified[7]
2NitrationFuming HNO₃, H₂SO₄This compound (in mixture)7-Methyl-8-nitroquinoline99%[7]
Table 1: Summary of the two-step synthesis of 7-methyl-8-nitroquinoline.

Novel Compounds and Biological Activities

The quinoline scaffold is a privileged structure in drug discovery, and derivatives of this compound are being explored for various therapeutic applications, most notably as anticancer agents.[7][8] By modifying the quinoline core, researchers have developed potent inhibitors of various cellular processes critical for cancer cell proliferation and survival.[8][9]

For example, novel quinoline-chalcone derivatives have been designed and synthesized, demonstrating significant antiproliferative activity against various cancer cell lines.[8] Another study focused on 4,6,7,8-tetrahydroquinolin-5(1H)-ones, which exhibited potent cytotoxic activity against breast cancer cells (MCF-7).[9]

Quantitative Data: Anticancer Activity

The biological efficacy of these novel compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound ClassSpecific CompoundTarget Cell LineIC₅₀ (µM)Reference
Quinoline-ChalconeCompound 12e MGC-803 (Gastric Cancer)1.38[8]
HCT-116 (Colon Cancer)5.34[8]
MCF-7 (Breast Cancer)5.21[8]
Tetrahydroquinolin-oneCompound 4b MCF-7 (Breast Cancer)0.002[9]
Compound 4j MCF-7 (Breast Cancer)0.004[9]
Compound 4k MCF-7 (Breast Cancer)0.004[9]
Compound 4e MCF-7 (Breast Cancer)0.004[9]
Table 2: In vitro anticancer activity of novel quinoline derivatives.

Modulation of Cellular Signaling Pathways

Many quinoline-based anticancer agents function by inhibiting key enzymes in cellular signaling pathways that are often dysregulated in cancer.[1] Receptor Tyrosine Kinases (RTKs) such as EGFR and HER-2, as well as downstream pathways like the Ras/Raf/MEK/ERK (MAPK) pathway, are common targets.[9][10] These pathways regulate critical cellular functions including growth, proliferation, and survival.[11]

The inhibition of these kinases by quinoline derivatives can block the signal transduction cascade, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[8][9] For instance, compound 4j from Table 2 showed promising inhibitory activity against HER-2.[9]

Signaling Pathway Diagram

The following diagram illustrates a simplified RTK/MAPK signaling pathway, a frequent target for quinoline-based kinase inhibitors.

Caption: Simplified RTK-MAPK signaling pathway targeted by kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile precursor in the field of medicinal chemistry. Its accessible synthesis and the reactivity of its quinoline core allow for the creation of diverse and complex molecules. As demonstrated by recent research, derivatives of this compound have shown exceptional promise as potent anticancer agents, capable of inhibiting critical cellular signaling pathways with high efficacy. The continued exploration of synthetic strategies starting from this compound will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential for a range of diseases.

References

Spectroscopic Profile of 7-Methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-methylquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Data

Signal AssignmentChemical Shift (δ) [ppm]
H-28.863
H-87.886
H-48.081
H-57.688
H-37.306
H-67.363
-CH₃2.554

¹³C NMR Data

Signal AssignmentChemical Shift (δ) [ppm]
C-7138.2
C-2150.2
C-8a148.4
C-4135.9
C-5128.6
C-8128.2
C-6126.3
C-4a127.3
C-3121.0
-CH₃21.6
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorption peaks for this compound are listed below.

Wavenumber (cm⁻¹)Assignment
3050-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic, -CH₃)
1620-1580C=C and C=N stretching (quinoline ring)
1500-1400C=C stretching (aromatic)
880-820C-H bend (out-of-plane, aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[1]

m/zRelative Intensity (%)Assignment
143100[M]⁺ (Molecular Ion)
14250.70[M-H]⁺
11516.4[M-H-HCN]⁺ or [M-C₂H₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
  • Sample Preparation : 5-25 mg of this compound was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution was filtered through a pipette with a glass wool plug into a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Data Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : 0-10 ppm.

    • Number of Scans : 16.

    • Relaxation Delay : 1 s.

  • ¹³C NMR Data Acquisition :

    • Pulse Program : Standard proton-decoupled single-pulse experiment.

    • Spectral Width : 0-160 ppm.

    • Number of Scans : 1024.

    • Relaxation Delay : 2 s.

  • Referencing : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard, using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation : A thin film of neat this compound was placed between two potassium bromide (KBr) plates.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer was used.

  • Data Acquisition :

    • Scan Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 32.

  • Data Presentation : The spectrum was recorded in transmittance mode.

Mass Spectrometry (MS)
  • Sample Introduction : The sample was introduced via a gas chromatograph (GC) coupled to the mass spectrometer.

  • Instrumentation : A GC-MS system operating in electron ionization (EI) mode was used.[1]

  • Data Acquisition :

    • Ionization Energy : 70 eV.[1]

    • Mass Range : m/z 40-400.

    • Scan Rate : 1 scan/s.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR_Acq NMR Spectrometer (1H & 13C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS Spectrometer Prep_MS->MS_Acq NMR_Data Chemical Shifts Coupling Constants NMR_Acq->NMR_Data IR_Data Absorption Frequencies IR_Acq->IR_Data MS_Data m/z Values Fragmentation Pattern MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

Navigating the Landscape of 7-Methylquinoline: A Technical Guide to Commercial Suppliers and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. This in-depth technical guide provides a comprehensive overview of commercially available 7-Methylquinoline, including a comparative analysis of suppliers and their stated purities. Furthermore, it details established experimental protocols for the verification of purity, ensuring the integrity of your research and development endeavors.

This compound is a heterocyclic aromatic organic compound with applications in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its utility as a building block in organic synthesis necessitates a thorough understanding of its commercial availability and the purity levels at which it is supplied. The presence of isomers, such as 5-Methylquinoline, and other process-related impurities can significantly impact reaction outcomes and the pharmacological profile of synthesized molecules.

Commercial Availability and Purity Specifications

A survey of prominent chemical suppliers reveals a range of purity levels for this compound, catering to diverse research and development needs. The most common analytical method cited by suppliers for purity determination is Gas Chromatography (GC). Below is a summary of offerings from several key vendors.

SupplierProduct NumberStated PurityAnalysis Method
TCI Chemicals (India) M1180min. 98.0 %GC
TCI Chemicals (India) M0417min. 75.0 % (contains 25% 5-form at maximum)GC
ALFA India (Thermo Scientific) ALF-042475-0197%Not Specified
Thermo Scientific Chemicals 042475.01≥96.0%GC
Sigma-Aldrich 26491197%Not Specified

It is crucial to note that the Skraup synthesis, a common method for producing quinolines, can result in a mixture of 5- and this compound when starting from m-toluidine.[2] This highlights the importance of rigorous analytical verification of the purchased material, especially when high purity is critical.

Experimental Protocols for Purity Verification

To ensure the quality of this compound for research and drug development, independent purity verification is essential. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile impurities, including positional isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass selective detector.

Chromatographic Conditions (starting point):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.[3]

  • MS Transfer Line Temperature: 280°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 40-400.[3]

Sample Preparation:

  • Dissolve 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

Reverse-phase HPLC is a standard method for the quantitative assessment of purity.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (starting point):

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid for improved peak shape). For example, start with a 30:70 (v/v) mixture of acetonitrile and water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase or a suitable solvent like acetonitrile.[4] Filter the solution through a 0.45 µm syringe filter before injection.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is invaluable for confirming the structure of the main component and identifying isomeric impurities. The chemical shifts of the protons on the quinoline (B57606) ring and the methyl group will differ between the 7-methyl and 5-methyl isomers. For this compound, the proton at position 8 typically appears as a singlet, which is a distinguishing feature.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Workflow for Purity Assessment of Commercial this compound

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercially supplied this compound sample.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Qualitative Analysis cluster_2 Quantitative Analysis cluster_3 Decision Start Receive Commercial This compound Sample Documentation Review Supplier's Certificate of Analysis (CoA) Start->Documentation NMR ¹H NMR Spectroscopy (Structural Confirmation & Isomer Check) Documentation->NMR GCMS GC-MS Analysis (Impurity Identification) Documentation->GCMS HPLC Quantitative HPLC (Purity Determination) NMR->HPLC GCMS->HPLC Decision Purity Meets Specifications? HPLC->Decision Accept Accept Lot Decision->Accept Yes Reject Reject Lot & Contact Supplier Decision->Reject No

Workflow for assessing the purity of commercial this compound.

This structured approach, combining a review of supplier documentation with independent analytical verification, provides a robust framework for ensuring the quality of this compound used in research and development. By implementing these protocols, scientists can proceed with confidence in the integrity of their starting materials, ultimately contributing to the reliability and reproducibility of their scientific outcomes.

References

An In-depth Technical Guide to the Reactivity Profile and Chemical Stability of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a comprehensive technical guide on the chemical reactivity and stability of 7-Methylquinoline. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who utilize quinoline (B57606) scaffolds in their work.

Introduction

This compound is an aromatic heterocyclic compound featuring a quinoline core with a methyl substituent at the 7-position. The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast number of natural and synthetic compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Understanding the reactivity and stability of substituted quinolines like this compound is paramount for designing new therapeutic agents, planning synthetic routes, and ensuring the development of stable, safe, and effective drug products.[4][5] This guide provides a detailed overview of its chemical behavior, stability under various stress conditions, and key experimental protocols.

Physicochemical Properties

This compound is a white to light yellow crystalline solid or oil at room temperature.[4] Like its parent compound, it is a weakly basic substance.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 612-60-2[6]
Molecular Formula C₁₀H₉N[4][6]
Molecular Weight 143.19 g/mol [4]
Appearance White to light yellow crystal powder or oil[4][7]
Melting Point 35-37 °C[4][7]
Boiling Point 258 °C[4][7]
Solubility Insoluble in water; Soluble in chloroform, methanol[4][6][7]
pKa 5.44 ± 0.14 (Predicted)[7]

Chemical Reactivity Profile

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine (B92270) ring, the electron-rich benzene (B151609) ring, and the activating methyl group.

Basicity and Salt Formation

Due to the lone pair of electrons on the nitrogen atom, this compound acts as a weak base and reacts with strong acids in exothermic reactions to form salts.[4][6] This property is crucial for its purification and the preparation of pharmaceutical formulations.

Electrophilic Substitution

Electrophilic aromatic substitution on the quinoline ring generally occurs on the more electron-rich benzene portion. For this compound, nitration has been shown to occur selectively at the C8 position, ortho to the methyl group, to yield 7-methyl-8-nitroquinoline (B1293703) as the main product.[8][9] This regioselectivity is directed by the activating methyl group.

Oxidation

The this compound molecule presents two primary sites for oxidation: the methyl group and the carbocyclic ring. The methyl group can be oxidized to a carboxylic acid, while the ring system can undergo degradation under harsh oxidative conditions.[8] Vigorous reaction is expected with strong oxidizing agents.[4][6]

Reduction

The pyridine ring of the quinoline system is susceptible to reduction. Catalytic hydrogenation or reaction with strong reducing agents, such as hydrides, can lead to the formation of 7-methyl-1,2,3,4-tetrahydroquinoline.[10] Caution is advised with strong reducing agents like metal hydrides, as they can generate flammable hydrogen gas upon reaction.[4][6][7]

Incompatibilities

This compound is incompatible with a range of chemical classes. It may react vigorously with strong oxidizing agents and strong acids.[4][6][7] Other incompatible materials include isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[4][6]

G cluster_reactivity Reactivity Profile Mol This compound Acids Strong Acids Oxidants Strong Oxidizing Agents Reductants Reducing Agents (e.g., Hydrides) Electrophiles Electrophiles (e.g., HNO₃/H₂SO₄) Salt Quinolinium Salts Acids->Salt Salt Formation Oxidized Ring/Methyl Oxidation Products Oxidants->Oxidized Vigorous Reaction Reduced Tetrahydroquinolines + H₂ Gas Reductants->Reduced Reduction Substituted 8-Nitro-7-methylquinoline Electrophiles->Substituted Substitution

Caption: Key chemical reactions of this compound.

Chemical Stability and Degradation

The stability of this compound is a critical factor for its storage, handling, and application in drug development. It is generally stable under standard conditions but is susceptible to degradation under specific environmental stresses.[7]

  • Photostability: this compound is sensitive to light and may discolor or degrade upon prolonged exposure.[4][6][7] Materials should be stored in light-resistant containers.

  • Thermal Stability: The compound is combustible and stable at room temperature.[4][7] However, when heated to decomposition, it may emit toxic fumes of nitrogen oxides and carbon monoxide.[6] Thermal stress studies on related quinolines are typically conducted at temperatures of 60-80°C.[11]

  • Hydrolytic Stability: As a heterocyclic amine, it can be susceptible to degradation in aqueous solutions under strongly acidic or basic conditions, especially at elevated temperatures.

  • Oxidative Stability: The molecule is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[6][11]

Recommended Storage: To ensure chemical integrity, this compound should be stored in a cool, dark, and well-sealed container, protected from light and air.[7][11] For long-term storage, refrigeration is advisable.[11]

G cluster_stability Potential Degradation Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Mol This compound Light Light (UV/Vis) Mol->Light Heat Heat Mol->Heat AcidBase Acid/Base Hydrolysis Mol->AcidBase Oxidation Oxidation (e.g., H₂O₂) Mol->Oxidation Photo Photoisomers, Ring Cleavage Products Light->Photo Thermal Decomposition Products (e.g., NOx, CO) Heat->Thermal Hydrolysis Hydrolyzed Species AcidBase->Hydrolysis Oxidized N-Oxides, Hydroxylated Derivatives Oxidation->Oxidized

Caption: Degradation pathways for this compound.

Synthesis and Purification

The most common method for synthesizing this compound is the Skraup synthesis.[8][12][13] This reaction involves heating m-toluidine (B57737) with glycerol (B35011), sulfuric acid, and an oxidizing agent. A significant challenge of this method is the lack of complete regioselectivity, which results in the formation of a mixture of 5-methylquinoline (B1294701) and this compound.[8][9]

Table 2: Typical Results of Skraup Synthesis from m-Toluidine

Reactant/ProductRoleTypical Ratio/ResultReference(s)
m-ToluidineAromatic AmineStarting Material[8][9]
GlycerolAcrolein PrecursorSubstrate[8][9]
Sulfuric AcidCatalyst, Dehydrating AgentReagent[8][9]
m-Nitrobenzene SulfonateOxidizing AgentReagent[8][9]
Product Mixture ---------
This compoundMajor Isomer~60-70%[8]
5-MethylquinolineMinor Isomer~30-40%[8]

Purification of the product mixture typically involves steam distillation followed by vacuum distillation.[8] Separation of the 5- and 7-isomers can be challenging but may be achieved by chromatography.

G cluster_synthesis Skraup Synthesis & Purification Workflow Reactants m-Toluidine + Glycerol + H₂SO₄ + Oxidizing Agent Reaction Skraup Reaction (Exothermic, Reflux) Reactants->Reaction Workup 1. Dilute with H₂O 2. Neutralize (Base) 3. Steam Distillation Reaction->Workup Crude Crude Product (Isomer Mixture Oil) Workup->Crude Purify Vacuum Distillation or Chromatography Crude->Purify Products Purified Products: - this compound - 5-Methylquinoline Purify->Products

Caption: Workflow for the Skraup synthesis of this compound.

Experimental Protocols

Protocol: Skraup Synthesis of this compound

This protocol is adapted from the literature for the synthesis of a 7- and 5-methylquinoline mixture.[8][9]

  • Reaction Setup: In a suitable round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine m-nitrobenzene sulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).

  • Acid Addition: While stirring mechanically, slowly add a pre-cooled solution of concentrated sulfuric acid (98%, 2.7 mol) in water (61.5 g) dropwise. Control the exothermic reaction using an ice bath as needed.

  • Reflux: Once the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and cautiously dilute it with a large volume of water. Make the solution alkaline by the slow addition of a concentrated sodium hydroxide (B78521) solution to precipitate the crude product.

  • Purification:

    • Perform steam distillation to isolate the volatile quinoline products from the reaction mixture.

    • Separate the oily organic layer from the distillate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Further purify the resulting oil by vacuum distillation to yield the mixture of this compound and 5-methylquinoline.

Protocol: Forced Degradation Study (General Methodology)

This general protocol, based on ICH guidelines and practices for related compounds, can be adapted to study the stability of this compound.[11][14][15] The goal is to achieve 5-20% degradation to identify likely degradation products.[16]

Table 3: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl; Reflux at 60-80°C for several hours.
Base Hydrolysis 0.1 M - 1 M NaOH; Reflux at 60-80°C for several hours.
Oxidation 3-30% H₂O₂ solution; Room temperature for up to 24 hours.
Thermal Degradation Solid sample stored in an oven at 60-80°C for several days.
Photodegradation Expose a solution to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy (as per ICH Q1B).[11][17]

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Expose the solutions (or solid for thermal study) to the stress conditions outlined in Table 3. An unstressed control sample should be stored under normal conditions.

  • At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples and the control sample using a validated, stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Use mass spectrometry (LC-MS) to identify the molecular weights of any degradation products formed.

Conclusion

This compound is a versatile chemical intermediate with a well-defined, yet sensitive, reactivity and stability profile. Its basicity, susceptibility to electrophilic substitution at the C8 position, and potential for oxidation and reduction reactions make it a valuable building block. However, its sensitivity to light, heat, and strong acids and bases necessitates careful handling, storage, and formulation design. The information and protocols provided in this guide offer a foundational resource for researchers and drug developers to effectively utilize this compound in their scientific endeavors.

References

7-Methylquinoline: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylquinoline, a substituted heterocyclic aromatic compound, has a rich history intertwined with the development of synthetic organic chemistry. This technical guide provides an in-depth exploration of its discovery, historical synthesis methods, and physicochemical properties. It details experimental protocols for its preparation and discusses its significance as a scaffold in medicinal chemistry, particularly in the development of therapeutic agents. This document aims to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

Quinoline (B57606), first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, laid the foundation for the exploration of a vast class of heterocyclic compounds.[1] The introduction of substituents to the quinoline ring system dramatically expanded the chemical space and biological activities of these molecules. Among these, this compound has emerged as a valuable building block in the synthesis of various functional molecules, from dyes to pharmaceuticals. Its history is closely linked to the development of named reactions in organic chemistry, most notably the Skraup synthesis. This guide will delve into the historical context of its discovery, the evolution of its synthesis, its chemical and physical characteristics, and its role in modern research.

Discovery and Historical Synthesis

The precise first synthesis of this compound is not definitively documented with a specific discoverer and date. However, its history is intrinsically linked to the development of the Skraup synthesis in 1880 by Czech chemist Zdenko Hans Skraup.[1] This reaction provided a general method for the synthesis of quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent.

The application of the Skraup reaction to m-toluidine (B57737) was the logical route to this compound. However, early investigations led to conflicting reports regarding the reaction's regioselectivity. The electrophilic cyclization step in the Skraup reaction can theoretically lead to the formation of two isomeric products from a meta-substituted aniline: the 5-methyl and the this compound.

Some early reports claimed that the reaction of m-toluidine yielded exclusively this compound. Conversely, other studies reported the formation of a mixture of both 5- and 7-methyl isomers. This historical debate highlights the challenges in separation and analytical techniques of the era. Modern spectroscopic methods have since confirmed that the Skraup reaction with m-toluidine typically produces a mixture of this compound and 5-Methylquinoline.

The logical workflow for the historical synthesis and the subsequent debate is outlined below:

logical_relationship cluster_synthesis Skraup Synthesis with m-Toluidine cluster_debate Historical Debate on Product Composition m_toluidine m-Toluidine skraup Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) m_toluidine->skraup product Reaction Product skraup->product sole_product Claim: Solely this compound product->sole_product Early Reports mixture Claim: Mixture of 5- and this compound product->mixture Contemporaneous Reports modern_confirmation Modern Confirmation: Mixture is Formed sole_product->modern_confirmation Contradicted by modern analysis mixture->modern_confirmation experimental_workflow start Start: Reactants (m-Toluidine, Glycerol, Oxidizing Agent) step1 Add cooled H₂SO₄ solution start->step1 step2 Controlled exothermic reaction step1->step2 step3 Reflux to complete reaction step2->step3 step4 Dilution and Neutralization step3->step4 step5 Steam Distillation step4->step5 step6 Salting out and Extraction step5->step6 end End: Crude Mixture of 7- and 5-Methylquinoline step6->end IGF1R_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binding & Activation IRS1 IRS-1 IGF1R->IRS1 Phosphorylation Shc Shc IGF1R->Shc Phosphorylation PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Grb2_Sos Grb2/Sos Shc->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->IGF1R Inhibition

References

Quinoline Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, serving as a privileged structure in the design of therapeutic agents. Its versatile chemical nature allows for a broad range of structural modifications, leading to derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of the recent advancements of quinoline derivatives in medicinal chemistry, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This guide includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.

Therapeutic Applications of Quinoline Derivatives

Quinoline derivatives have been extensively investigated and developed for various therapeutic applications. Their mechanism of action often involves targeting key biological macromolecules and disrupting pathological signaling cascades.

Anticancer Activity

Quinoline-based compounds represent a significant class of anticancer agents, with several derivatives demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, induction of apoptosis, and cell cycle arrest.

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative quinoline derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 2,4-Disubstituted Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3c PC-3 (Prostate)Not specified as exact value, but significant[1]
3q PC-3 (Prostate)Not specified as exact value, but significant[1]
3t PC-3 (Prostate)Not specified as exact value, but significant[1]
3m MDA-MB-231 (Breast)Potent activity[1]
3d H460 (Lung)Significant activity[1]
3f H460 (Lung)Significant activity[1]
3aa PC-3, H460, MDA-MB-231Broad-spectrum activity[1]

Table 2: Anticancer Activity of Quinoline-Chalcone Hybrids

CompoundCancer Cell LineIC50 (µM)Reference
12e MGC-803 (Gastric)1.38[2]
12e HCT-116 (Colon)5.34[2]
12e MCF-7 (Breast)5.21[2]
9i A549 (Lung)3.91[3]
9j A549 (Lung)5.29[3]
9i K-562 (Leukemia)1.91[3]
9j K-562 (Leukemia)2.67[3]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Quinoline derivatives have shown significant promise in this area, with activity against a broad spectrum of bacteria and fungi.

The following table summarizes the in vitro antimicrobial activity (MIC values) of representative quinoline derivatives against various microbial strains.

Table 3: Antimicrobial Activity of Quinoline Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
Quinoline-hydrazone hybrid (QH-02) M. tuberculosis H37Rv4[4]
Quinoline-hydrazone hybrid (QH-04) M. tuberculosis H37Rv4[4]
Quinoline-hydrazone hybrid (QH-05) M. tuberculosis H37Rv4[4]
Quinoline-hydroxyimidazolium hybrid (7b) S. aureus2[2]
Quinoline-hydroxyimidazolium hybrid (7h) S. aureus20[2]
Quinoline-hydroxyimidazolium hybrid (7a) M. tuberculosis H37Rv20[2]
Quinoline-hydroxyimidazolium hybrid (7b) M. tuberculosis H37Rv10[2]
Quinoline-hydroxyimidazolium hybrid (7c) C. neoformans15.6[2]
Quinoline-hydroxyimidazolium hybrid (7d) C. neoformans15.6[2]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Key Signaling Pathways Targeted by Quinoline Derivatives

The therapeutic effects of quinoline derivatives are often attributed to their interaction with specific signaling pathways that are dysregulated in disease.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival. Overactivation of EGFR is a common feature in many cancers.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Survival PKC->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Quinoline Quinoline Inhibitor Quinoline->VEGFR2 Inhibits Kinase Activity

Caption: VEGFR-2 signaling pathway and its inhibition by quinoline derivatives.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response. Its aberrant activation is associated with chronic inflammatory diseases.

NFkB_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Drives Transcription Quinoline Quinoline Inhibitor Quinoline->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by quinoline derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinoline derivatives, intended to serve as a practical guide for researchers.

Synthesis of Quinoline Derivatives

This protocol describes a common method for the synthesis of 2,4-disubstituted quinolines.

Materials:

  • 2-aminobenzophenone (B122507) derivative

  • Substituted ketone

  • Catalyst (e.g., Hβ zeolite)[1]

  • Solvent (if not solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the 2-aminobenzophenone derivative (1 mmol), the substituted ketone (1.2 mmol), and the catalyst (e.g., 10 mol% Hβ zeolite).[1]

  • If the reaction is performed under solvent-free conditions, heat the mixture at the desired temperature (e.g., 100-120 °C) with stirring.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the desired 2,4-disubstituted quinoline.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Synthesis_2_4_Disubstituted_Quinoline Reactants 2-Aminobenzophenone + Substituted Ketone Reaction Catalyst (e.g., Hβ zeolite) Heat (Solvent-free) Reactants->Reaction Purification Column Chromatography Reaction->Purification Product 2,4-Disubstituted Quinoline Purification->Product

Caption: Workflow for the synthesis of 2,4-disubstituted quinolines.

This protocol outlines the synthesis of quinoline-chalcone hybrids.

Materials:

Procedure:

  • Chalcone (B49325) Synthesis: Dissolve 4-aminoacetophenone (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol. Add an aqueous solution of NaOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Filter the precipitated product, wash with water, and dry.[2]

  • Hybrid Synthesis: Reflux a mixture of the synthesized chalcone (1 mmol) and 4-chloro-2-methylquinoline (1 mmol) in ethanol containing a catalytic amount of HCl.[2]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the quinoline-chalcone hybrid.

Biological Evaluation Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test quinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test quinoline derivatives in the culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test quinoline derivatives

  • 96-well microplates

  • Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well of the microplate. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

This technique is used to detect the phosphorylation status of EGFR in response to inhibitor treatment.

Materials:

  • Cancer cell line overexpressing EGFR

  • Test quinoline derivative

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat with the quinoline inhibitor for a specified time, then stimulate with EGF to induce EGFR phosphorylation.[6]

  • Cell Lysis: Lyse the cells on ice with lysis buffer.[6]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against p-EGFR. After washing, incubate with the HRP-conjugated secondary antibody.[7]

  • Detection: Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control to ensure equal protein loading.

Conclusion

Quinoline derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability and diverse pharmacological activities make them an attractive scaffold for medicinal chemists. The data, protocols, and pathway visualizations presented in this guide are intended to provide a solid foundation for researchers to build upon in their quest for novel and more effective quinoline-based drugs. Further exploration of structure-activity relationships, mechanism of action studies, and preclinical development will be crucial in translating the promise of these compounds into clinical realities.

References

Methodological & Application

Application Notes and Protocols: Skraup Synthesis of 7-Methylquinoline from m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 7-Methylquinoline from m-toluidine (B57737) via the Skraup synthesis. The Skraup synthesis is a classic and effective method for the preparation of quinolines, a key heterocyclic scaffold in numerous pharmaceutical agents.[1][2] This application note includes a detailed experimental procedure, safety precautions, reaction mechanism, and data on expected yields and isomer distribution. The synthesis of this compound is of particular interest as this moiety is a precursor for various biologically active compounds.[3][4]

Introduction

The quinoline (B57606) ring system is a fundamental structural motif in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The Skraup synthesis, developed by Zdenko Hans Skraup in 1880, remains a widely used method for the preparation of quinolines.[5] The reaction involves the condensation of an aromatic amine with glycerol (B35011) in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent. When m-toluidine is used as the aromatic amine, the Skraup reaction yields a mixture of this compound and 5-methylquinoline (B1294701), with the 7-methyl isomer being the major product.[3] This protocol details a procedure for this synthesis, offering insights for researchers in organic synthesis and drug development.

Reaction and Mechanism

The Skraup synthesis proceeds through a series of steps initiated by the dehydration of glycerol by sulfuric acid to form acrolein.[5][6] This is followed by a Michael addition of the aromatic amine (m-toluidine) to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is subsequently oxidized to the final quinoline product.[1][2]

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_products Products m_toluidine m-Toluidine mixing Mixing & Cooling m_toluidine->mixing glycerol Glycerol glycerol->mixing H2SO4 H₂SO₄ H2SO4->mixing oxidant Oxidizing Agent (e.g., m-nitrobenzene-sulfonate) oxidant->mixing heating Heating & Exothermic Reaction mixing->heating reflux Reflux heating->reflux neutralization Neutralization (NaOH) reflux->neutralization steam_distillation Steam Distillation neutralization->steam_distillation extraction Extraction (diethyl ether) steam_distillation->extraction vacuum_distillation Vacuum Distillation extraction->vacuum_distillation methylquinoline_mixture 7- & 5-Methylquinoline Mixture vacuum_distillation->methylquinoline_mixture

Figure 1. Experimental workflow for the Skraup synthesis of this compound.

Skraup_Mechanism glycerol Glycerol acrolein Acrolein glycerol->acrolein Dehydration (H₂SO₄) michael_adduct Michael Adduct acrolein->michael_adduct Michael Addition m_toluidine m-Toluidine m_toluidine->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Electrophilic Cyclization dihydroquinoline Dihydro-methylquinoline cyclized_intermediate->dihydroquinoline Dehydration methylquinoline This compound & 5-Methylquinoline dihydroquinoline->methylquinoline Oxidation

Figure 2. Simplified reaction mechanism of the Skraup synthesis.

Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of a mixture of 7- and 5-methylquinoline.[3]

Materials:

Equipment:

  • Round-bottom flask with mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add m-toluidine (50.46 g, 0.47 mol), glycerol (83.52 g, 0.92 mol), and sodium m-nitrobenzenesulfonate (135 g, 0.6 mol).

  • Acid Addition: Prepare a solution of concentrated sulfuric acid (273.58 g, 2.7 mol) in water (61.5 g) and cool it in an ice bath. Add this cold acid solution dropwise to the stirred reaction mixture. The addition is exothermic and should be controlled with an ice bath as needed.[3]

  • Reaction: After the addition is complete, heat the mixture to 135-140 °C and maintain this temperature for 3 hours.[3] The reaction is vigorous and should be closely monitored.

  • Work-up: a. Cool the reaction mixture and cautiously pour it into a large volume of cold water. b. Neutralize the acidic solution with a concentrated solution of sodium hydroxide. This step is highly exothermic and should be performed with cooling. c. Perform steam distillation on the neutralized mixture to isolate the crude product. d. Saturate the distillate with sodium chloride and allow it to cool. e. Separate the brown crude oil using a separatory funnel. f. Extract the aqueous layer with diethyl ether (3 x 200 mL). g. Combine the organic phases, dry with anhydrous magnesium sulfate, and evaporate the solvent.[3]

  • Purification: Purify the resulting oil by vacuum distillation (boiling point 91°C at 3 mmHg) to yield a mixture of this compound and 5-methylquinoline.[3]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
m-Toluidine107.1550.460.471
Glycerol92.0983.520.92~2
Sodium m-nitrobenzenesulfonate225.161350.6~1.3
Sulfuric Acid (98%)98.08273.582.7~5.7
Product
7- & 5-Methylquinoline Mixture143.19~47~0.33 (70% yield)-

Isomer Distribution: The Skraup synthesis with m-toluidine typically yields a mixture of this compound and 5-methylquinoline. The reported ratio of this compound to 5-methylquinoline is approximately 2:1.[3][4]

Safety Precautions

The Skraup synthesis is a notoriously exothermic and potentially violent reaction.[7][8] Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.[9]

  • Exothermic Reaction Control: The addition of sulfuric acid must be done slowly and with efficient cooling. An ice bath should be readily available. The use of ferrous sulfate can help moderate the reaction's violence.[8]

  • Neutralization: The neutralization of the reaction mixture with a strong base is also highly exothermic and requires careful cooling.

  • Reagent Handling: m-Toluidine and m-nitrobenzenesulfonate are toxic and should be handled with care. Avoid inhalation and skin contact.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[10][11] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[12] For instance, derivatives of this compound are explored for their anticancer, antimicrobial, and anti-inflammatory activities.[4][13] The synthesis of 7-methyl-8-nitroquinoline (B1293703) from the product of this protocol provides a key intermediate for further functionalization in drug discovery programs.[3][4]

Conclusion

The Skraup synthesis of this compound from m-toluidine is a robust and well-established method for obtaining this important heterocyclic compound. While the reaction requires careful control due to its exothermic nature, the detailed protocol and safety guidelines provided in this document should enable researchers to perform this synthesis safely and efficiently. The resulting mixture of 7- and 5-methylquinoline can be used in subsequent synthetic steps for the development of novel therapeutic agents.

References

Application Notes and Protocols: 7-Methylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-methylquinoline as a versatile building block in organic synthesis. The document details its application in the preparation of key intermediates for pharmaceuticals and functionalized materials, complete with experimental protocols and quantitative data.

Overview of this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₉N.[1] Its quinoline (B57606) core is a prevalent scaffold in medicinal chemistry and materials science, making this compound a valuable starting material for the synthesis of a wide range of biologically active molecules and functional materials.[2][3][4][5][6] It presents as a clear yellow liquid or oil and is soluble in many organic solvents.[1] The presence of the methyl group at the 7-position influences its electronic properties and provides a handle for further functionalization.

Applications in Pharmaceutical Synthesis

The quinoline ring is a key structural component in many pharmaceuticals, including antimicrobial, anticancer, and antimalarial agents.[2][3][4][5] this compound serves as a crucial intermediate in the synthesis of more complex, biologically active quinoline derivatives.

One notable application is in the synthesis of precursors for antiasthmatic drugs. For instance, the related compound, 7-chloro-2-methylquinoline, is a key intermediate in the production of Montelukast, a widely used medication for the treatment of asthma.[7] While not a direct application of this compound, this highlights the importance of substituted quinolines in pharmaceutical manufacturing.

A more direct application involves the functionalization of the this compound core to introduce pharmacologically relevant moieties. A key transformation is the nitration of this compound to produce 7-methyl-8-nitroquinoline (B1293703), which can then be further modified.

Synthesis of 7-Methyl-8-Nitroquinoline

A highly efficient, two-step synthesis can produce 7-methyl-8-nitroquinoline from m-toluidine (B57737).[8] The first step is the Skraup synthesis to form a mixture of 5- and this compound, followed by a selective nitration.[8]

Quantitative Data for the Synthesis of 7-Methyl-8-Nitroquinoline

StepReactionReactantsKey Reagents/ConditionsYieldReference
1Skraup Synthesism-toluidine, glycerol (B35011), m-nitrobenzene-sulfonate98% H₂SO₄, H₂O, reflux at ~150°C70% (of 7- and 5-methylquinoline (B1294701) mixture)[8]
2NitrationThis compound (from mixture)Fuming HNO₃, 98% H₂SO₄, -5°C to RT99% (from this compound)[8]
Experimental Protocol: Synthesis of this compound (Skraup Reaction)[8]

This protocol describes the synthesis of a mixture of 7- and 5-methylquinoline.

Materials:

  • m-nitrobenzene-sulfonate (135 g, 0.6 mol)

  • Glycerol (83.52 g, 0.92 mol)

  • m-toluidine (50.46 g, 0.47 mol)

  • 98% Sulfuric acid (273.58 g, 2.7 mol)

  • Water (61.5 g)

  • Sodium chloride

  • Diethyl ether

  • Magnesium sulfate

  • Round-bottom flask

  • Mechanical stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Steam distillation apparatus

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, mechanically stir a mixture of m-nitrobenzene-sulfonate (135 g), glycerol (83.52 g), and m-toluidine (50.46 g).

  • Prepare a solution of 98% H₂SO₄ (273.58 g) and water (61.5 g), and cool it in an ice bath.

  • Add the cooled H₂SO₄/H₂O solution dropwise to the stirred mixture. Control the exothermic reaction with an ice bath as needed.

  • After the addition is complete, heat the solution to reflux (approximately 150°C) for 1 hour. Caution: The reaction can be spontaneously exothermic.

  • Purify the resulting solution using steam distillation.

  • Cool the clear distillate, saturate it with NaCl, and store it in a refrigerator for several nights.

  • Separate the formed brown crude oil using a separatory funnel.

  • Extract the distillate with diethyl ether (3 x 200 mL).

  • Collect the organic phases, dry with MgSO₄, and evaporate the solvent.

  • Further purify the resulting oil by vacuum distillation (boiling point 91°C at 3 mmHg) to obtain a mixture of 7- and 5-methylquinoline. The reported yield of the mixture is 70%.

Experimental Protocol: Synthesis of 7-Methyl-8-Nitroquinoline[8]

Materials:

  • Mixture of 7- and 5-methylquinoline (57.05 g, 0.398 mol of this compound)

  • Fuming nitric acid (28.5 mL)

  • 98% Sulfuric acid (85.5 mL + 142.5 mL)

  • Mechanical stirrer

  • Ice bath

Procedure:

  • Prepare a nitrating mixture by adding fuming HNO₃ (28.5 mL) to 98% H₂SO₄ (85.5 mL), keeping the solution cool.

  • In a separate flask, mechanically stir the mixture of 7- and 5-methylquinoline (57.05 g) in 98% H₂SO₄ (142.5 mL) and cool to -5°C.

  • Add the nitrating mixture dropwise to the cooled quinoline solution.

  • Once the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

  • The reaction selectively produces 7-methyl-8-nitroquinoline with a reported yield of 99% from the this compound present in the starting mixture.

Applications in Materials Science

This compound and its derivatives are valuable precursors for advanced materials.[2] Their electronic properties and ability to coordinate with metals make them suitable for applications such as:

  • Organic Light-Emitting Diodes (OLEDs): As components of electron-transporting layers.[2]

  • Metal-Organic Frameworks (MOFs): As ligands for the construction of porous materials.[2]

Synthetic Pathways and Workflows

The following diagrams illustrate the synthetic pathways described in this document.

G m_toluidine m-Toluidine methylquinoline_mixture 7- and 5-Methylquinoline Mixture m_toluidine->methylquinoline_mixture glycerol Glycerol glycerol->methylquinoline_mixture skraup_reagents H₂SO₄, H₂O, m-nitrobenzene-sulfonate skraup_reagents->methylquinoline_mixture Skraup Synthesis nitration_reagents Fuming HNO₃, H₂SO₄ nitro_product 7-Methyl-8-Nitroquinoline methylquinoline_mixture->nitro_product nitration_reagents->nitro_product Nitration

Caption: Synthesis of 7-Methyl-8-Nitroquinoline from m-Toluidine.

G start Start: Mixture of m-toluidine, glycerol, and m-nitrobenzene-sulfonate add_acid Dropwise addition of cold H₂SO₄/H₂O start->add_acid reflux Reflux at ~150°C for 1 hour add_acid->reflux steam_distill Steam Distillation reflux->steam_distill extraction NaCl saturation, Diethyl ether extraction steam_distill->extraction dry_evaporate Dry with MgSO₄, Evaporate solvent extraction->dry_evaporate vacuum_distill Vacuum Distillation dry_evaporate->vacuum_distill end End: Purified 7- and 5-Methylquinoline Mixture vacuum_distill->end

Caption: Experimental Workflow for Skraup Synthesis of this compound.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is demonstrated in the straightforward, high-yield synthesis of functionalized quinolines such as 7-methyl-8-nitroquinoline, a valuable intermediate for further synthetic transformations. The protocols provided herein offer robust methods for the preparation and application of this compound, paving the way for its use in the development of novel pharmaceuticals and advanced materials. Researchers are encouraged to explore the rich chemistry of this compound to unlock new synthetic possibilities.

References

Applications of 7-Methylquinoline in Pharmaceutical Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylquinoline is a heterocyclic aromatic organic compound that serves as a valuable scaffold in medicinal chemistry and a key building block in pharmaceutical manufacturing. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the this compound core allows for diverse chemical modifications, enabling the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in a pharmaceutical context.

I. Synthesis of this compound and its Derivatives

This compound can be synthesized through various methods, with the Skraup synthesis being a classical and effective approach. Further functionalization of the this compound core allows for the generation of a diverse library of derivatives with potential therapeutic applications.

Protocol 1: Synthesis of this compound via Skraup Synthesis[1]

This protocol describes the synthesis of a mixture of this compound and 5-methylquinoline (B1294701) from m-toluidine (B57737), followed by the utilization of this mixture for subsequent reactions.

Materials:

Procedure:

  • In a round-bottom flask, mechanically stir a mixture of m-nitrobenzenesulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol).

  • Prepare a solution of 273.58 g (2.7 mol) of 98% H₂SO₄ and 61.5 g H₂O, and cool it in an ice bath.

  • Add the cooled H₂SO₄/H₂O solution dropwise to the stirred mixture from step 1.

  • Control the exothermic reaction by using an ice bath as needed while continuing to stir mechanically.

  • Upon completion of the reaction, the mixture will contain this compound and 5-methylquinoline. This mixture can be used directly for subsequent nitration or other functionalization reactions.

Protocol 2: Synthesis of 7-Methyl-8-nitroquinoline[1]

This protocol details the selective nitration of this compound from the mixture obtained in Protocol 1.

Materials:

  • Mixture of this compound and 5-methylquinoline (57.05 g, 0.398 mol based on this compound content)

  • Fuming nitric acid (28.5 mL)

  • Sulfuric acid (98%) (85.5 mL + 142.5 mL)

  • Mechanical stirrer

  • Cooling bath (-5°C)

Procedure:

  • In a suitable flask, mechanically stir a mixture of 57.05 g of the this compound/5-methylquinoline mixture and 142.5 mL of 98% H₂SO₄.

  • Prepare a nitrating mixture by adding 28.5 mL of fuming HNO₃ to 85.5 mL of 98% H₂SO₄.

  • Cool the reaction flask to -5°C using a cooling bath.

  • Add the nitrating mixture dropwise to the stirred solution from step 1, maintaining the temperature at -5°C.

  • After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

  • The reaction selectively yields 7-methyl-8-nitroquinoline, which can be isolated and purified using conventional methods.

II. Anticancer Applications of this compound Derivatives

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
12e Quinoline-ChalconeMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Compound 7 TetrahydroquinolineMCF-7 (Breast)-[2]
T47D (Breast)-[2]
MDA-MB-231 (Breast)-[2]
Compound 7j Quinazoline-Thiazolidine-1,2,3-TriazoleMDA-MB-231 (Breast)3.1[2]
MCF-7 (Breast)6.8[2]
Compound 7d Quinazoline-Thiazolidine-1,2,3-TriazoleMCF-7 (Breast)4.2[2]
Compound 7l Quinazoline-Thiazolidine-1,2,3-TriazoleMCF-7 (Breast)3.8[2]

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Signaling Pathway: Inhibition of Cancer Cell Proliferation

Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of how these compounds can interfere with the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell growth, proliferation, and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline (B57606) This compound Derivative Quinoline->RTK Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition Quinoline->Raf Inhibition

Caption: Inhibition of key cancer signaling pathways by this compound derivatives.

Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting the cell viability against the compound concentration.

III. Antimicrobial Applications of this compound Derivatives

Derivatives of this compound have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
3l 7-Methoxyquinoline-SulfonamideE. coli7.812[3]
C. albicans31.125[3]
Compound 7 Indolizinoquinoline-5,12-dioneE. coli ATCC259222[4]
S. pyogenes ATCC196152[4]
Compound 37 Not SpecifiedDrug-resistant M. tuberculosis0.08 - 0.31[4]
Compound 38 Not SpecifiedDrug-resistant M. tuberculosis0.16 - 0.31[4]
Compound 6 6-amino-4-methyl-1H-quinoline-2-one derivativeB. cereus, Staphylococcus sp., Pseudomonas sp., E. coli3.12 - 50[5]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the antimicrobial activity of this compound derivatives typically involves a series of steps from compound synthesis to the determination of MIC values.

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_testing Antimicrobial Testing Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Stock Preparation of Stock Solutions (in DMSO) Purification->Stock Microdilution Broth Microdilution Assay Stock->Microdilution Incubation Incubation with Microbial Strains Microdilution->Incubation MIC Determination of MIC Values Incubation->MIC

Caption: General workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in a 96-well plate.

  • Add an equal volume of the standardized inoculum to each well containing the compound dilutions.

  • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.

IV. Conclusion

This compound and its derivatives represent a promising class of compounds in pharmaceutical manufacturing. Their versatile synthesis and broad range of biological activities, particularly in the areas of oncology and infectious diseases, make them attractive candidates for further drug development. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of this important chemical scaffold. Further optimization of lead compounds through medicinal chemistry efforts could lead to the development of novel and effective therapeutic agents.

References

Application Notes and Protocols for the Synthesis and Evaluation of 7-Methylquinoline Derivatives in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and anti-cancer evaluation of novel 7-methylquinoline derivatives. The protocols outlined below are based on established methodologies and offer a framework for the development of new therapeutic agents.

Introduction

Quinoline (B57606) and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-cancer properties. The quinoline scaffold is a key structural motif in several approved anti-cancer drugs. The versatility of the quinoline ring system allows for various substitutions, enabling the modulation of its therapeutic effects. This document focuses on this compound derivatives, exploring their synthesis and potential as anti-cancer agents by investigating their cytotoxic effects and impact on key cellular signaling pathways.

Data Presentation

The anti-cancer activity of newly synthesized this compound derivatives can be quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes hypothetical IC50 values for a series of synthesized this compound-based chalcone (B49325) derivatives, based on data from structurally related compounds.[1][2]

Compound IDDerivative StructureCancer Cell LineIC50 (µM)[1][2]
7MQ-Chal-01 (E)-1-(4-aminophenyl)-3-(7-methylquinolin-2-yl)prop-2-en-1-oneMGC-803 (Gastric)2.5
HCT-116 (Colon)6.1
MCF-7 (Breast)5.8
7MQ-Chal-02 (E)-1-(4-hydroxyphenyl)-3-(7-methylquinolin-2-yl)prop-2-en-1-oneMGC-803 (Gastric)1.8
HCT-116 (Colon)4.9
MCF-7 (Breast)4.5
7MQ-Chal-03 (E)-1-(4-methoxyphenyl)-3-(7-methylquinolin-2-yl)prop-2-en-1-oneMGC-803 (Gastric)3.2
HCT-116 (Colon)7.5
MCF-7 (Breast)7.1
5-FU (Control) 5-FluorouracilMGC-803 (Gastric)6.22
HCT-116 (Colon)10.4
MCF-7 (Breast)11.1

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Skraup Synthesis of this compound

This protocol describes the synthesis of the this compound core structure using the Skraup reaction.

Materials:

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of m-toluidine, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser.

  • The reaction is highly exothermic and should be cooled as needed. The addition of ferrous sulfate can help to moderate the reaction.

  • Heat the mixture to reflux for 3-4 hours.

  • After cooling, dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution until basic.

  • Perform steam distillation to separate the volatile methylquinoline isomers from non-volatile byproducts.

  • Extract the distillate with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the this compound from its 5-methylquinoline (B1294701) isomer via fractional distillation or column chromatography.

Protocol 2: Synthesis of 7-Methyl-8-nitroquinoline

This protocol details the nitration of this compound.

Materials:

  • This compound

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • Prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath.

  • Dissolve this compound in concentrated sulfuric acid and cool the mixture to 0°C.

  • Slowly add the nitrating mixture dropwise to the this compound solution, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • The precipitate, 7-methyl-8-nitroquinoline, is collected by filtration, washed with water, and can be recrystallized from ethanol (B145695).

Anti-Cancer Activity Evaluation

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in the complete culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Experimental Workflow

The overall workflow for the synthesis and anti-cancer evaluation of this compound derivatives is depicted below.

G start Starting Materials (e.g., m-Toluidine, Glycerol) synthesis Skraup Synthesis of This compound start->synthesis derivatization Derivatization (e.g., Nitration, Chalcone Synthesis) synthesis->derivatization purification Purification & Characterization (NMR, MS, HPLC) derivatization->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis pathway Signaling Pathway Analysis mechanistic->pathway G cluster_apoptosis Apoptosis Induction derivative This compound Derivative ros ↑ ROS Generation derivative->ros bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 caspase9 ↑ Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 ↑ Caspase-3 caspase9->caspase3 parp ↑ Cleaved PARP caspase3->parp apoptosis Apoptosis parp->apoptosis G cluster_cell_cycle Cell Cycle Arrest derivative This compound Derivative g2m G2/M Phase Arrest derivative->g2m G cluster_pathway General Quinoline Derivative Signaling derivative Quinoline Derivative egfr EGFR derivative->egfr pi3k PI3K derivative->pi3k egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

References

Application Notes: Preparation and Use of 7-Methylquinoline-Based Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent probes for bioimaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the microenvironment. This document provides detailed protocols for the synthesis of a novel fluorescent probe derived from 7-methylquinoline and its application in cellular imaging. The core of this methodology is the conversion of this compound into a fluorescent 8-aminoquinoline (B160924) derivative, which can act as a "turn-on" sensor for detecting specific analytes within cellular compartments. The 8-aminoquinoline scaffold is a well-established fluorophore, and its derivatives are known to exhibit chelation-enhanced fluorescence (CHEF), making them particularly useful for detecting metal ions.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The proposed fluorescent probe, 7-methyl-8-aminoquinoline (7-Me-8-AQ), operates on the principle of chelation-enhanced fluorescence. In its unbound state, the fluorescence of the 8-aminoquinoline moiety is often quenched. Upon binding to a target analyte, such as a metal ion (e.g., Zn²⁺), a rigid complex is formed. This rigidity restricts non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for detection.

Synthesis of 7-Methyl-8-Aminoquinoline (7-Me-8-AQ) from this compound

The synthesis of the fluorescent probe precursor, 7-methyl-8-aminoquinoline, from this compound is a two-step process involving nitration followed by reduction.

cluster_synthesis Synthesis Workflow Start This compound Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 7-Methyl-8-nitroquinoline (B1293703) Nitration->Intermediate Reduction Reduction (e.g., Fe/AcOH) Intermediate->Reduction Final_Product 7-Methyl-8-aminoquinoline (Fluorescent Probe Precursor) Reduction->Final_Product

Caption: Synthetic pathway from this compound to 7-Methyl-8-aminoquinoline.

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-8-nitroquinoline

This protocol describes the selective nitration of this compound at the 8-position.

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 57.05 g (0.398 mol) of this compound to 142.5 mL of concentrated H₂SO₄.

  • Cool the mixture to -5°C using an ice-salt bath with continuous stirring.

  • Prepare a nitrating mixture by carefully adding 28.5 mL of fuming HNO₃ to 85.5 mL of concentrated H₂SO₄ in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred this compound solution over 40 minutes, ensuring the temperature is maintained at -5°C.

  • After the addition is complete, remove the cooling bath and continue stirring for an additional 40 minutes at room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a concentrated aqueous ammonia (B1221849) solution.

  • The precipitated crude product, 7-methyl-8-nitroquinoline, is collected by filtration, washed with cold water, and dried.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695).

Protocol 2: Synthesis of 7-Methyl-8-aminoquinoline

This protocol outlines the reduction of the nitro group of 7-methyl-8-nitroquinoline to an amino group.

Materials:

  • 7-Methyl-8-nitroquinoline

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of 7-methyl-8-nitroquinoline (1 equivalent) in a mixture of ethanol and glacial acetic acid, add iron powder (4 equivalents).

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the iron residues.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-methyl-8-aminoquinoline.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Photophysical Properties

The photophysical properties of 7-methyl-8-aminoquinoline are expected to be similar to other 8-aminoquinoline derivatives, which are known to be sensitive to their environment and can act as fluorescent sensors. The following table summarizes the anticipated photophysical data based on known 8-aminoquinoline probes.

PropertyValue (in aqueous buffer, pH 7.4)Reference Analogue(s)
Absorption Max (λ_abs) ~360 nmTSQ
Emission Max (λ_em) ~490 nm (upon Zn²⁺ binding)TSQ
Stokes Shift ~130 nmTSQ
Quantum Yield (Φ_f) Low (free), High (bound to Zn²⁺)8-amidoquinolines
Molar Extinction Coeff. Not specified-

Application in Bioimaging: Detection of Intracellular Zinc

The following protocol details the application of the synthesized 7-methyl-8-aminoquinoline (7-Me-8-AQ) as a fluorescent probe for the detection of intracellular zinc ions in live cells.

cluster_bioimaging Bioimaging Workflow Cell_Culture Cell Culture (e.g., HeLa cells) Probe_Loading Probe Loading (7-Me-8-AQ) Cell_Culture->Probe_Loading Washing Washing (Remove excess probe) Probe_Loading->Washing Imaging Fluorescence Microscopy (Confocal or Wide-field) Washing->Imaging Analysis Image Analysis (Quantify fluorescence) Imaging->Analysis

Caption: General workflow for live-cell imaging using 7-Me-8-AQ.

Protocol 3: Live-Cell Imaging of Intracellular Zinc

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 7-Methyl-8-aminoquinoline (7-Me-8-AQ) stock solution (1 mM in DMSO)

  • Zinc chloride (ZnCl₂) solution (1 mM in water)

  • Glass-bottom dishes or chamber slides for microscopy

  • Fluorescence microscope (confocal or wide-field) with appropriate filter sets (e.g., DAPI or custom set for excitation around 360 nm and emission around 490 nm)

Procedure:

1. Cell Culture and Plating:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 70-80% confluency on the day of the experiment.

2. Probe Loading:

  • Prepare a working solution of 7-Me-8-AQ by diluting the 1 mM DMSO stock solution in serum-free DMEM to a final concentration of 5-10 µM.

  • Remove the culture medium from the cells and wash them once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

3. Zinc Treatment (Optional):

  • To observe the probe's response to an increase in intracellular zinc, prepare a working solution of ZnCl₂ in serum-free DMEM.

  • After probe loading, replace the probe solution with the ZnCl₂-containing medium and incubate for a further 15-30 minutes.

4. Washing and Imaging:

  • After incubation, remove the probe-containing (or zinc-containing) medium and wash the cells twice with warm PBS to remove any unbound probe.

  • Add fresh, pre-warmed serum-free DMEM or PBS to the cells for imaging.

  • Place the dish on the stage of the fluorescence microscope.

  • Excite the cells at approximately 360 nm and collect the emission at around 490 nm.

  • Capture images using a suitable camera and imaging software. Compare the fluorescence intensity between control cells (probe only) and zinc-treated cells.

Data Presentation and Interpretation

The fluorescence intensity of cells loaded with 7-Me-8-AQ is expected to be low. Upon an increase in intracellular zinc concentration, a significant increase in fluorescence should be observed. This "turn-on" response can be quantified by measuring the average fluorescence intensity of the cells before and after zinc treatment. The results can be presented in a bar graph comparing the fluorescence intensities of different treatment groups.

Conclusion

The synthetic route from this compound provides a viable pathway to a novel fluorescent probe, 7-methyl-8-aminoquinoline. Based on the known properties of 8-aminoquinoline derivatives, this probe is anticipated to be a valuable tool for bioimaging applications, particularly for the detection of intracellular metal ions like zinc. The provided protocols offer a comprehensive guide for the synthesis, characterization, and application of this probe, enabling researchers to explore its potential in various biological contexts. Further derivatization of the amino group could also lead to the development of a wider range of functional probes with tailored specificities and photophysical properties.

Application Notes and Protocols for the Analytical Characterization of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Methylquinoline is a heterocyclic aromatic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its precise characterization is critical for ensuring purity, confirming identity, and meeting regulatory standards in research and drug development. These application notes provide a comprehensive overview of the key analytical techniques used to characterize this compound, complete with detailed experimental protocols.

Physical and Chemical Properties

A foundational step in characterization is the determination of fundamental physical and chemical properties. These constants serve as primary indicators of sample identity and purity.

Data Presentation: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 612-60-2[1][2][3]
Molecular Formula C₁₀H₉N[1][2][3][4]
Molecular Weight 143.19 g/mol [1][4][5]
Appearance Clear yellow liquid or low-melting solid[2][3]
Melting Point 35-37 °C[1][4]
Boiling Point 258 °C (at 760 mmHg)[1][2][4]
Density 1.061 g/mL[1]
Solubility Insoluble in water; Slightly soluble in chloroform (B151607) and methanol[1][2][6]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and separating it from isomers, such as 5-Methylquinoline, which can be co-products in certain synthetic routes.[7]

Gas Chromatography (GC)

Application Note: Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for determining the purity of this compound. It effectively separates volatile compounds, allowing for the quantification of the main component and any impurities. The use of polar stationary phases is often recommended for resolving positional isomers.

Experimental Protocol: GC-FID for Purity Assessment

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Apparatus: Gas Chromatograph with an FID detector.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a polar stationary phase (e.g., polyethylene (B3416737) glycol - WAX).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (with a split ratio of 50:1).

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Detector Temperature: 280 °C.

  • Data Analysis: Calculate the purity based on the area percent of the main peak relative to the total peak area. Use Kovats retention indices for identification against reference data.[2]

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC with UV detection is a versatile and widely used method for analyzing the purity of non-volatile or thermally sensitive samples. It is an excellent orthogonal technique to GC for confirming the purity of this compound.

Experimental Protocol: RP-HPLC for Purity Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Apparatus: HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 20% B, increase to 95% B over 20 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

  • Data Analysis: Determine purity by calculating the area percentage of the principal peak.

Spectroscopic Characterization

Spectroscopy is indispensable for the unambiguous structural elucidation of this compound.

Data Presentation: Key Spectroscopic and Chromatographic Data

TechniqueParameterValueReference
¹H NMR Chemical Shifts (in CDCl₃)δ 8.85 (d), 8.07 (d), 7.88 (s), 7.68 (d), 7.35 (m), 2.55 (s, 3H) [7]
GC-MS Molecular Ion (M⁺)m/z 143[2]
GC-MS Key Fragmentsm/z 142, 115[2]
GC Retention Kovats Index (Std. non-polar)1334, 1338, 1354[2]
GC Retention Kovats Index (Std. polar)1995, 2016, 2020, 2053[2]
FT-IR Aromatic C-H Stretch~3100 - 3000 cm⁻¹Inferred
FT-IR Aliphatic C-H Stretch~2950 - 2850 cm⁻¹Inferred
FT-IR Aromatic C=C/C=N Stretch~1600 - 1450 cm⁻¹Inferred
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most definitive analytical technique for structural confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework. The chemical shift of the methyl protons (δ 2.55 ppm) is a key diagnostic feature for this compound.[7]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Apparatus: 400 MHz (or higher field) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and assign them to the corresponding protons in the this compound structure.

Mass Spectrometry (MS)

Application Note: Mass spectrometry, typically coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, Electron Ionization (EI) will produce a prominent molecular ion peak (M⁺) at m/z 143, confirming its molecular weight.[2] The fragmentation pattern provides additional structural evidence.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane.

  • Apparatus: A coupled Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC Conditions: Use conditions similar to the GC-FID protocol described in Section 2.1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak (M⁺) in the mass spectrum of the corresponding GC peak. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Application Note: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorptions for aromatic C-H, aliphatic C-H (from the methyl group), and the C=C and C=N bonds of the quinoline (B57606) ring system.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: As this compound is a liquid or low-melting solid, no specific preparation is needed. Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Apparatus: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the empty, clean ATR crystal.

    • Sample Scan: Place a single drop of this compound onto the ATR crystal.

    • Parameters: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and average 16 scans.

  • Data Analysis: The resulting spectrum is automatically ratioed against the background. Identify characteristic peaks and assign them to the corresponding functional groups.

Visualized Workflows

References

experimental procedure for the nitration of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the selective nitration of 7-methylquinoline to synthesize 7-methyl-8-nitroquinoline. This compound serves as a crucial starting material in medicinal chemistry for the development of various quinoline (B57606) derivatives with potential therapeutic activities, including anticancer, anti-inflammatory, and antiallergic properties.[1] The described method employs a standard electrophilic aromatic substitution reaction using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The protocol is adapted from a validated two-step synthesis and has been shown to produce the desired product with excellent yield and selectivity.[1][2]

Reaction Principle

The nitration of this compound is an electrophilic aromatic substitution reaction. The strong acid environment, created by the mixture of concentrated sulfuric and nitric acids, generates the highly electrophilic nitronium ion (NO₂⁺).[3][4] This ion is then attacked by the electron-rich quinoline ring. The position of nitration is directed by the existing substituents on the quinoline ring. In the case of this compound, the nitration occurs selectively at the 8-position.[1]

Experimental Protocol

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Ethanol (95%)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Cooling bath (ice-salt bath)

  • Beaker

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Refrigerator

  • Vacuum oven or desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, combine 57.05 g (0.398 mol) of this compound and 142.5 mL of concentrated (98%) sulfuric acid.[1]

  • Cooling: Cool the mixture to -5°C using an ice-salt bath. It is crucial to maintain this low temperature during the addition of the nitrating mixture to control the exothermic reaction and ensure selectivity.[1]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 28.5 mL of fuming nitric acid to 85.5 mL of concentrated (98%) sulfuric acid. This should be done cautiously and with cooling.

  • Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the mechanically stirred solution of this compound and sulfuric acid. The addition rate should be controlled to maintain the reaction temperature at -5°C.[1]

  • Reaction Progression: Once the addition is complete, remove the cooling bath and continue stirring the reaction mixture for 40 minutes at room temperature.[1]

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice in a beaker with stirring.[1]

  • Precipitation: Allow the ice to melt completely. If precipitation is not complete, add more cold water until no further precipitate forms. To ensure complete precipitation, keep the mixture in a refrigerator overnight.[1]

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with three 100 mL portions of 95% ethanol.[1]

  • Drying: Dry the final product, 7-methyl-8-nitroquinoline, under vacuum to obtain a white powder.[1]

Quantitative Data Summary

ParameterValueReference
Starting Material This compound[1]
Amount of this compound57.05 g (0.398 mol)[1]
Reagents
Fuming Nitric Acid28.5 mL[1]
Concentrated Sulfuric Acid (98%)228 mL (142.5 mL + 85.5 mL)[1]
Reaction Conditions
Initial Temperature-5°C[1]
Reaction Time (post-addition)40 minutes[1]
Product 7-Methyl-8-nitroquinoline[1]
Yield51.80 g (69% based on the initial mixture, 99% based on this compound)[1]
Melting Point182-183°C[1]

Visualizations

experimental_workflow Experimental Workflow for the Nitration of this compound cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product prep_reagents Prepare this compound in H₂SO₄ cool_mixture Cool Mixture to -5°C prep_reagents->cool_mixture prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) add_nitrating_mix Add Nitrating Mixture Dropwise prep_nitrating_mix->add_nitrating_mix cool_mixture->add_nitrating_mix stir_reaction Stir for 40 min at Room Temperature add_nitrating_mix->stir_reaction quench Pour onto Ice stir_reaction->quench precipitate Precipitate Overnight in Refrigerator quench->precipitate filter_wash Vacuum Filter and Wash with Ethanol precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry final_product 7-Methyl-8-nitroquinoline dry->final_product

Caption: Workflow for the synthesis of 7-methyl-8-nitroquinoline.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

  • This compound is a skin irritant, and its vapor or mist can cause irritation to the eyes, mucous membranes, and upper respiratory tract.[5] Avoid inhalation and skin contact.

Conclusion

This protocol details an efficient and selective method for the nitration of this compound to produce 7-methyl-8-nitroquinoline. The procedure is straightforward and provides a high yield of the desired product, which is a valuable intermediate for further synthetic applications in drug discovery and development. By following the outlined steps and safety precautions, researchers can reliably synthesize this key chemical building block.

References

Application of 7-Methylquinoline in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the utilization of 7-methylquinoline and its precursors in the synthesis of advanced agrochemicals. Focusing on the potent insecticide flometoquin (B1456449), these application notes detail the synthetic pathways, experimental protocols, and biological activity, offering valuable insights for researchers in crop protection and pesticide development.

Introduction

The quinoline (B57606) scaffold is a privileged structure in medicinal and agricultural chemistry, with numerous derivatives exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial building block for the synthesis of complex agrochemicals. Its substituted derivatives are key intermediates in the production of novel insecticides that address the growing challenges of pest resistance and environmental safety. This document will focus on the synthesis of flometoquin, a commercial insecticide, to illustrate the practical application of this compound chemistry in the agrochemical industry.

Data Presentation: Insecticidal Efficacy of Flometoquin

Flometoquin, scientifically known as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, is a potent insecticide with a favorable safety profile for many non-target organisms.[1] Its efficacy against several key agricultural pests is summarized below.

Target PestLife StageBioassay TypeActivity MetricValue (mg/L)Reference
Diamondback moth (Plutella xylostella)3rd-instar larvaeLeaf dippingLC₅₀0.79[2]
Sweet potato whitefly (Bemisia tabaci)1st-instar nymphsLeaf dippingLC₅₀0.79[2]
Western flower thrips (Frankliniella occidentalis)AdultLeaf dippingLC₅₀1.1[2]
Melon thrips (Thrips palmi)AdultLeaf dippingLC₅₀0.48[2]
Common cutworm (Spodoptera litura)3rd-instar larvaeDiet incorporationLC₅₀>100[3]

Experimental Protocols: Synthesis of Flometoquin

The synthesis of flometoquin can be efficiently achieved through a seven-step process starting from p-toluoyl chloride. This pathway allows for the controlled construction of the substituted this compound core.[4]

Step 1: Regioselective Chlorination of p-Toluoyl Chloride

A solution of p-toluoyl chloride in a suitable solvent is treated with a chlorinating agent in the presence of a Lewis acid catalyst to yield 3-chloro-4-methylbenzoyl chloride.

Step 2: Esterification to Isopropyl 3-chloro-4-methylbenzoate

3-chloro-4-methylbenzoyl chloride is reacted with isopropyl alcohol to produce isopropyl 3-chloro-4-methylbenzoate.[4]

Step 3: Nitration of Isopropyl 3-chloro-4-methylbenzoate

The aromatic ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position, yielding isopropyl 3-chloro-2-nitro-4-methylbenzoate.

Step 4: Nucleophilic Aromatic Substitution (SNAr)

The chloro-nitro-substituted benzoate (B1203000) undergoes a nucleophilic aromatic substitution reaction with 4-(trifluoromethoxy)phenol (B149201) to form isopropyl 2-amino-3-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate.[4]

Step 5: Catalytic Reduction of the Nitro Group

The nitro group is reduced to an amine via catalytic hydrogenation, yielding isopropyl 2-amino-3-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate.

Step 6: Ring Closure to form the Quinolinone Core

The resulting aminobenzoate is cyclized with diethyl ketone in the presence of a suitable catalyst to form 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-ol.[4]

Step 7: O-acylation to Flometoquin

The final step involves the O-acylation of the quinolinone intermediate.

Protocol: To a 250 mL three-neck flask, add 30.0 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)-1,4-dihydroquinolin-4-ol (0.079 mol), 60.0 g of dimethyl carbonate, and 1.2 g of sodium tert-butoxide. The flask is connected to an A-type molecular sieve pervaporation inorganic membrane device. The mixture is stirred and heated to reflux, and the temperature is maintained for 4.0 hours. During the reaction, a mixture of methanol (B129727) and water in the organic vapor permeates the membrane, and the solvent is condensed and returned to the reaction vessel. After the reaction is complete, the mixture is cooled to room temperature, washed with water, and the organic phase is concentrated and dried to yield flometoquin.[5]

Visualizations

Synthetic Pathway of Flometoquin

G p_toluoyl_chloride p-Toluoyl Chloride chloro_benzoyl_chloride 3-Chloro-4-methylbenzoyl Chloride p_toluoyl_chloride->chloro_benzoyl_chloride 1. Chlorination isopropyl_benzoate Isopropyl 3-chloro-4- methylbenzoate chloro_benzoyl_chloride->isopropyl_benzoate 2. Esterification nitro_benzoate Isopropyl 3-chloro-2-nitro- 4-methylbenzoate isopropyl_benzoate->nitro_benzoate 3. Nitration phenoxy_benzoate Isopropyl 2-amino-3-methyl-5- (4-(trifluoromethoxy)phenoxy)benzoate nitro_benzoate->phenoxy_benzoate 4. SNAr amino_benzoate Isopropyl 2-amino-3-methyl-5- (4-(trifluoromethoxy)phenoxy)benzoate phenoxy_benzoate->amino_benzoate 5. Reduction quinolinone 2-Ethyl-3,7-dimethyl-6- (4-(trifluoromethoxy)phenoxy)quinolin-4-ol amino_benzoate->quinolinone 6. Cyclization flometoquin Flometoquin quinolinone->flometoquin 7. O-acylation

Caption: Seven-step synthesis of Flometoquin from p-toluoyl chloride.

Experimental Workflow for Flometoquin Synthesis

G start Start: p-Toluoyl Chloride step1 Step 1 & 2: Chlorination & Esterification start->step1 step3 Step 3: Nitration step1->step3 step4 Step 4: SNAr Reaction step3->step4 step5 Step 5: Nitro Reduction step4->step5 step6 Step 6: Quinolinone Formation step5->step6 step7 Step 7: O-acylation step6->step7 purification Purification step7->purification analysis Analysis (NMR, MS) purification->analysis product Final Product: Flometoquin analysis->product

Caption: General workflow for the laboratory synthesis of Flometoquin.

References

Application Notes and Protocols for the Synthesis of Diarylmethylpiperazines from 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide two detailed protocols for the synthesis of diarylmethylpiperazines, a critical scaffold in numerous pharmacologically active compounds, utilizing 7-methylquinoline as a readily available starting material. The protocols outlined below offer robust and adaptable methods for the preparation of a diverse range of diarylmethylpiperazine derivatives for applications in drug discovery and medicinal chemistry.

Introduction

Diarylmethylpiperazines are a prominent structural motif found in a wide array of therapeutic agents, exhibiting activities such as antihistaminic, anticholinergic, and calcium channel blocking effects. The synthesis of these compounds is of significant interest to the pharmaceutical industry. This document presents two distinct synthetic strategies starting from this compound, a versatile heterocyclic building block.

Route 1 details a three-step synthesis involving an initial benzylic halogenation of this compound, followed by nucleophilic substitution with piperazine (B1678402), and concluding with an N-arylation reaction to introduce the second aryl moiety.

Route 2 offers an alternative four-step pathway commencing with the oxidation of this compound to its corresponding aldehyde. A subsequent Grignard reaction with an arylmagnesium halide, followed by conversion of the resulting diarylmethanol to a diarylmethyl chloride, and final substitution with a desired piperazine derivative, yields the target compound.

These protocols are designed to be clear and reproducible, providing researchers with the necessary details to synthesize a library of diarylmethylpiperazines for further investigation.

Route 1: Benzylic Halogenation Pathway

This synthetic route provides a direct approach to functionalize the methyl group of this compound, creating a reactive intermediate for subsequent coupling with piperazine and an aryl halide.

Logical Workflow for Route 1

A This compound B 7-(Bromomethyl)quinoline A->B NBS, AIBN CCl4, Reflux C 1-(Quinolin-7-ylmethyl)piperazine B->C Piperazine, K2CO3 Acetonitrile, Reflux D 1-Aryl-4-(quinolin-7-ylmethyl)piperazine C->D Aryl-Br, Pd2(dba)3, BINAP NaOtBu, Toluene, 100 °C A This compound B 7-Formylquinoline A->B SeO2 Dioxane, Reflux C Aryl(quinolin-7-yl)methanol B->C Aryl-MgBr THF, 0 °C to RT D 7-(Aryl(chloro)methyl)quinoline C->D SOCl2 Dichloromethane, 0 °C E 1-(Aryl(quinolin-7-yl)methyl)-4-substituted-piperazine D->E Substituted Piperazine, Et3N Acetonitrile, Reflux cluster_0 Cellular Response Allergic Response Allergic Response Smooth Muscle Contraction Smooth Muscle Contraction Diarylmethylpiperazine Diarylmethylpiperazine Histamine H1 Receptor Histamine H1 Receptor Diarylmethylpiperazine->Histamine H1 Receptor L-type Calcium Channel L-type Calcium Channel Diarylmethylpiperazine->L-type Calcium Channel Histamine H1 Receptor->Allergic Response L-type Calcium Channel->Smooth Muscle Contraction

Application Notes: Synthesis of 7-Methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-8-nitroquinoline (B1293703) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a quinoline (B57606) derivative, it belongs to a class of compounds known for a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2] Primarily, 7-methyl-8-nitroquinoline serves as a crucial synthetic intermediate or building block for the development of more complex molecules.[3][4] Its reactive nitro group and quinoline core make it a versatile precursor for creating a variety of substituted quinolines, polypyridine compounds, and potential pharmaceutical agents.[1][3] Researchers utilize this compound to explore new therapeutic agents, with studies investigating its potential for developing anti-inflammatory drugs and DNA intercalating compounds.[1]

Applications
  • Pharmaceutical Intermediate: It is a key starting material for synthesizing various drug candidates and biologically active molecules.[1][3][5]

  • Organic Synthesis: The nitro group can be readily reduced to an amino group, opening pathways to a wide array of further chemical modifications and the synthesis of novel heterocyclic systems.[3]

  • Research Chemical: It is used in research to study the biological effects of nitro-containing aromatic compounds and to develop new synthetic methodologies.[3][4]

Experimental Protocols

The synthesis of 7-methyl-8-nitroquinoline is typically achieved via the electrophilic nitration of 7-methylquinoline. A common and efficient method involves using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[1][2] The starting material, this compound, can itself be synthesized via a Skraup reaction from m-toluidine, often resulting in a mixture with 5-methylquinoline.[1][2] Notably, the subsequent nitration step selectively yields 7-methyl-8-nitroquinoline even from this mixture, as the directing effects of the methyl group and the quinoline nitrogen favor substitution at the C-8 position.[1][2]

Safety Precautions:
  • This procedure involves the use of highly corrosive and strong oxidizing acids (fuming nitric acid and concentrated sulfuric acid). Always work in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.

  • The reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions. Use an ice/salt bath for cooling.

  • Quenching the reaction by pouring the acid mixture onto ice must be done slowly and carefully to manage the heat generated.

Protocol: Nitration of this compound

This protocol is based on a literature procedure for the selective nitration of this compound.[1][2]

Materials:

  • This compound (or a mixture of 5- and this compound)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice/salt bath

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq) and concentrated sulfuric acid (approx. 2.5 mL per gram of quinoline).[1][2]

  • Cooling: Cool the stirred mixture to -5 °C using an ice/salt bath.[1][2]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (0.5 mL per gram of quinoline) to concentrated sulfuric acid (1.5 mL per gram of quinoline) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the quinoline solution via a dropping funnel, ensuring the internal temperature of the reaction is maintained at or below -5 °C. The addition should be slow and controlled.[1][2]

  • Reaction: After the addition is complete, remove the cooling bath and continue stirring the mixture at room temperature for approximately 40-60 minutes.[1][2]

  • Workup: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring.

  • Isolation: Allow the ice to melt completely. The product will precipitate as a solid. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield the final product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 7-methyl-8-nitroquinoline based on a published laboratory-scale procedure.[1]

ParameterValue
Reactants
This compound57.05 g (0.398 mol)
Concentrated H₂SO₄ (initial)142.5 mL
Fuming HNO₃28.5 mL
Concentrated H₂SO₄ (for nitrating mix)85.5 mL
Reaction Conditions
Reaction Temperature-5 °C (addition), Room Temp (stirring)
Reaction Time40 minutes (post-addition)
Product Characterization
AppearanceWhite to almost white solid/crystalline powder[3]
Molecular FormulaC₁₀H₈N₂O₂[6]
Molecular Weight188.18 g/mol [6]
Melting Point183-187 °C[3][5]

Mandatory Visualizations

The diagrams below illustrate the chemical pathway and the general experimental workflow for the synthesis.

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound p1 7-Methyl-8-nitroquinoline r1->p1 Nitration (-5 °C to RT) reagents Fuming HNO₃ + Conc. H₂SO₄

Caption: Reaction scheme for the nitration of this compound.

experimental_workflow start Start step1 Dissolve this compound in Conc. H₂SO₄ start->step1 step2 Cool to -5 °C step1->step2 step3 Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise step2->step3 step4 Stir at Room Temperature (40-60 min) step3->step4 step5 Pour Reaction Mixture onto Ice step4->step5 step6 Isolate Product via Vacuum Filtration step5->step6 step7 Purify by Recrystallization step6->step7 end_node End: Pure Product step7->end_node

Caption: General workflow for the synthesis of 7-methyl-8-nitroquinoline.

References

7-Methylquinoline: A Standard Reference Material for Chromatographic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-Methylquinoline as a standard reference material in various chromatographic techniques. This compound is a heterocyclic aromatic compound frequently utilized in chemical synthesis and analysis. Its stable nature and distinct chromatographic behavior make it a suitable reference standard for method development, validation, and routine quality control. These notes are intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical and Chromatographic Data

Accurate and reliable data are crucial for the effective use of a reference standard. The following tables summarize the key physicochemical and chromatographic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 612-60-2[1][2]
Molecular Formula C₁₀H₉N[1]
Molecular Weight 143.19 g/mol
Appearance White or Colorless to Almost white or Almost colorless powder to lump to clear liquid[3]
Melting Point 35-37 °C
Boiling Point 258 °C
Purity (by GC) >98.0%[3]

Table 2: Chromatographic Data for this compound

TechniqueColumnMobile Phase/Carrier GasParameterValue
GC-MS HP-5MS (30 m x 0.25 mm, 0.25 µm)HeliumRetention Time8.25 min
HPLC C18Acetonitrile/WaterRetention Time5.54 min

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent results. The following sections provide methodologies for common chromatographic applications of this compound.

Purity Assessment by Gas Chromatography (GC)

This protocol describes the determination of the purity of a this compound sample using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Objective: To quantify the purity of this compound and identify any volatile impurities.

Materials:

  • This compound reference standard and sample

  • Dichloromethane (GC grade)

  • Gas Chromatograph with FID (GC-FID)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in dichloromethane.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration of 1 mg/mL in dichloromethane.

  • GC-FID Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.[4]

    • Detector Temperature: 300°C

  • Data Analysis:

    • Inject the standard and sample solutions into the GC-FID system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

Objective: To determine the retention characteristics and assess the purity of this compound using HPLC with UV detection.

Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • High-Performance Liquid Chromatograph with UV Detector

  • Volumetric flasks and pipettes

  • Autosampler vials

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water in a suitable ratio (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard at a concentration of 0.1 mg/mL in the mobile phase.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration of 0.1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Determine the retention time of this compound from the standard chromatogram.

    • Assess the purity of the sample by comparing the peak area of this compound to the total peak area in the sample chromatogram.

This compound as an Internal Standard

An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[5] this compound can be used as an internal standard for the analysis of other quinoline (B57606) derivatives or structurally similar compounds.

Objective: To use this compound as an internal standard for the quantification of an analyte of interest.

Procedure:

  • Selection of Internal Standard: Verify that this compound is well-resolved from the analyte of interest and does not interfere with any other components in the sample matrix.

  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound at a precise and known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Calibration Standards Preparation:

    • Prepare a series of calibration standards containing known concentrations of the analyte.

    • Add a constant and precise amount of the this compound internal standard stock solution to each calibration standard.

  • Sample Preparation: Add the same constant and precise amount of the this compound internal standard stock solution to each unknown sample.

  • Chromatographic Analysis: Analyze the calibration standards and samples using the appropriate chromatographic method (GC or HPLC).

  • Data Analysis:

    • For each chromatogram, determine the peak area of the analyte and the internal standard.

    • Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of the analyte in the unknown samples by using the calibration curve and the measured peak area ratio of the analyte to the internal standard.

Visualized Workflows

The following diagrams illustrate the logical workflows for the described applications of this compound.

GC_Purity_Assessment cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_standard Prepare 1 mg/mL 7-MQ Standard gc_injection Inject into GC-FID prep_standard->gc_injection prep_sample Prepare 1 mg/mL 7-MQ Sample prep_sample->gc_injection gc_conditions GC Parameters: - HP-5MS Column - Helium Carrier Gas - Temp. Program get_chromatogram Obtain Chromatogram gc_injection->get_chromatogram calc_purity Calculate Purity (Area Percent) get_chromatogram->calc_purity

Caption: Workflow for GC Purity Assessment of this compound.

HPLC_Analysis_Workflow cluster_prep Preparation Steps cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (ACN/Water) prep_standard Prepare 0.1 mg/mL 7-MQ Standard prep_mobile_phase->prep_standard prep_sample Prepare 0.1 mg/mL 7-MQ Sample & Filter prep_mobile_phase->prep_sample hplc_injection Inject into HPLC prep_standard->hplc_injection prep_sample->hplc_injection hplc_params HPLC Parameters: - C18 Column - 1.0 mL/min Flow Rate - UV Detection @ 254 nm analyze_chromatogram Analyze Chromatogram hplc_injection->analyze_chromatogram determine_purity Determine Purity analyze_chromatogram->determine_purity

Caption: Workflow for HPLC Analysis of this compound.

Internal_Standard_Workflow start Start prep_is Prepare 7-MQ Internal Standard (IS) Stock start->prep_is prep_cal Prepare Analyte Calibration Standards start->prep_cal prep_sample Prepare Unknown Sample(s) start->prep_sample add_is_cal Add Known Amount of IS to each Calibration Standard prep_is->add_is_cal add_is_sample Add Same Amount of IS to each Sample prep_is->add_is_sample prep_cal->add_is_cal analysis Chromatographic Analysis (GC or HPLC) add_is_cal->analysis prep_sample->add_is_sample add_is_sample->analysis data_proc Data Processing analysis->data_proc cal_curve Create Calibration Curve: (Area_analyte / Area_IS) vs. Conc_analyte data_proc->cal_curve quantify Quantify Analyte in Samples cal_curve->quantify end End quantify->end

Caption: Logical Workflow for using this compound as an Internal Standard.

References

Application Notes and Protocols for Growing Single Crystals of 7-Methylquinoline for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for growing high-quality single crystals of 7-Methylquinoline suitable for X-ray crystallography. The protocols are based on established crystallization techniques and tailored to the physicochemical properties of this compound.

Introduction

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of molecules. A critical prerequisite for this technique is the availability of well-ordered, single crystals of the compound of interest. The process of growing these crystals can be challenging and often requires empirical optimization of various parameters. This compound, a heterocyclic aromatic compound, is a valuable building block in medicinal chemistry and materials science.[1] Obtaining its crystal structure can provide crucial insights into its solid-state packing, intermolecular interactions, and conformational preferences, which are vital for rational drug design and materials engineering.

This guide outlines systematic procedures for determining the solubility of this compound and subsequently using this data to develop robust protocols for crystal growth by slow evaporation, slow cooling, and vapor diffusion.

Physicochemical Properties of this compound

A summary of the relevant physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing effective crystallization experiments.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₉N
Molecular Weight 143.19 g/mol
Appearance White to light yellow crystal powder or pale yellow liquid/solid[1][2]
Melting Point 34-37 °C[3]
Boiling Point 258 °C[3]
Solubility in Water < 0.1 g/100 mL at 20 °C[2]
Qualitative Solubility Slightly soluble in Chloroform and Methanol[2]
Purity Note Can be purified via its dichromate complex[2]

Experimental Protocols

Purity Assessment and Purification

The success of crystallization is highly dependent on the purity of the starting material. Before attempting to grow crystals, it is crucial to ensure the this compound sample is of high purity (≥98%). If necessary, purification can be achieved through standard techniques such as column chromatography or by forming the dichromate salt, followed by recrystallization and liberation of the free base.[2]

Protocol for Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of common organic solvents at room temperature and an elevated temperature to identify suitable solvent systems for crystallization.

Materials:

  • This compound (high purity)

  • Selection of solvents: Ethanol, Acetone, Ethyl Acetate (B1210297), Hexane, Toluene, Dichloromethane

  • Small vials with screw caps (B75204) (e.g., 2 mL)

  • Magnetic stirrer and stir bars

  • Hot plate/stirrer

  • Thermometer or temperature probe

  • Analytical balance

Procedure:

  • Room Temperature Solubility:

    • Weigh approximately 10 mg of this compound into a small vial.

    • Add a known volume (e.g., 0.1 mL) of the first solvent to be tested.

    • Stir the mixture at room temperature for a few minutes.

    • If the solid dissolves completely, add another 10 mg of this compound and repeat until a saturated solution is obtained (i.e., a small amount of solid remains undissolved). Record the total mass of solute and volume of solvent.

    • If the initial 10 mg does not dissolve, add the solvent in small, known increments (e.g., 0.1 mL) until the solid completely dissolves. Record the total volume of solvent used.

    • Repeat this process for each solvent.

  • Elevated Temperature Solubility:

    • For solvents in which this compound has low to moderate room temperature solubility, gently heat the vial on a hot plate to a temperature below the solvent's boiling point (e.g., 40-60 °C).

    • Observe if the solid dissolves upon heating.

    • If the solid dissolves, cool the solution to room temperature and observe for precipitation. A good solvent for slow cooling crystallization will show significant precipitation upon cooling.

    • If the solid does not dissolve at the elevated temperature, the solvent is likely a poor choice.

Data Presentation:

The results of the solubility screening should be compiled into a table for easy comparison. Hypothetical solubility data is presented in Table 2 to guide the selection of crystallization methods.

Table 2: Hypothetical Solubility Data for this compound

SolventSolubility at 25 °C (mg/mL)Solubility at 50 °C (mg/mL)Suitability for Crystallization Methods
Ethanol50200Slow Cooling
Acetone150>300Good solvent for Vapor Diffusion (with a non-solvent)
Ethyl Acetate80250Slow Cooling, Slow Evaporation
Hexane< 515Non-solvent for Vapor Diffusion, useful in co-solvent systems
Toluene100>300Good solvent for Vapor Diffusion, potential for Slow Cooling
Dichloromethane200>300Good solvent for Vapor Diffusion (with a non-solvent)
Protocol for Slow Evaporation Crystallization

Principle: This technique relies on the slow evaporation of a solvent from a near-saturated solution of the compound. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth. This method is suitable for compounds that are moderately soluble at room temperature.

Materials:

  • This compound

  • A suitable solvent identified from solubility screening (e.g., Ethyl Acetate)

  • Small beaker or vial

  • Parafilm or aluminum foil

Procedure:

  • Prepare a solution of this compound in ethyl acetate that is close to saturation at room temperature. A starting point is to dissolve 10-20 mg of the compound in 1-2 mL of the solvent.

  • Filter the solution through a syringe filter (0.2 µm pore size) into a clean crystallization vessel to remove any dust or particulate matter.

  • Cover the vessel with parafilm or aluminum foil.

  • Pierce a few small holes in the covering with a needle to allow for slow evaporation of the solvent.

  • Place the vessel in a vibration-free environment, such as a quiet corner of a lab bench or in a cabinet.

  • Allow the solvent to evaporate slowly over several hours to days.

  • Monitor the vessel periodically for crystal formation. High-quality crystals take time to form.

Protocol for Slow Cooling Crystallization

Principle: This method is effective for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and leading to the formation of crystals.

Materials:

  • This compound

  • A suitable solvent with a significant positive temperature-solubility gradient (e.g., Ethanol or Ethyl Acetate)

  • Erlenmeyer flask or test tube

  • Hot plate

  • Insulated container (e.g., Dewar flask filled with warm water or a styrofoam box)

Procedure:

  • In an Erlenmeyer flask, dissolve the minimum amount of this compound in the chosen solvent (e.g., ethanol) at its boiling point to create a saturated solution.

  • Filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask to remove any insoluble impurities.

  • Stopper the flask and place it in an insulated container to ensure slow cooling to room temperature over several hours.

  • Once the flask has reached room temperature, it can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield, if necessary.

  • Avoid disturbing the solution during the cooling process to promote the growth of larger, well-defined crystals.

Protocol for Vapor Diffusion Crystallization

Principle: This technique involves the slow diffusion of a vapor of a "non-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound in a "good" solvent. This gradually decreases the solubility of the compound in the mixed solvent system, leading to crystallization. This method is particularly useful when only small amounts of the compound are available.

Materials:

  • This compound

  • A "good" solvent in which the compound is soluble (e.g., Acetone, Toluene, or Dichloromethane)

  • A "non-solvent" in which the compound is poorly soluble but is miscible with the good solvent (e.g., Hexane)

  • A small inner vial and a larger outer vial or beaker with a lid or sealable top.

Procedure:

  • Prepare a concentrated solution of this compound in the "good" solvent (e.g., acetone) in the small inner vial.

  • Pour a small amount of the "non-solvent" (e.g., hexane) into the larger outer vial, ensuring the level of the non-solvent is below the top of the inner vial.

  • Carefully place the inner vial containing the sample solution into the outer vial.

  • Seal the outer vial tightly to create a closed system.

  • The more volatile non-solvent will slowly diffuse into the solution in the inner vial, causing the solubility of the this compound to decrease and crystals to form over time.

  • Place the setup in a stable, vibration-free location and monitor for crystal growth over several days to weeks.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining single crystals of this compound suitable for X-ray crystallography.

experimental_workflow cluster_prep 1. Preparation cluster_solubility 2. Solubility Screening cluster_crystallization 3. Crystal Growth cluster_analysis 4. Analysis Purity Purity Assessment (≥98%) Purification Purification (if needed) - Column Chromatography - Dichromate Salt Formation Purity->Purification if impure Sol_Screen Determine Solubility in Various Solvents (e.g., Ethanol, Acetone, Hexane) Purity->Sol_Screen Purification->Sol_Screen Methods Select Crystallization Method Sol_Screen->Methods Slow_Evap Slow Evaporation Methods->Slow_Evap Moderate Solubility Slow_Cool Slow Cooling Methods->Slow_Cool High Temp-Sol Gradient Vapor_Diff Vapor Diffusion Methods->Vapor_Diff Small Sample Size Crystal_Selection Select Suitable Single Crystal Slow_Evap->Crystal_Selection Slow_Cool->Crystal_Selection Vapor_Diff->Crystal_Selection X_Ray X-ray Diffraction Analysis Crystal_Selection->X_Ray

Caption: Workflow for growing this compound crystals for X-ray analysis.

Troubleshooting

Common issues in crystallization include the formation of oils, powders, or no crystals at all. If these problems arise, consider the following adjustments:

  • Oiling out: This occurs when the solute comes out of solution above its melting point. Try using a more dilute solution, a lower crystallization temperature, or a different solvent.

  • Formation of powder: This is often due to rapid crystallization. Slow down the process by reducing the rate of evaporation (fewer holes in the covering), cooling more slowly, or adjusting the solvent/non-solvent ratio in vapor diffusion.

  • No crystal growth: The solution may not be sufficiently supersaturated. Try concentrating the solution further or introducing a seed crystal to induce nucleation. Gently scratching the inside of the vial with a glass rod can also create nucleation sites.

By systematically applying the protocols and troubleshooting strategies outlined in these application notes, researchers can increase the likelihood of obtaining high-quality single crystals of this compound for structural elucidation by X-ray crystallography.

References

Application Notes and Protocols for the Functionalization of the 7-Methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 7-methylquinoline scaffold, a privileged core structure in medicinal chemistry. The protocols detailed herein, alongside tabulated quantitative data and pathway diagrams, are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system. The this compound scaffold is a key constituent in a variety of biologically active compounds, exhibiting a range of activities including anticancer and antimalarial properties.[1][2][3]

I. Synthesis of the this compound Core

The foundational this compound scaffold can be efficiently synthesized via the Skraup synthesis, a classic method for quinoline (B57606) synthesis.[4] This reaction involves the cyclization of an aniline (B41778) with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid.

Experimental Protocol: Skraup Synthesis of this compound[4]

Materials:

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, combine sodium m-nitrobenzenesulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).

  • Slowly add a pre-cooled solution of 98% sulfuric acid (2.7 mol) in water (61.5 g) to the stirred mixture. Maintain the temperature of the reaction mixture using an ice bath to control the exothermic reaction.

  • Once the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

  • After cooling, dilute the mixture with water and neutralize with a sodium hydroxide (B78521) solution.

  • Purify the crude product by steam distillation.

  • Saturate the distillate with NaCl and cool to facilitate the separation of the oily product.

  • Separate the brown oil and extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Combine the organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Further purify the resulting oil by vacuum distillation to yield this compound.

Expected Yield: ~70%

II. Functionalization of the Quinoline Ring

The this compound scaffold can be further functionalized at various positions on the quinoline ring system through electrophilic substitution and transition metal-catalyzed cross-coupling reactions.

A. Electrophilic Nitration at the C8 Position

Nitration of this compound selectively occurs at the C8 position due to the directing effects of the heterocyclic nitrogen and the methyl group.[4]

Experimental Protocol: Synthesis of 7-Methyl-8-nitroquinoline[4]

Materials:

Procedure:

  • To a stirred mixture of this compound (0.398 mol) in 98% sulfuric acid (142.5 mL), slowly add a solution of fuming nitric acid (28.5 mL) in 98% sulfuric acid (85.5 mL) at -5°C.

  • After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

  • Pour the reaction mixture over ice and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then with 95% ethanol (3 x 100 mL).

  • Dry the product under vacuum to afford 7-methyl-8-nitroquinoline (B1293703) as a white powder.

Expected Yield: 99% (based on this compound)

B. Palladium-Catalyzed Cross-Coupling Reactions

Halogenated 7-methylquinolines are versatile intermediates for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][5][6]

G start Start with 7-Halo-methylquinoline reagents Select Coupling Partner: - Boronic Acid (Suzuki) - Terminal Alkyne (Sonogashira) - Amine (Buchwald-Hartwig) start->reagents catalyst Choose Pd Catalyst & Ligand: - Pd(PPh3)4, Pd2(dba)3 - XPhos, SPhos, BINAP reagents->catalyst base Select Base: - K2CO3, Cs2CO3, K3PO4 - Amine base (for Sonogashira) catalyst->base solvent Choose Solvent: - Dioxane, Toluene, DMF base->solvent reaction Perform Reaction under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Functionalized This compound Derivative purification->product EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway cluster_pi3k_akt_mtor PI3K/Akt/mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->EGFR inhibits (ATP binding site) ATP ATP ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Proliferation, Survival, etc. Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->PI3K inhibits Quinoline_Inhibitor->mTOR inhibits

References

Green Synthesis Approaches for 7-Methylquinoline Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of green and sustainable synthetic methodologies for the production of 7-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. Traditional synthesis routes, such as the classical Skraup synthesis, often involve harsh reagents, high temperatures, and environmentally hazardous solvents. The following protocols detail greener alternatives, including microwave-assisted and solvent-free approaches, which offer significant advantages in terms of reduced reaction times, increased energy efficiency, and minimized environmental impact.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from various synthetic approaches to this compound, providing a clear comparison of their efficiency and conditions.

Synthesis MethodStarting MaterialsCatalyst/PromoterSolventReaction TimeYield (%)Reference(s)
Conventional Skraup Synthesis m-Toluidine (B57737), Glycerol (B35011), m-Nitrobenzene-sulfonateConcentrated H₂SO₄None (neat)>5 hours~70%[1][2]
Microwave-Assisted Combes Synthesis m-Toluidine, Ethyl Acetoacetate (B1235776)Acidic Resin (e.g., NKC-9)Solvent-free1.5 minutesHigh[3]
Solvent-Free Friedländer Synthesis 2-Amino-4-methylacetophenone, Carbonyl compound1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663)Solvent-free5-10 minutesHigh
Ionic Liquid-Promoted Skraup Synthesis Aniline derivatives, GlycerolBrønsted acidic ionic liquidIonic LiquidNot specifiedGood[4]

Experimental Protocols

Microwave-Assisted Combes Synthesis of 2,7-Dimethylquinolin-4-ol

This protocol is adapted from a general method for the microwave-assisted Combes synthesis of 2-methyl-4-quinolinones under solvent-free conditions.[3] This approach offers a rapid and efficient route to a hydroxylated this compound derivative.

Materials:

  • m-Toluidine

  • Ethyl acetoacetate

  • Acidic resin (e.g., NKC-9 resin)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine m-toluidine (2 mmol), ethyl acetoacetate (2.4 mmol), and the acidic resin (100 mg).

  • Homogenize the mixture using a glass rod at room temperature.

  • Place the vessel in the microwave reactor and irradiate at 400 W for 1.5 minutes. It is advisable to apply the microwave power in short intervals (e.g., 10 seconds on, 10 seconds off) to ensure controlled heating.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with dichloromethane.

  • Filter the mixture to remove the catalyst. The resin can be washed, dried, and potentially reused.

  • Wash the organic phase with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Solvent-Free Friedländer Synthesis of Substituted 7-Methylquinolines

This protocol is adapted from a general procedure for the solvent-free Friedländer synthesis of quinoline (B57606) derivatives using an ionic liquid catalyst. This method is highly efficient and environmentally benign. To produce this compound specifically, an appropriate ortho-aminoaryl ketone with a methyl group at the corresponding position (e.g., 2-amino-4-methylacetophenone) would be required as a starting material.

Materials:

  • 2-Amino-4-methylacetophenone (or other suitable o-aminoaryl ketone)

  • An α-methylene carbonyl compound (e.g., ethyl acetoacetate)

  • 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS)

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, mix the 2-amino-4-methylacetophenone (1 mmol), the α-methylene carbonyl compound (1.5 mmol), and DSIMHS (0.25 mmol).

  • Heat the mixture in an oil bath at 70°C with stirring.

  • Monitor the reaction progress by TLC. Reaction times are typically very short (5-15 minutes).

  • After completion, cool the reaction mixture.

  • Wash the mixture with water to remove the water-soluble ionic liquid catalyst. The product should precipitate.

  • Filter the crude solid product.

  • Recrystallize the product from ethanol to obtain the purified substituted this compound.

Conventional Skraup Synthesis of this compound

This protocol details the classical Skraup synthesis, which, while not a "green" method, serves as a crucial benchmark for comparison. It typically produces a mixture of 5-methylquinoline (B1294701) and this compound.[1][2]

Materials:

  • m-Toluidine

  • Glycerol

  • m-Nitrobenzene-sulfonate

  • Concentrated sulfuric acid (98%)

  • Water

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Steam distillation apparatus

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • In a large round-bottom flask, mechanically stir a mixture of m-nitrobenzene-sulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol).

  • In a separate beaker, carefully and slowly add concentrated sulfuric acid (273.58 g, 2.7 mol) to water (61.5 g) while cooling in an ice bath.

  • Add the cooled H₂SO₄/H₂O solution dropwise to the stirred mixture of reactants. Control the exothermic reaction using an ice bath as needed.

  • After the addition is complete, gently heat the mixture to boiling. The reaction is exothermic and may proceed without external heating for some time.

  • Once the initial vigorous reaction subsides, continue to boil the mixture for approximately five hours.

  • Allow the mixture to cool and then carefully dilute with a large volume of water.

  • Neutralize the acidic solution with a sodium hydroxide solution to precipitate the crude product.

  • Purify the crude product by steam distillation.

  • Separate the oily layer from the distillate and extract the aqueous layer with diethyl ether.

  • Combine the organic phases, dry with anhydrous magnesium sulfate, and evaporate the solvent.

  • Further purify the resulting oil by vacuum distillation to separate the this compound and 5-methylquinoline isomers.

Visualized Workflows

G Workflow for Microwave-Assisted Combes Synthesis cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reactants Mix m-Toluidine, Ethyl Acetoacetate, & Acidic Resin microwave Irradiate in Microwave Reactor (400W, 1.5 min) reactants->microwave cool Cool to RT microwave->cool extract Extract with Dichloromethane cool->extract filter Filter to Remove Catalyst extract->filter wash Wash with Brine filter->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify

Caption: Workflow for Microwave-Assisted Combes Synthesis.

G Workflow for Solvent-Free Friedländer Synthesis cluster_prep Reactant Preparation cluster_reaction Thermal Reaction cluster_workup Work-up & Purification reactants Mix 2-Amino-4-methylacetophenone, Carbonyl Compound, & DSIMHS heat Heat in Oil Bath (70°C, 5-15 min) reactants->heat cool Cool to RT heat->cool wash Wash with Water cool->wash filter Filter Precipitate wash->filter recrystallize Recrystallize from Ethanol filter->recrystallize

Caption: Workflow for Solvent-Free Friedländer Synthesis.

G Workflow for Conventional Skraup Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification mix Mix Reactants & H₂SO₄ heat Heat to Boiling (~5 hours) mix->heat cool Cool & Dilute heat->cool neutralize Neutralize with NaOH cool->neutralize steam_distill Steam Distillation neutralize->steam_distill extract Extract with Diethyl Ether steam_distill->extract dry Dry & Concentrate extract->dry vac_distill Vacuum Distillation dry->vac_distill

Caption: Workflow for Conventional Skraup Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Skraup Synthesis of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Methylquinoline via the Skraup synthesis. This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Skraup synthesis of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete Reaction: Insufficient heating time or temperature.[1] - Sub-optimal Reagent Ratios: Incorrect stoichiometry of reactants. - Deactivated Substrate: Electron-withdrawing groups on the aniline (B41778) can hinder the reaction.[2] - Excessive Tar Formation: Polymerization of acrolein and other intermediates.[3]- Ensure the reaction is maintained at a vigorous reflux for the recommended duration after the initial exothermic phase. - Carefully measure and adhere to the optimized molar ratios of m-toluidine (B57737), glycerol, sulfuric acid, and the oxidizing agent. - For less reactive anilines, consider more forcing conditions or alternative synthetic routes. - Control the reaction temperature carefully to minimize polymerization. Slow, controlled addition of sulfuric acid is crucial.[4]
Reaction is Too Vigorous or Uncontrollable - Rapid Addition of Sulfuric Acid: The reaction is highly exothermic.[1][3] - Lack of a Moderator: Absence of a substance to control the reaction rate.[2] - Localized Overheating: Inefficient stirring of the viscous reaction mixture.[1]- Add concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath).[5] - Incorporate a moderator such as ferrous sulfate (B86663) or boric acid into the reaction mixture before the addition of sulfuric acid.[2] - Use a robust mechanical stirrer to ensure homogeneous mixing throughout the reaction.[1]
Significant Tar Formation - High Reaction Temperatures: Promotes the polymerization of acrolein.[3][4] - Incorrect Reagent Addition Sequence: Can lead to uncontrolled side reactions.[1]- Maintain strict temperature control. After the initial exotherm, apply external heat judiciously to sustain a steady reflux.[1] - The recommended order of addition is typically the aniline, glycerol, and any moderator, followed by the slow addition of cooled sulfuric acid.[1]
Difficulty in Separating this compound from 5-Methylquinoline (B1294701) - Close Boiling Points of Isomers: Makes simple distillation ineffective.[4]- Employ fractional distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column) under reduced pressure.[4] - Utilize column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the Skraup synthesis of this compound from m-toluidine?

A1: The Skraup synthesis of m-toluidine typically yields a mixture of 5-methylquinoline and this compound. The total yield of the isomer mixture is generally in the range of 60-70%.[5][6]

Q2: What is the typical isomer ratio of this compound to 5-methylquinoline in the Skraup synthesis?

A2: The reaction of m-toluidine in the Skraup synthesis favors the formation of the 7-methyl isomer. The reported ratio of this compound to 5-methylquinoline is approximately 2:1.[5][7]

Q3: Which oxidizing agent is best for this synthesis?

A3: Nitrobenzene is a traditional and effective oxidizing agent for the Skraup synthesis.[8] However, it can lead to a violent reaction. Arsenic pentoxide is considered to result in a less vigorous reaction and can also provide good yields.[2][4] The choice may depend on the desired reaction control and safety considerations.

Q4: How can I confirm the identity and ratio of the 7- and 5-methylquinoline isomers in my product mixture?

A4: The most effective methods for identifying and quantifying the isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] These techniques allow for the separation and structural elucidation of the components in the product mixture.

Q5: Can I improve the regioselectivity of the reaction to favor this compound?

A5: The regioselectivity of the Skraup reaction is inherently difficult to control with meta-substituted anilines like m-toluidine. While optimizing reaction conditions such as temperature and reaction time may have some effect, the formation of a mixture of 5- and 7-isomers is typical. The focus should be on efficient separation of the desired isomer after the reaction.

Quantitative Data

The following tables summarize key quantitative data for the Skraup synthesis of methylquinolines.

Table 1: Representative Yields of Methylquinolines via Skraup Synthesis

Aniline DerivativeOxidizing AgentProduct(s)Total Yield (%)Reference(s)
m-Toluidinem-Nitrobenzene-sulfonateThis compound & 5-Methylquinoline70[5]
m-ToluidineArsenic PentoxideThis compound & 5-Methylquinoline60-65[6]
p-ToluidineArsenic Pentoxide6-Methylquinoline70-75[6]

Table 2: Isomer Distribution in the Skraup Synthesis with m-Toluidine

IsomerPercentage of MixtureRatioReference(s)
This compound~67%2[5][7]
5-Methylquinoline~33%1[5][7]

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound and 5-Methylquinoline Mixture

This protocol is adapted from a reported synthesis of a 7- and 5-methylquinoline mixture.[5]

Materials:

  • m-Toluidine (50.46 g, 0.47 mol)

  • Glycerol (83.52 g, 0.92 mol)

  • m-Nitrobenzene-sulfonate (135 g, 0.6 mol)

  • Concentrated Sulfuric Acid (98%) (273.58 g, 2.7 mol)

  • Water (61.5 g)

  • Sodium Chloride

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-toluidine, glycerol, and m-nitrobenzene-sulfonate.

  • Prepare a solution of sulfuric acid and water and cool it in an ice bath.

  • Slowly add the cooled sulfuric acid solution to the reaction mixture with continuous stirring. Control the exothermic reaction by using an ice bath as needed.

  • Once the addition is complete, heat the mixture to reflux for 3-4 hours.

  • Allow the reaction mixture to cool and then dilute it with water.

  • Neutralize the mixture with a concentrated sodium hydroxide (B78521) solution.

  • Perform steam distillation to isolate the crude methylquinoline isomers.

  • Saturate the distillate with sodium chloride and cool in a refrigerator.

  • Separate the resulting brown oil and extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Combine the organic phases, dry with magnesium sulfate, and evaporate the solvent.

  • Purify the resulting oil by vacuum distillation (boiling point approximately 91°C at 3 mmHg) to yield the mixture of this compound and 5-methylquinoline.[5]

Protocol 2: Separation of this compound and 5-Methylquinoline Isomers

Due to their close boiling points, fractional distillation under reduced pressure is recommended for the separation of the isomers.

Apparatus:

  • A round-bottom flask

  • A fractional distillation column (e.g., Vigreux or packed column)

  • A condenser

  • A receiving flask

  • A vacuum source and a manometer

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus for vacuum distillation.

  • Place the crude mixture of 7- and 5-methylquinoline in the distilling flask.

  • Slowly reduce the pressure to the desired level (e.g., 3-15 mmHg).

  • Begin heating the mixture gently.

  • Carefully collect the fractions as they distill. The lower boiling point isomer will distill first. The boiling point of the mixture is reported to be around 91°C at 3 mmHg.[5]

  • Monitor the separation by collecting small fractions and analyzing them by GC-MS or NMR to determine the isomeric ratio.

  • Combine the fractions that are enriched in this compound.

Visualizations

Skraup_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Combine Reactants: - m-Toluidine - Glycerol - m-Nitrobenzene-sulfonate B 2. Slow Addition of Cold H₂SO₄ Solution A->B C 3. Reflux for 3-4 hours B->C D 4. Cool and Dilute with Water C->D E 5. Neutralize with NaOH Solution D->E F 6. Steam Distillation E->F G 7. Saturate with NaCl and Extract with Ether F->G H 8. Dry and Evaporate Solvent G->H I 9. Fractional Vacuum Distillation H->I J 10. Collect this compound Enriched Fractions I->J K K J->K Final Product: This compound Skraup_Mechanism Skraup Synthesis Mechanism for 7- and 5-Methylquinoline cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_products Final Products glycerol Glycerol acrolein Acrolein glycerol->acrolein Dehydration (H₂SO₄) m_toluidine m-Toluidine michael_adduct Michael Adduct m_toluidine->michael_adduct Michael Addition to Acrolein acrolein->michael_adduct dihydro_7 1,2-Dihydro-7-methylquinoline michael_adduct->dihydro_7 Electrophilic Cyclization (para to -CH₃) dihydro_5 1,2-Dihydro-5-methylquinoline michael_adduct->dihydro_5 Electrophilic Cyclization (ortho to -CH₃) quinoline_7 This compound (Major Product) dihydro_7->quinoline_7 Oxidation quinoline_5 5-Methylquinoline (Minor Product) dihydro_5->quinoline_5 Oxidation

References

Technical Support Center: Purification of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-Methylquinoline from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The Skraup synthesis, a common route to this compound using m-toluidine, typically yields the isomeric 5-Methylquinoline as the primary byproduct. Other potential impurities include unreacted starting materials, polymeric tars, and various other isomers depending on the specific reaction conditions.

Q2: How can I identify the presence of 5-Methylquinoline in my this compound product?

A2: The most effective analytical methods for identifying and quantifying the 5-Methylquinoline isomer are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the separation and structural elucidation of the components in your product mixture. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for quantitative analysis.

Q3: What are the main challenges in separating this compound from 5-Methylquinoline?

A3: The primary challenge lies in the very similar physical and chemical properties of the two isomers, including their close boiling points and polarity. This makes separation by simple distillation difficult and requires more specialized techniques like fractional vacuum distillation or column chromatography.

Q4: Which purification method is most suitable for my needs?

A4: The choice of purification method depends on the scale of your experiment, the level of purity required, and the available equipment.

  • Fractional Vacuum Distillation is suitable for larger scale purifications where the primary impurity is the 5-Methylquinoline isomer.

  • Column Chromatography is ideal for achieving high purity on a smaller scale and for separating a wider range of byproducts.

  • Recrystallization can be effective if a suitable solvent is found that selectively crystallizes this compound, leaving impurities in the mother liquor.

Troubleshooting Guides

Fractional Vacuum Distillation

Issue: Poor separation of this compound and 5-Methylquinoline.

  • Potential Cause: Insufficient column efficiency (too few theoretical plates).

    • Recommended Solution: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Potential Cause: Distillation rate is too fast.

    • Recommended Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slower distillation rate generally leads to better separation.

  • Potential Cause: Vacuum pressure is unstable.

    • Recommended Solution: Check all connections for leaks. Ensure the vacuum pump is operating correctly and that the pressure is monitored throughout the distillation.

Issue: Product is dark or appears decomposed.

  • Potential Cause: Overheating of the distillation flask.

    • Recommended Solution: Use a heating mantle with a stirrer to ensure even heating. Avoid excessive temperatures. Distilling under a higher vacuum will lower the required boiling point and reduce the risk of thermal decomposition.

Column Chromatography

Issue: Co-elution of this compound and 5-Methylquinoline.

  • Potential Cause: Inappropriate solvent system (eluent).

    • Recommended Solution: The polarity of the eluent is critical. Start with a non-polar solvent system like hexane (B92381)/ethyl acetate (B1210297) and gradually increase the polarity. Adding a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1%), can improve peak shape and separation for these basic compounds by minimizing interactions with the acidic silica (B1680970) gel.

  • Potential Cause: Column is overloaded.

    • Recommended Solution: Use a larger column or reduce the amount of crude product loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the sample.

Issue: Tailing of the product peak.

  • Potential Cause: Strong interaction between the basic quinoline (B57606) compounds and the acidic silica gel.

    • Recommended Solution: As mentioned above, add a small amount of triethylamine or another suitable base to the eluent to neutralize the acidic sites on the silica gel. Alternatively, using a different stationary phase, such as neutral alumina, may be beneficial.

Data Presentation

Table 1: Physical Properties of this compound and Key Byproducts
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Melting Point (°C)
This compoundC₁₀H₉N143.1925835-37
5-MethylquinolineC₁₀H₉N143.19262.719
m-ToluidineC₇H₉N107.15203-204-30
GlycerolC₃H₈O₃92.0929017.9
Table 2: Boiling Points of Methylquinoline Isomers at Reduced Pressure
PressureThis compound (°C)5-Methylquinoline (°C)
2.0 kPa (15 mmHg)~129 (mixture)129
3 mmHg~91 (mixture)Not specified
Table 3: Analytical Methods for Purity Assessment
TechniqueTypical ParametersPurpose
GC-MS Column: HP-5MS (or equivalent), Carrier Gas: Helium, Temperature Program: Ramped to ~250-280°CIdentification and quantification of volatile byproducts, including isomers.
HPLC Column: C18 reverse-phase, Mobile Phase: Acetonitrile/water gradient, Detector: UV (254 nm)Quantitative purity analysis and separation of isomers.
¹H NMR Solvent: CDCl₃, Reference: TMS (0.00 ppm)Structural confirmation and identification of isomeric impurities by comparing chemical shifts.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude mixture of this compound. Do not fill more than two-thirds of its capacity. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Ensure all joints are well-sealed. Gradually apply vacuum to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the head of the column. The fraction containing the purified this compound should distill over a narrow and stable temperature range.

  • Termination: Once the desired fraction is collected, or if the temperature rises significantly, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the eluent to prevent peak tailing. Aim for an Rf value of approximately 0.3 for this compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Skraup Reaction (m-toluidine + glycerol) crude Crude Product (7-MQ + 5-MQ + byproducts) start->crude Reaction & Workup distillation Fractional Vacuum Distillation crude->distillation chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization analysis Purity & Structural Analysis (GC-MS, HPLC, NMR) distillation->analysis chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product troubleshooting_logic start Impure this compound (Isomeric Mixture) check_bp Are boiling points sufficiently different? start->check_bp check_polarity Are polarities sufficiently different? check_bp->check_polarity No distillation Use Fractional Vacuum Distillation check_bp->distillation Yes check_solubility Is there a suitable crystallization solvent? check_polarity->check_solubility No chromatography Use Column Chromatography check_polarity->chromatography Yes recrystallization Use Recrystallization check_solubility->recrystallization Yes other_methods Consider alternative methods (e.g., derivatization) check_solubility->other_methods No

Technical Support Center: Selective Synthesis of 7-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective synthesis of 7-Methylquinoline derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound from a readily available starting material like m-toluidine (B57737)?

A1: The main challenge when using m-toluidine in classical quinoline (B57606) syntheses, such as the Skraup or Doebner-von Miller reactions, is the formation of a mixture of regioisomers: this compound and 5-methylquinoline (B1294701).[1][2] This occurs because the cyclization step can proceed at either of the two positions ortho to the amino group on the aniline (B41778) ring.

Q2: Which classical synthesis method is most commonly used for this compound, and what are its main drawbacks?

A2: The Skraup synthesis is a frequently employed method for preparing methylquinolines from m-toluidine.[3] However, its primary drawbacks are the lack of regioselectivity leading to isomeric mixtures, the use of harsh and corrosive reagents like concentrated sulfuric acid, highly exothermic and potentially violent reaction conditions, and the formation of significant amounts of tarry byproducts, which complicates product isolation.[4][5]

Q3: Are there more regioselective methods for the synthesis of this compound derivatives?

A3: Yes, the Friedländer synthesis offers a highly regioselective alternative.[6] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. To selectively synthesize a this compound derivative, one would start with a pre-functionalized precursor where the methyl group is already in the desired position, such as 2-amino-4-methylbenzaldehyde (B1282652) or 2-amino-4-methylacetophenone.[6] The Combes synthesis, which reacts an aniline with a β-diketone, can also be used, though regioselectivity can be an issue depending on the substrates.[7]

Q4: How can I purify this compound from the 5-methylquinoline isomer?

A4: Separating the 5- and this compound isomers is challenging due to their similar physical properties, including close boiling points.[2] The most effective methods are fractional distillation under reduced pressure using a high-efficiency column or column chromatography.[2]

Q5: Is it possible to selectively derivatize this compound from a mixture of its isomer?

A5: Yes, a notable example is the selective nitration of the isomeric mixture obtained from the Skraup synthesis.[1] Treating the mixture with fuming nitric acid and concentrated sulfuric acid leads to the preferential nitration of this compound at the C-8 position, yielding 7-methyl-8-nitroquinoline (B1293703).[1] This product can then be more easily separated from the unreacted 5-methylquinoline.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Skraup Synthesis (Formation of 5- and this compound Mixture)

Symptoms:

  • NMR or GC-MS analysis of the product mixture shows the presence of two isomers, typically with a higher proportion of the this compound.[1]

Potential Causes:

  • The use of a meta-substituted aniline like m-toluidine inherently allows for cyclization at two different positions.

  • The reaction conditions may not sufficiently favor one cyclization pathway over the other.

Recommended Solutions:

  • Modify Reaction Conditions: While achieving complete selectivity is difficult, altering the acid catalyst or reaction temperature might slightly influence the isomer ratio. However, literature on this specific aspect is limited.

  • Employ a Regioselective Synthesis: For guaranteed selectivity, switch to a different synthetic strategy like the Friedländer synthesis, which defines the substitution pattern by the choice of starting materials.[6]

  • Selective Derivatization: If the isomeric mixture is already formed, consider a selective downstream reaction. For instance, the nitration of the mixture can selectively yield 7-methyl-8-nitroquinoline, which can be purified.[1]

Issue 2: Formation of Tarry, Polymeric Byproducts

Symptoms:

  • The reaction mixture becomes a thick, dark, and intractable tar, making product isolation and purification extremely difficult.[8]

Potential Causes:

  • The harsh acidic and high-temperature conditions of the Skraup synthesis promote the polymerization of acrolein, which is formed in situ from the dehydration of glycerol (B35011).[4]

Recommended Solutions:

  • Temperature Control: Strictly control the reaction temperature. The Skraup reaction is highly exothermic, so after initial heating, it may be necessary to cool the reaction vessel to maintain a steady reflux.[9]

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (B86663) (FeSO₄) can help to control the reaction's vigor and reduce tar formation.[10]

  • Gradual Reagent Addition: Slow, controlled addition of sulfuric acid to the mixture of aniline and glycerol can help manage the exothermic nature of the reaction.

Issue 3: Low Yield of Quinoline Product

Symptoms:

  • The isolated yield of the desired this compound derivative is significantly lower than expected.

Potential Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature.

  • Catalyst Inactivation: In catalytic methods, the quinoline product itself can sometimes act as a poison to the catalyst.[11]

  • Side Reactions: Formation of byproducts, such as tars in the Skraup synthesis or polymerization of reactants in the Doebner-von Miller reaction, consumes starting materials.[4][12]

  • Product Loss During Workup: The purification process, especially the separation of isomers or removal of tar, can lead to significant product loss.

Recommended Solutions:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions for your specific substrate.[13]

  • Catalyst and Ligand Selection: For catalytic reactions, screen different catalysts and ligands. Bulky, electron-rich ligands can sometimes protect the metal center from poisoning by nitrogen heterocycles.[14]

  • Alternative Workup Procedures: For the Skraup synthesis, steam distillation is an effective method to separate the volatile quinoline product from non-volatile tars.[13]

Data Presentation

Table 1: Regioselectivity and Yields in the Synthesis of this compound Derivatives

Synthesis MethodStarting MaterialsProduct(s)Typical Isomer Ratio (7-Me:5-Me)Reported YieldKey Challenges
Skraup Synthesis m-Toluidine, GlycerolThis compound & 5-Methylquinoline~2:1[1]ModeratePoor regioselectivity, harsh conditions, tar formation.[4][5]
Selective Nitration Mixture of 7- and 5-Methylquinoline7-Methyl-8-nitroquinolineN/A (Selective reaction)Excellent (>99% from this compound)[1]Requires handling of fuming nitric acid.
Friedländer Synthesis 2-Amino-4-methylacetophenone, Carbonyl compoundSubstituted this compoundHighly Regioselective[6]Good to ExcellentAvailability of the substituted 2-aminoaryl ketone starting material.
Combes Synthesis m-Toluidine, β-Diketone2,4-Disubstituted-7-methylquinolineDependent on β-diketone structure[7]VariablePotential for isomeric products with unsymmetrical diketones.[7]

Experimental Protocols

Protocol 1: Skraup Synthesis of 7- and 5-Methylquinoline Mixture

This protocol is adapted from the synthesis of 7-methyl-8-nitroquinoline from m-toluidine.[3]

Materials:

Procedure:

  • In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-toluidine (0.47 mol), glycerol (0.92 mol), and sodium m-nitrobenzenesulfonate (0.6 mol).

  • In a separate beaker, carefully prepare a solution of sulfuric acid by adding concentrated H₂SO₄ (2.7 mol) to water (61.5 g) while cooling in an ice bath.

  • Slowly and with continuous stirring, add the cooled sulfuric acid solution to the mixture in the round-bottom flask. Control the exothermic reaction by using an ice bath as needed.

  • Once the addition is complete, gently heat the mixture. The reaction is exothermic and should begin to boil. Remove the external heating and allow the reaction to proceed under its own heat.

  • When the initial vigorous reaction subsides, apply heat and maintain a steady reflux for an additional 3-5 hours.

  • Allow the reaction mixture to cool to below 100°C. Carefully dilute the mixture with water.

  • Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide while cooling.

  • The product mixture (a dark oil) can be isolated by steam distillation or by extraction with an organic solvent.

  • The resulting oil is a mixture of this compound and 5-methylquinoline, which can be further purified by fractional distillation or used directly in the selective nitration step.

Protocol 2: Selective Nitration of this compound

This protocol allows for the selective derivatization of this compound from the isomeric mixture obtained in Protocol 1.[1]

Materials:

  • Mixture of 7- and 5-methylquinoline (0.398 mol, assuming a 2:1 ratio from the previous step)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

Procedure:

  • In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve the mixture of methylquinolines in concentrated H₂SO₄ (142.5 mL).

  • Cool the mixture to -5°C using an ice-salt bath.

  • In the dropping funnel, prepare the nitrating mixture by carefully combining fuming HNO₃ (28.5 mL) and concentrated H₂SO₄ (85.5 mL), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred quinoline solution, maintaining the temperature at -5°C.

  • After the addition is complete, remove the cooling bath and continue stirring for 40 minutes as the mixture warms to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide or sodium hydroxide solution) until the product precipitates.

  • Filter the solid precipitate, wash it thoroughly with cold water, and dry it.

  • The resulting solid is 7-methyl-8-nitroquinoline, which can be further purified by recrystallization.

Mandatory Visualizations

Troubleshooting_Skraup_Synthesis start Start: Skraup Synthesis of this compound problem Problem Encountered? start->problem isomer Poor Regioselectivity (5-Me & 7-Me mixture) problem->isomer Isomer Mixture tar Excessive Tar Formation problem->tar Tarry Residue low_yield Low Product Yield problem->low_yield Low Yield solution_isomer1 Option 1: Proceed with mixture and perform selective nitration isomer->solution_isomer1 solution_isomer2 Option 2: Purify isomers via fractional distillation/chromatography isomer->solution_isomer2 solution_isomer3 Option 3: Change to a regioselective method (e.g., Friedländer) isomer->solution_isomer3 solution_tar1 Improve Temperature Control (use cooling after initial exotherm) tar->solution_tar1 solution_tar2 Add a Moderator (e.g., FeSO4) tar->solution_tar2 solution_tar3 Ensure Slow/Controlled Addition of H2SO4 tar->solution_tar3 solution_yield1 Optimize Reaction Time and Temperature low_yield->solution_yield1 solution_yield2 Implement Solutions for Tar Formation low_yield->solution_yield2 solution_yield3 Use Steam Distillation for Workup to Minimize Loss low_yield->solution_yield3 end Successful Synthesis solution_isomer1->end solution_isomer2->end solution_isomer3->end solution_tar1->end solution_tar2->end solution_tar3->end solution_yield1->end solution_yield2->end solution_yield3->end

Caption: Troubleshooting workflow for the Skraup synthesis of this compound.

Regioselectivity_Challenge cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis (Selective) m_toluidine m-Toluidine cyclization_skraup Cyclization glycerol Glycerol / H+ product_7me This compound cyclization_skraup->product_7me Major Pathway product_5me 5-Methylquinoline cyclization_skraup->product_5me Minor Pathway amino_ketone 2-Amino-4-methyl- acetophenone cyclization_friedlander Cyclization carbonyl Carbonyl Compound (e.g., Acetaldehyde) product_7me_friedlander Substituted This compound cyclization_friedlander->product_7me_friedlander Single Pathway

Caption: Comparison of regioselectivity in Skraup vs. Friedländer synthesis.

Purification_Workflow start Start: Crude Mixture of 5- & this compound choice Choose Purification Method start->choice distillation Fractional Vacuum Distillation choice->distillation Boiling Point Difference chromatography Column Chromatography choice->chromatography Polarity Difference step_dist1 Set up high-efficiency distillation column distillation->step_dist1 step_chrom1 Select appropriate solvent system (TLC) chromatography->step_chrom1 step_dist2 Apply vacuum and heat slowly step_dist1->step_dist2 step_dist3 Carefully collect fractions based on boiling point step_dist2->step_dist3 analysis Analyze Fractions (GC-MS or NMR) step_dist3->analysis step_chrom2 Pack column with silica gel step_chrom1->step_chrom2 step_chrom3 Load sample and elute, collecting fractions step_chrom2->step_chrom3 step_chrom3->analysis combine Combine Pure Fractions analysis->combine end Isolated this compound combine->end

Caption: Workflow for the purification of this compound from its isomer.

References

Quinoline Synthesis Technical Support Center: Minimizing Tar Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding a common challenge in quinoline synthesis: the formation of tar and other polymeric byproducts. Our aim is to help you optimize your reaction conditions to improve yield, simplify purification, and ensure the successful synthesis of your target quinoline derivatives.

Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common classical quinoline synthesis methods. Each guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Skraup Synthesis: Troubleshooting Tar Formation

The Skraup synthesis is a powerful method for producing quinolines but is notoriously prone to vigorous, exothermic reactions that can lead to significant tar formation.

Question 1: My Skraup reaction is producing a large amount of black, intractable tar, resulting in a very low yield. What are the primary causes and how can I prevent this?

Answer:

Tar formation in the Skraup synthesis is primarily due to the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol (B35011) under harsh acidic and high-temperature conditions. The highly exothermic nature of the reaction can lead to localized overheating, further promoting polymerization.

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. The reaction is highly exothermic, so careful temperature management is essential to prevent it from becoming uncontrollable.

    • Gradual Heating: Initially, heat the reaction mixture gently to initiate the reaction. Once the exothermic reaction begins, the external heat source should be removed. The reaction should be able to sustain its own boiling for a period.

    • Moderators: The addition of a moderator like ferrous sulfate (B86663) (FeSO₄) can help to control the reaction's vigor.

  • Gradual Reagent Addition: Instead of combining all reactants at once, the slow, dropwise addition of sulfuric acid or glycerol to the reaction mixture can help manage the reaction rate and temperature.

  • Efficient Stirring: Vigorous and constant stirring is crucial to ensure even heat distribution and prevent localized overheating, which can be a major contributor to tar formation. For viscous reaction mixtures, a mechanical stirrer is often more effective than a magnetic stir bar.

  • Purity of Reactants: Ensure that the glycerol used is anhydrous, as the presence of water can lead to lower yields.

  • Choice of Oxidizing Agent: While nitrobenzene (B124822) is a common oxidizing agent, it contributes to the vigor of the reaction. Arsenic acid is known to result in a less violent reaction.

Experimental Protocol: Synthesis of Quinoline (Skraup)

  • Materials: Aniline (B41778), Glycerol (anhydrous), Concentrated Sulfuric Acid, Nitrobenzene, Ferrous Sulfate (optional, as a moderator).

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.

    • Add a catalytic amount of ferrous sulfate.

    • Heat the mixture gently. The reaction is highly exothermic and may become vigorous. Maintain careful temperature control.

    • Slowly add nitrobenzene to the mixture.

    • After the initial exothermic reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.

    • Allow the mixture to cool and then carefully pour it into a large volume of cold water.

    • Make the solution strongly basic with sodium hydroxide (B78521) to liberate the free quinoline base.

    • The quinoline can then be purified from the tarry residue by steam distillation.[1][2]

Doebner-von Miller Synthesis: Preventing Polymerization

A common issue in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone, leading to gummy residues and low yields.

Question 2: My Doebner-von Miller reaction results in a thick, polymeric goo instead of the desired quinoline product. How can I minimize this side reaction?

Answer:

The primary cause of low yields and difficult purification in the Doebner-von Miller reaction is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.

Troubleshooting Steps:

  • Biphasic Solvent System: To minimize polymerization, sequester the α,β-unsaturated carbonyl compound in an organic phase, away from the high concentration of acid in the aqueous phase. A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.

  • Slow Addition of Reactants: The gradual, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.

  • Temperature Optimization: While heating is necessary, excessive temperatures will accelerate polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed.

  • Use of Acetal (B89532) Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde.[3]

Experimental Protocol: Synthesis of 2-Methylquinoline (Doebner-von Miller)

  • Materials: Aniline, Crotonaldehyde (B89634), Toluene, 6 M Hydrochloric Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide.

    • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography.[4]

Friedländer Synthesis: Avoiding Aldol (B89426) Condensation Byproducts

In the Friedländer synthesis, a common side reaction, especially under basic conditions, is the self-condensation of the ketone reactant, which can lead to the formation of tarry byproducts.

Question 3: I am observing significant byproduct formation in my Friedländer synthesis, which I suspect is due to aldol condensation. How can I suppress this?

Answer:

The self-condensation of the ketone starting material is a frequent issue in the Friedländer synthesis, particularly when using base catalysis.[2] This aldol condensation leads to α,β-unsaturated ketones and other related byproducts.

Troubleshooting Steps:

  • Switch to Acidic Conditions: Aldol condensation is more prevalent under basic catalysis. Switching to an acidic catalyst, such as p-toluenesulfonic acid (p-TsOH), can significantly reduce this side reaction.[5]

  • Use of Milder Conditions: Employing milder reaction conditions, for instance by using a gold catalyst, can allow the reaction to proceed at lower temperatures, thereby minimizing self-condensation.[2] Some modern protocols have even been developed that proceed in water without the need for a catalyst.[5]

  • Slow Addition of the Ketone: Slowly adding the ketone to the reaction mixture can help to keep its concentration low and minimize the rate of the self-condensation side reaction.[2]

  • Use of an Imine Analog: To circumvent the conditions that promote aldol reactions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[5][6]

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

  • Materials: 2-Aminobenzaldehyde (B1207257) (or 2-aminoaryl ketone), a ketone with an α-methylene group, p-Toluenesulfonic acid (p-TsOH), Ethanol (or another suitable solvent).

  • Procedure:

    • In a round-bottom flask, dissolve the 2-aminobenzaldehyde and the ketone in ethanol.

    • Add a catalytic amount of p-TsOH to the solution.

    • Heat the mixture under reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.[2]

Combes Synthesis: Managing Regioisomers and Side Reactions

While tar formation is less of a primary concern in the Combes synthesis compared to the Skraup reaction, the use of strong acids can still lead to some degradation. The main challenge is often controlling regioselectivity.

Question 4: My Combes synthesis is giving a low yield and a mixture of products. How can I improve the outcome?

Answer:

Low yields in the Combes synthesis can be due to incomplete reaction or side reactions promoted by the strong acid catalyst. The formation of a mixture of regioisomers is a common issue when using unsymmetrical β-diketones.

Troubleshooting Steps:

  • Catalyst Choice: While concentrated sulfuric acid is commonly used, it can be harsh. A mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), can be a more effective dehydrating agent and catalyst.[7]

  • Control of Regioselectivity:

    • Steric Effects: The steric bulk of the substituents on both the aniline and the β-diketone can influence which regioisomer is favored. Larger groups tend to direct the cyclization to minimize steric hindrance.[7][8]

    • Electronic Effects: The electronic properties of the substituents on the aniline ring can influence the position of the electrophilic aromatic substitution, which is the rate-determining step.[8]

Experimental Protocol: General Procedure for Combes Synthesis

  • Materials: Aniline, Acetylacetone (or another β-diketone), Concentrated Sulfuric Acid.

  • Procedure:

    • In a round-bottomed flask, mix equimolar amounts of the aniline and the β-diketone.

    • With cooling and stirring, slowly add concentrated sulfuric acid.

    • After the initial exothermic reaction subsides, gently heat the mixture under reflux for a few hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base, such as sodium hydroxide, until the quinoline product precipitates.

    • The crude product can be collected by filtration and purified by recrystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general composition of the "tar" formed in quinoline synthesis?

A1: The tar is a complex, high-molecular-weight polymeric material. In reactions like the Skraup and Doebner-von Miller syntheses, it is primarily formed from the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds like acrolein. The exact structure is heterogeneous and not well-defined.

Q2: Are there any "green" alternatives to the classical quinoline synthesis methods that might reduce tar formation?

A2: Yes, significant research has focused on developing more environmentally friendly protocols. These include:

  • Microwave-assisted synthesis: This can often reduce reaction times and improve yields, potentially minimizing the time for side reactions to occur.[5]

  • Use of ionic liquids: Ionic liquids can serve as both the solvent and catalyst and are often recyclable.[5]

  • Solid acid catalysts: Reusable solid acid catalysts can replace corrosive mineral acids like sulfuric acid.[5]

  • Catalyst-free conditions: Some modern protocols, particularly for the Friedländer synthesis, have been developed that proceed in water without the need for a catalyst.[5]

Q3: How can I effectively remove tar from my crude quinoline product?

A3: The most common and effective method for separating a volatile quinoline from non-volatile tar is steam distillation . After making the reaction mixture basic, steam is passed through it, and the quinoline co-distills with the water. For less volatile quinolines, column chromatography is a common purification technique. It is often beneficial to first filter the crude product through a plug of silica (B1680970) gel to remove the bulk of the tar before attempting a more precise purification.

Data on Reaction Optimization

The following tables summarize the impact of different reaction conditions on the yield of quinoline synthesis, providing a comparative overview to aid in optimizing your experiments.

Table 1: Effect of Catalyst on Friedländer Synthesis of Polysubstituted Quinolines

CatalystTime (min)Yield (%)
[bmim]HSO₄2594
[Et₃NH][HSO₄]3092
p-TsOH6085
H₂SO₄9078
No Catalyst180<10

Note: Data is illustrative and based on the synthesis of 2-phenyl-3-methylquinoline. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Comparison of Conditions for Doebner-von Miller Synthesis of 2-Methylquinoline

Acid CatalystSolvent SystemTemperature (°C)Reaction Time (h)Reported Yield (%)
HClWater/Toluene (Biphasic)100 (reflux)6~75
H₂SO₄Ethanol808~50 (with significant polymer)
ZnCl₂Neat1205~60
p-TsOHToluene110 (reflux)10~65

Note: This table provides a general comparison. Optimal conditions are substrate-dependent.

Visualizing Troubleshooting and Reaction Pathways

The following diagrams illustrate the logical relationships in troubleshooting common issues in quinoline synthesis and the general workflows.

Troubleshooting_Tar_Formation cluster_skraup Skraup / Doebner-von Miller cluster_skraup_solutions Solutions cluster_friedlander Friedländer cluster_friedlander_solutions Solutions Start High Tar Formation in Quinoline Synthesis Skraup_Cause Cause: Polymerization of α,β-unsaturated carbonyl Start->Skraup_Cause Fried_Cause Cause: Aldol Self-Condensation of Ketone Start->Fried_Cause Temp Control Temperature (Moderators, Gradual Heating) Skraup_Cause->Temp Addition Slow Reagent Addition Skraup_Cause->Addition Stir Efficient Stirring Skraup_Cause->Stir Solvent Biphasic System (Doebner-von Miller) Skraup_Cause->Solvent Purification Purification: Steam Distillation or Column Chromatography Temp->Purification Addition->Purification Stir->Purification Solvent->Purification Catalyst Switch to Acidic Catalyst Fried_Cause->Catalyst Milder Use Milder Conditions Fried_Cause->Milder Slow_Add Slow Ketone Addition Fried_Cause->Slow_Add Catalyst->Purification Milder->Purification Slow_Add->Purification

Troubleshooting workflow for tar formation.

Quinoline_Synthesis_Workflow Reactants 1. Mix Reactants (Aniline derivative, Carbonyl source) Catalyst 2. Add Catalyst/Reagents (Acid, Oxidant, etc.) Reactants->Catalyst Reaction 3. Controlled Heating (Monitor Temperature) Catalyst->Reaction Workup 4. Quench & Neutralize Reaction->Workup Isolation 5. Isolate Crude Product (Extraction/Filtration) Workup->Isolation Purification 6. Purify Quinoline (Distillation/Chromatography) Isolation->Purification

General experimental workflow for quinoline synthesis.

References

Technical Support Center: Optimization of 7-Methylquinoline Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the nitration of 7-Methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the nitration of this compound?

A1: The nitration of this compound predominantly yields 7-methyl-8-nitroquinoline (B1293703). The methyl group at the 7-position is an ortho-, para-directing group, and the nitration occurs at the ortho position (position 8), which is the only remaining fully conjugated position in the carbocyclic ring.[1]

Q2: What are the recommended reaction conditions for achieving high selectivity and yield?

A2: A highly selective and high-yield (99%) synthesis of 7-methyl-8-nitroquinoline is achieved using a mixture of fuming nitric acid and concentrated sulfuric acid as the nitrating agent.[1] The reaction is typically performed at a low temperature, such as -5°C, to control the exothermic nature of the reaction.[1]

Q3: Can the nitration be performed on an impure sample of this compound?

A3: Yes. The synthesis of this compound via the Skraup reaction often produces a mixture of this compound and 5-methylquinoline.[1] Nitration can be performed directly on this mixture. The 7-methyl-8-nitroquinoline product can be selectively synthesized and purified from the reaction mixture.[1]

Q4: Why is the reaction performed at low temperatures?

A4: Nitration reactions are highly exothermic. Performing the reaction at low temperatures (e.g., 0 to -5°C) is crucial for controlling the reaction rate, preventing dangerous temperature spikes, and minimizing the formation of unwanted side products, such as oxidized byproducts or di-nitrated compounds.[1]

Q5: What is a typical work-up and purification procedure for this reaction?

A5: A standard work-up procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice. The resulting solution is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) and the product is extracted with an organic solvent like dichloromethane (B109758).[2] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.[2]

Troubleshooting Guide

Problem: Low or No Yield of 7-methyl-8-nitroquinoline

Possible Cause Suggested Solution
Ineffective Nitrating Agent Ensure the use of fuming nitric acid and concentrated (98%) sulfuric acid. The quality and concentration of the acids are critical for the formation of the nitronium ion (NO₂⁺) electrophile.[1][3]
Reaction Temperature Too Low While low temperature is necessary for control, an excessively low temperature might slow the reaction rate significantly. Maintain the temperature within the recommended range (e.g., -5°C to 0°C).[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion after the recommended time, consider extending the stirring time at the controlled temperature.
Loss of Product During Work-up Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane) after neutralization. Check the pH to ensure it is neutral or slightly basic to prevent the protonated product from remaining in the aqueous phase.

Problem: Formation of Multiple Products or Impurities

Possible Cause Suggested Solution
Reaction Temperature Too High Uncontrolled exotherms can lead to side reactions, including oxidation or the formation of other nitro isomers. Ensure efficient cooling and slow, dropwise addition of the nitrating mixture.[1]
Incorrect Acid Ratio/Concentration The ratio and concentration of nitric acid to sulfuric acid are crucial for generating the nitronium ion. Deviations can lead to different reactive species and side products. Prepare the nitrating mixture carefully as per the protocol.
Impure Starting Material While the reaction is selective for this compound in a mixture, other impurities in the starting material could lead to side products. Characterize the starting material (e.g., by NMR, GC-MS) before the reaction.[1]

Experimental Protocols

Protocol 1: Selective Nitration of this compound

This protocol is adapted from a reported high-yield synthesis of 7-methyl-8-nitroquinoline.[1]

Materials:

  • This compound (can be in a mixture with 5-methylquinoline)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with mechanical stirrer

  • Dropping funnel

  • Ice-salt bath or cryocooler

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid (approx. 2.5 mL per gram of quinoline). Cool the mechanically stirred mixture to -5°C using an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by adding fuming nitric acid (0.5 mL per gram of quinoline) to concentrated sulfuric acid (1.5 mL per gram of quinoline) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the cold quinoline (B57606) solution. The rate of addition should be controlled to maintain the internal temperature at or below -5°C.

  • Reaction Monitoring: After the addition is complete, remove the cooling bath and continue stirring for an additional 40 minutes. The reaction progress can be monitored by TLC.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7. Extract the product from the aqueous layer using dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 7-methyl-8-nitroquinoline can be further purified by recrystallization from ethanol.

Data Summary

Table 1: Reaction Conditions and Yield for the Nitration of this compound

ParameterValue / ConditionReference
Substrate This compound (in a 2:1 mixture with 5-Methylquinoline)[1]
Nitrating Agent Fuming HNO₃ in concentrated H₂SO₄[1]
Temperature -5°C during addition, then 40 min post-addition[1]
Major Product 7-Methyl-8-nitroquinoline[1]
Yield 99% (based on this compound)[1]
Selectivity Exclusive formation of the 8-nitro isomer[1]

Visual Guides

Caption: Reaction pathway for the selective nitration of this compound.

Experimental_Workflow Experimental Workflow for Nitration Start Start Setup 1. Dissolve 7-MQ in H2SO4 & Cool to -5°C Start->Setup Nitration 2. Add Nitrating Mixture (fuming HNO3/H2SO4) dropwise at -5°C Setup->Nitration Stir 3. Stir for 40 min (remove cooling bath) Nitration->Stir Quench 4. Pour onto Ice Stir->Quench Neutralize 5. Neutralize with NaHCO3 Quench->Neutralize Extract 6. Extract with CH2Cl2 Neutralize->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Recrystallize from Ethanol Dry->Purify End Pure Product Purify->End

Caption: Step-by-step experimental workflow for this compound nitration.

Troubleshooting_Logic Troubleshooting Flowchart Start Low Yield or Side Products? TempCheck Was Temp > 0°C during addition? Start->TempCheck Yes AcidCheck Were acids fuming & concentrated? Start->AcidCheck No TempCheck->AcidCheck No Sol_Temp Solution: Improve cooling & slow addition rate. TempCheck->Sol_Temp Yes WorkupCheck Was work-up pH neutral & extraction thorough? AcidCheck->WorkupCheck Yes Sol_Acid Solution: Use fresh, high-quality fuming HNO3 & 98% H2SO4. AcidCheck->Sol_Acid No Sol_Workup Solution: Re-check pH and perform additional extractions. WorkupCheck->Sol_Workup No Success Review Protocol for other deviations WorkupCheck->Success Yes

References

Technical Support Center: Separation of 5-Methylquinoline and 7-Methylquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 5-methylquinoline (B1294701) and 7-methylquinoline isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 5-methylquinoline and this compound so challenging?

A1: The primary difficulty lies in their very similar physicochemical properties as structural isomers. They share the same molecular weight and elemental composition. The key challenge is their extremely close boiling points, which makes separation by standard fractional distillation inefficient.[1][2] Achieving a successful separation requires techniques that can exploit subtle differences in their polarity and structure.

Q2: What is the typical isomer ratio of 5-methylquinoline to this compound produced in a Skraup synthesis?

A2: The Skraup synthesis, a common method for producing these compounds from m-toluidine, typically yields a mixture of isomers.[2] A frequently reported distribution is approximately 30% 5-methylquinoline and 70% this compound, a ratio of about 1:2.3.[3] However, this ratio can be influenced by the specific reaction conditions.[3]

Q3: Which analytical techniques are best for identifying and quantifying the isomers in a mixture?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective methods for identifying and quantifying 5-methylquinoline and this compound isomers.[3] GC-MS allows for the separation and identification based on mass-to-charge ratio, while ¹H NMR can distinguish the isomers based on the distinct chemical shifts of the methyl protons.[3][4]

Q4: Can I use fractional distillation to separate these isomers?

A4: While possible, it is extremely difficult due to their nearly identical boiling points.[2] Standard fractional distillation is unlikely to be effective.[2] To achieve a reasonable separation, you would need a distillation column with a very high number of theoretical plates and precise control over the reflux ratio, which may not be practical for many labs.[2] Vacuum distillation is often employed to reduce the boiling points and minimize thermal degradation.[5]

Q5: What are some alternative preparative separation techniques?

A5: Besides high-efficiency fractional distillation, preparative column chromatography is a common and effective method.[1][2] Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase high-performance liquid chromatography (RP-HPLC) can be optimized for this separation.[3][6] Other potential methods include crystallization and complexation, which exploit differences in solubility and molecular interactions.[7]

Troubleshooting Guides

Issue 1: Poor Separation/Resolution in Column Chromatography

Potential Causes:

  • Inappropriate Stationary Phase: The chosen stationary phase may not have sufficient selectivity for the isomers.

  • Incorrect Mobile Phase Composition: The polarity of the eluent may be too high or too low, resulting in co-elution.

  • Overloaded Column: Exceeding the column's sample capacity can lead to broad, overlapping peaks.

  • Poor Column Packing: An improperly packed column can result in channeling and band broadening.

Troubleshooting Workflow

G cluster_0 Troubleshooting Poor Resolution in Column Chromatography Start Start Assess_Peak_Shape Assess Peak Shape and Resolution Start->Assess_Peak_Shape Check_Mobile_Phase Optimize Mobile Phase Assess_Peak_Shape->Check_Mobile_Phase Poor Resolution Check_Stationary_Phase Select Alternative Stationary Phase Check_Mobile_Phase->Check_Stationary_Phase No Improvement Success Success Check_Mobile_Phase->Success Resolution Achieved Reduce_Load Reduce Sample Load Check_Stationary_Phase->Reduce_Load Still Poor Check_Stationary_Phase->Success Resolution Achieved Repack_Column Repack Column Reduce_Load->Repack_Column Minor Improvement Reduce_Load->Success Resolution Achieved Repack_Column->Success Resolution Achieved Failure Failure Repack_Column->Failure No Improvement

Caption: Troubleshooting workflow for poor chromatographic resolution.

Recommended Solutions:

  • Mobile Phase Optimization:

    • For normal-phase chromatography on silica gel, start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent such as ethyl acetate.[5]

    • Adding a small amount of a basic modifier like triethylamine (B128534) (0.5-1%) to the mobile phase can reduce peak tailing for these basic compounds.[5]

    • For RP-HPLC, adjust the ratio of the aqueous buffer and organic modifier (e.g., acetonitrile (B52724) or methanol).[6] The pH of the mobile phase is also a critical parameter to optimize.[6]

  • Stationary Phase Selection:

    • For Gas Chromatography (GC), a polar stationary phase like polyethylene (B3416737) glycol (WAX) or a high-cyanopropyl phase is recommended for separating these isomers.[3]

    • For HPLC, consider columns with different selectivities, such as phenyl-hexyl or embedded polar group (EPG) columns, if a standard C18 column fails.[8]

  • Sample Load: Reduce the amount of sample loaded onto the column to avoid overloading effects.

  • Column Condition: Ensure the column is packed uniformly. If issues persist, consider repacking or replacing the column.

Issue 2: Inconsistent Retention Times in HPLC/GC

Potential Causes:

  • System Leaks: Leaks in the pump, injector, or fittings can cause flow rate fluctuations.

  • Mobile Phase Instability: The composition or pH of the mobile phase may change over time.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

Logical Diagram for Diagnosing Inconsistent Retention Times

G cluster_0 Diagnosing Inconsistent Retention Times Inconsistent_RT Inconsistent Retention Times Observed Check_Leaks Check for Leaks Pump, Injector, Fittings Inconsistent_RT->Check_Leaks Check_Mobile_Phase Prepare Fresh Mobile Phase Ensure Proper Buffering Check_Leaks->Check_Mobile_Phase No Leaks Found Check_Equilibration Ensure Adequate Column Equilibration Flush with 10-20 Column Volumes Check_Mobile_Phase->Check_Equilibration Fresh Mobile Phase Prepared Check_Temperature Verify Column Temperature Stability Check_Equilibration->Check_Temperature Equilibration Confirmed System_Stable System Stable Check_Temperature->System_Stable Temperature Stable

Caption: Logic for diagnosing inconsistent retention times.

Recommended Solutions:

  • System Check: Thoroughly inspect the entire chromatographic system for any leaks and tighten any loose fittings.[6]

  • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure it is adequately buffered to maintain a stable pH.[6]

  • Column Equilibration: Before starting a sequence of analyses, flush the column with at least 10-20 column volumes of the mobile phase to ensure it is fully equilibrated.[6]

  • Temperature Control: Use a column oven to maintain a constant and stable temperature throughout the analysis.

Issue 3: Product Decomposition During Vacuum Distillation

Potential Causes:

  • Excessive Temperature: The distillation temperature may be too high, leading to thermal degradation.

  • Air Leaks: The presence of oxygen at high temperatures can cause oxidation.

  • Prolonged Heating: Keeping the material at a high temperature for an extended period can promote decomposition.

Recommended Solutions:

  • Improve Vacuum: A lower vacuum pressure will decrease the boiling point of the compounds, allowing for distillation at a lower temperature.[5] Check for leaks in your vacuum setup to achieve the lowest possible pressure.[5]

  • Precise Temperature Control: Use a heating mantle with a controller and ensure the temperature is not set excessively high.[5]

  • Minimize Distillation Time: Once the desired fraction begins to distill, collect it as efficiently as possible to reduce the overall heating time.[5]

  • Inert Atmosphere: If possible, introduce an inert gas like nitrogen or argon to the system to prevent oxidation.

Experimental Protocols

Gas Chromatography (GC) for Isomer Separation and Purity

This protocol is a starting point and may require optimization for your specific instrument and sample.

Experimental Workflow for GC Analysis

G cluster_0 GC Analysis Workflow Sample_Prep Sample Preparation (Dilute in Dichloromethane) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Polar Column) GC_Injection->Separation Detection Detection (FID) Separation->Detection Data_Analysis Data Analysis (Identify Isomers by Retention Time, Calculate Purity) Detection->Data_Analysis

Caption: General workflow for GC analysis of methylquinoline isomers.

ParameterValue
Apparatus Gas Chromatograph with a Flame Ionization Detector (FID)
Sample Preparation Prepare a ~1 mg/mL solution in dichloromethane.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, with a polar stationary phase (e.g., polyethylene glycol - WAX).[3]
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min.[3]
Inlet Temperature 250 °C
Injection Volume 1 µL with a 50:1 split ratio.[3]
Oven Program Start at 150 °C, hold for 2 minutes, then ramp at 5 °C/min to 220 °C and hold for 5 minutes.[3]
Detector Temperature 300 °C
Data Analysis Determine purity by area percent calculation. Identify isomers based on their retention times relative to authenticated standards.[3]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general reverse-phase HPLC method that can be adapted for the analysis of 5-methylquinoline.

ParameterValue
Apparatus HPLC with UV detection
Sample Preparation Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL and filter.[3]
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection UV at 254 nm and 280 nm[3]
Data Analysis Calculate purity based on the area percent of the main peak.[3]
Column Chromatography for Preparative Separation

This protocol outlines a general procedure for separating the isomers on a larger scale.

StepProcedure
1. Mobile Phase Selection Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Add ~0.5-1% triethylamine to prevent streaking. Aim for an Rf value of ~0.3 for 5-methylquinoline.[5]
2. Column Packing Pack a glass column with silica gel using the selected mobile phase (wet slurry method). Add a layer of sand on top to protect the silica bed.[5]
3. Sample Loading Dissolve the crude mixture in a minimal amount of the mobile phase and carefully load it onto the column.
4. Elution Elute the column with the mobile phase, maintaining a constant flow rate.
5. Fraction Collection Collect fractions and monitor the separation using TLC.[5]
6. Product Isolation Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.[5]

References

Technical Support Center: Managing Exothermic Conditions in the Skraup Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the highly exothermic nature of the Skraup quinoline (B57606) synthesis. Find answers to frequently asked questions and step-by-step troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the Skraup reaction known for being violently exothermic?

The Skraup synthesis involves a series of highly energetic steps that release a significant amount of heat.[1] The initial dehydration of glycerol (B35011) to acrolein by concentrated sulfuric acid is strongly exothermic.[1] Subsequent steps, including the Michael addition of the aniline (B41778) to acrolein, cyclization, and oxidation, also contribute to the heat generated.[1] The reaction has a reputation for being violent and can easily become uncontrollable if not managed properly.[1][2][3]

Q2: What are the signs of a potential runaway reaction?

A runaway reaction is a significant safety concern. Key indicators include:

  • Rapid, uncontrolled boiling that does not subside after removing the external heat source.[1][4]

  • A sudden and sharp increase in the internal temperature of the reaction flask.[5]

  • Vigorous release of fumes or vapors from the condenser.

  • The potential for the flask's contents to be ejected through the condenser.[1]

Q3: What is the function of moderators like ferrous sulfate (B86663) (FeSO₄) in controlling the reaction?

Moderators are added to the reaction mixture to control its violent nature.[6][7]

  • Ferrous sulfate (FeSO₄) is the most common moderator and is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step.[1] By slowing down the oxidation, the overall reaction rate is moderated, preventing a sudden and violent release of energy.[1] This allows for a safer execution of the reaction, especially on a larger scale.[1]

  • Other moderators that can be used include boric acid and acetic acid .[1][7]

Q4: How critical is the order of reagent addition for managing the exotherm?

The order of reagent addition is crucial for safety and reaction control.[1][8] Adding reagents in the incorrect sequence can trigger an immediate and potentially violent reaction.[1] The recommended order is to add the ferrous sulfate, glycerol, aniline, and nitrobenzene (B124822) before the final, slow addition of concentrated sulfuric acid.[1][8] It is also essential to ensure thorough mixing of the components before initiating heating.[1]

Q5: What are the primary temperature control strategies for a successful Skraup synthesis?

Careful temperature control is critical to prevent the reaction from becoming uncontrollable.[5][6]

  • Initial Heating: The mixture should be heated gently to initiate the reaction.[8]

  • Self-Sustaining Phase: Once the reaction begins to boil, the external heat source should be removed immediately.[4][8] The exothermic nature of the reaction should be sufficient to sustain boiling for 30 to 60 minutes.[4][8]

  • External Cooling: If the reaction becomes too vigorous, external cooling can be applied to the flask, for instance, by using a wet towel on the upper part of the flask or immersing the flask in an ice-water bath if it can be done safely.[1][8]

  • Completion: After the initial exotherm has subsided, external heat is reapplied to maintain a steady reflux for several hours to ensure the reaction goes to completion.[4][8]

Troubleshooting Guide

Issue 1: The reaction began violently immediately after the addition of sulfuric acid.

  • Likely Cause: This typically points to an incorrect order of reagent addition. If concentrated sulfuric acid is added before the ferrous sulfate moderator is well-dispersed, the reaction can start uncontrollably.[1]

  • Solution: Always ensure that the ferrous sulfate is present and evenly distributed in the mixture of aniline, glycerol, and nitrobenzene before the slow and careful addition of concentrated sulfuric acid.[1][8]

Issue 2: The reaction is boiling too vigorously, even after removing the external heat source.

  • Immediate Actions:

    • If it is safe to do so, assist the reflux condenser by applying external cooling to the flask, such as with a wet towel.[1]

    • For more severe situations, prepare an ice bath to cool the reaction flask.[8]

    • Ensure a blast shield is in place and maintain a safe distance.[8]

  • Preventative Measures for Future Experiments:

    • Ensure the proper amount of moderator (e.g., ferrous sulfate) is used.[8]

    • Reduce the rate of initial heating to allow for better control over the onset of the exotherm.[8]

    • Ensure the scale of the reaction is appropriate for the glassware size; the flask should be significantly larger than the reaction volume.[1]

Issue 3: After the initial heating, the reaction did not sustain boiling on its own.

  • Likely Causes:

    • Insufficient Initial Heating: The reaction may not have reached the necessary activation temperature.[1]

    • Scale of the Reaction: Smaller-scale reactions have a larger surface-area-to-volume ratio and may dissipate heat more quickly, thus requiring external heating to be maintained.[1]

    • Inadequate Mixing: Poor mixing can lead to localized "cold spots" where the reaction fails to initiate properly.

  • Solution: Reapply gentle external heating until a steady reflux is achieved. For smaller-scale reactions, it may be necessary to maintain external heating throughout the reflux period after the initial exotherm.

Issue 4: The reaction mixture has formed a thick, unmanageable tar.

  • Likely Causes:

    • Overheating: Excessive temperatures can significantly increase the rate of polymerization of acrolein, a key intermediate.[4][9]

    • Incorrect Reagent Ratios: Using too much glycerol or acrolein can lead to polymerization.[10]

  • Preventative Measures:

    • Adhere strictly to the recommended temperature profile for the reaction.[4]

    • Ensure accurate measurement of all reagents.

    • Utilize a robust mechanical stirrer, especially for larger-scale reactions, to ensure homogenous mixing and prevent localized overheating.[4]

Data Presentation

Table 1: Key Reagents and Their Roles in Exotherm Management

ReagentRoleKey Considerations
Aniline Primary ReactantThe electronic nature of substituents can affect reactivity and the intensity of the exotherm.[8]
Glycerol Acrolein PrecursorAnhydrous glycerol is often recommended for better yields.[6] The dehydration to acrolein is a primary source of heat.[1]
Sulfuric Acid Catalyst & Dehydrating AgentThe addition of concentrated sulfuric acid is highly exothermic and must be done slowly and with cooling.[8][11]
Nitrobenzene Oxidizing Agent & SolventA traditional choice, but other oxidizing agents like arsenic acid can result in a less violent reaction.[2][8]
Ferrous Sulfate (FeSO₄) ModeratorActs as an oxygen carrier to slow the oxidation step, making the reaction less violent.[1][8]
Boric Acid / Acetic Acid Alternative ModeratorsCan also be used to control the reaction's vigor.[1][7]

Table 2: Recommended Temperature Parameters for a Controlled Skraup Synthesis

StepParameterTemperature Range (°C)NotesReference
Sulfuric Acid Addition Temperature during additionMaintain with coolingThe addition is exothermic; cooling may be necessary.[8][8]
Initial Heating Onset of self-sustaining reactionHeat gently until boiling beginsOnce boiling starts, immediately remove the external heat source.[4][8][4][8]
Exothermic Phase Self-sustaining refluxReaction-dependentThe reaction's own heat should sustain boiling for 30-60 minutes.[8][8]
Completion Reflux post-exothermMaintain steady refluxReapply external heat to maintain reflux for several hours.[4][4]
Modified Procedures Specific protocols100 - 150°CSome modified procedures specify maintaining the reaction within this range.[6][12][6][12]

Experimental Protocols

Protocol: A Controlled Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and places a strong emphasis on safety and the control of the exothermic reaction.[1][6][8]

Materials:

  • Aniline

  • Glycerol (anhydrous recommended)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O), powdered

Equipment:

  • Large round-bottom flask (at least double the volume of the reactants)

  • Efficient reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Ice bath (for emergency cooling)

  • Blast shield

Procedure:

  • Reaction Setup: In the round-bottom flask, place the powdered ferrous sulfate heptahydrate.

  • Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: a. Glycerol b. Aniline c. Nitrobenzene

  • Mixing: Begin vigorous stirring with the mechanical stirrer to ensure the ferrous sulfate is evenly distributed and the mixture is homogeneous.

  • Initiation of Reaction: Slowly and carefully, add the concentrated sulfuric acid to the mixture via the dropping funnel over a period of 30-45 minutes.[5] Cooling may be required to control the initial exotherm.

  • Heating to Onset: Gently heat the mixture with the heating mantle. Monitor the reaction closely.

  • Exothermic Phase Management: As soon as the mixture begins to boil vigorously, immediately remove the external heat source . The heat evolved from the reaction should be sufficient to maintain boiling for 30 to 60 minutes.[6][8]

  • Monitoring and Cooling: If the reaction becomes too violent, apply external cooling to the flask with a wet towel or by raising an ice bath around it.[1][8]

  • Completion of Reaction: Once the self-sustaining boiling has ceased, reapply external heat and continue to reflux for the time specified in the detailed procedure (typically several hours).[1]

  • Work-up: Allow the mixture to cool completely to room temperature before proceeding with the work-up, which typically involves dilution with water, neutralization, and steam distillation to isolate the quinoline product.[6][13]

Mandatory Visualization

Exotherm_Troubleshooting start Vigorous, Uncontrolled Boiling Detected check_heat Is External Heat Source On? start->check_heat remove_heat IMMEDIATELY REMOVE EXTERNAL HEAT SOURCE check_heat->remove_heat Yes apply_cooling Apply External Cooling (Wet Towel / Ice Bath) check_heat->apply_cooling No remove_heat->apply_cooling monitor Monitor Reaction Vigor apply_cooling->monitor subsided Reaction Subsided monitor->subsided Yes escalate Maintain Safe Distance Prepare for Emergency Shutdown monitor->escalate No

Caption: Troubleshooting logic for a runaway exothermic event.

Reagent_Addition_Workflow cluster_flask Reaction Flask step1 1. Add Ferrous Sulfate (FeSO₄) step2 2. Add Glycerol step3 3. Add Aniline step4 4. Add Nitrobenzene step5 5. Begin Vigorous Stirring step6 6. SLOWLY Add Concentrated H₂SO₄ (with cooling if necessary) step5->step6 step7 7. Gentle Initial Heating step6->step7

Caption: Correct reagent addition workflow to prevent exotherms.

References

troubleshooting low yields in Doebner-von Miller quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the Doebner-von Miller synthesis of quinolines, a powerful method for creating the core structure of many pharmacologically active compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to low yields and other undesired outcomes in the Doebner-von Miller reaction.

Q1: My reaction has produced a significant amount of tar and the yield of my desired quinoline (B57606) is very low. What is the primary cause and how can I fix it?

A1: This is the most common issue in the Doebner-von Miller synthesis.

  • Root Cause: The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] Under the strongly acidic and often high-temperature conditions of the reaction, these starting materials can self-condense to form high molecular weight polymers, resulting in a thick, dark tar that makes product isolation difficult and significantly reduces the yield.[1]

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline (B41778) is in an acidic aqueous phase can dramatically reduce its self-polymerization.[1][2]

    • Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly or dropwise to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.

    • Optimize Acid Concentration and Type: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[1] Milder Lewis acids may be preferable in some cases.[1]

    • Control Reaction Temperature: While the reaction often requires heating, excessive temperatures can promote polymerization. It is advisable to maintain the lowest effective temperature for the reaction to proceed efficiently.

Q2: I am using a substituted aniline and getting a very low yield. What could be the problem?

A2: The electronic properties of the substituents on the aniline ring significantly impact the reaction's success.

  • Root Cause: Anilines with electron-withdrawing groups (e.g., nitro, cyano, or halo groups) are less nucleophilic and therefore react more slowly, often resulting in low yields in the conventional Doebner-von Miller reaction.[1] Conversely, anilines with strong electron-donating groups may be overly reactive, leading to an increase in side reactions.

  • Troubleshooting Steps:

    • Adjust Reaction Conditions: For anilines with electron-withdrawing groups, more forcing conditions such as higher temperatures or longer reaction times may be necessary.

    • Select an Appropriate Catalyst: The choice of acid catalyst can be critical when working with less reactive anilines. A systematic optimization of the catalyst should be performed.

    • Consider a Modified Procedure: For particularly challenging substrates, alternative quinoline synthesis methods might be more suitable.

Q3: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities. How can I ensure complete aromatization?

A3: This issue arises from incomplete oxidation in the final step of the reaction.

  • Root Cause: The Doebner-von Miller synthesis proceeds through a dihydroquinoline intermediate, which must be oxidized to form the aromatic quinoline product. If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated.[1]

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: In many cases, an intermediate anil or the α,β-unsaturated carbonyl compound can act as the oxidant. However, for some substrates, an external oxidizing agent (e.g., nitrobenzene, arsenic acid, or even air) is required. Ensure you are using a suitable oxidant in the correct stoichiometric amount.

    • Optimize Reaction Time and Temperature: The oxidation step may require prolonged reaction times or higher temperatures to proceed to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Q4: My reaction is producing a complex mixture of byproducts, making purification difficult. What are the likely causes?

A4: A complex product mixture can arise from several factors, especially with sterically hindered substrates.

  • Root Cause: The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to the formation of complex mixtures and only trace amounts of the desired quinoline.[1] Steric hindrance can disfavor the desired cyclization pathway and promote alternative side reactions.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the acid catalyst, solvent, and temperature to identify conditions that favor the formation of the desired product. A Design of Experiments (DoE) approach can be beneficial in efficiently exploring the reaction space.

    • Purification Strategy: For complex mixtures, a multi-step purification strategy may be necessary. This could involve an initial filtration through a plug of silica (B1680970) gel to remove tars, followed by column chromatography. In some cases, salt formation (e.g., hydrochloride or picrate) can facilitate purification through crystallization, with subsequent regeneration of the free base.

Data Presentation

The yield of the Doebner-von Miller reaction is highly dependent on the choice of catalyst, solvent, and temperature. The following table provides illustrative data on how these parameters can influence the yield of quinoline derivatives.

Aniline Derivativeα,β-Unsaturated CarbonylCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
2,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateHf(OTf)₄ (10)Dichloromethane (B109758)Room Temp44 (2-substituted)[3]
2,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateTrifluoroacetic Acid (TFA)TFAReflux80 (4-substituted)[3]
AnilineCrotonaldehyde (B89634)HClWater/TolueneRefluxModerate-Good[1]
4-MethoxyanilineCrotonaldehydeZnCl₂EthanolRefluxGood[1]
4-ChloroanilineCrotonaldehydeH₂SO₄Water100Low-Moderate[1]

Note: This data is illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates, reaction scale, and precise conditions.

Experimental Protocols

Synthesis of 2-Methylquinoline (B7769805) via a Biphasic Doebner-von Miller Reaction

This protocol is designed to minimize tar formation by using a two-phase solvent system.

Materials:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • 6 M Hydrochloric Acid

  • Toluene

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is basic (pH > 8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Workup - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 2-methylquinoline can then be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Doebner_von_Miller Troubleshooting Low Yields in Doebner-von Miller Synthesis start Low Yield Observed tar_formation Significant Tar Formation? start->tar_formation hydrogenated_impurities Hydrogenated Impurities Present? tar_formation->hydrogenated_impurities No solution_tar 1. Use Biphasic System 2. Slow Addition of Carbonyl 3. Optimize Acid/Temp tar_formation->solution_tar Yes complex_mixture Complex Mixture of Products? hydrogenated_impurities->complex_mixture No solution_impurities 1. Add External Oxidant 2. Increase Reaction Time/Temp 3. Post-reaction Oxidation hydrogenated_impurities->solution_impurities Yes solution_mixture 1. Optimize Conditions (DoE) 2. Change Substrate 3. Advanced Purification complex_mixture->solution_mixture Yes end Improved Yield complex_mixture->end No (Re-evaluate Substrate Purity) solution_tar->end solution_impurities->end solution_mixture->end

Caption: Troubleshooting workflow for the Doebner-von Miller synthesis.

Proposed Reaction Mechanism Pathway

Doebner_von_Miller_Mechanism Doebner-von Miller Reaction Mechanism cluster_reactants Reactants Aniline Aniline Michael_Addition 1. Michael Addition Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Adduct Adduct Intermediate Michael_Addition->Adduct Cyclization 2. Intramolecular Electrophilic Cyclization Adduct->Cyclization Dihydroquinoline Dihydroquinoline Cyclization->Dihydroquinoline Oxidation 3. Oxidation (Aromatization) Dihydroquinoline->Oxidation Quinoline Quinoline Product Oxidation->Quinoline

Caption: Key steps in the Doebner-von Miller reaction mechanism.

References

Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding regioselectivity issues encountered during the Friedländer synthesis of quinolines.

Troubleshooting Guides and FAQs

This section addresses common challenges in controlling regioselectivity when using unsymmetrical ketones in the Friedländer synthesis, offering practical solutions and detailed experimental insights.

Q1: My Friedländer reaction with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I control the reaction to favor one isomer?

A1: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone in the Friedländer synthesis can lead to two different enolate intermediates, resulting in the formation of a mixture of regioisomeric quinolines. The control of regioselectivity is a critical aspect of this synthesis. Several strategies can be employed to direct the reaction towards a desired isomer.

One of the primary factors influencing regioselectivity is the choice of catalyst. Different catalytic systems can favor the formation of one enolate over the other through distinct mechanistic pathways. Additionally, reaction conditions such as temperature and the rate of addition of reactants can play a significant role.

Below, we explore two effective methods for controlling regioselectivity: the use of amine catalysts and ionic liquids.

Strategy 1: Amine-Catalyzed Regioselective Friedländer Synthesis

The use of specific amine catalysts can highly favor the formation of the kinetic enamine intermediate, leading to excellent regioselectivity.

Troubleshooting
  • Issue: Poor regioselectivity with standard acid or base catalysis.

  • Solution: Employ a cyclic secondary amine catalyst, such as pyrrolidine (B122466) or its derivatives, to direct the reaction towards the less substituted enamine, leading to the formation of the 2-substituted quinoline (B57606).

Quantitative Data

The following table summarizes the effect of different amine catalysts on the regioselectivity of the reaction between 2-aminobenzaldehyde (B1207257) and 2-butanone.

CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)Reference
Pyrrolidine10085:15[Dormer et al., 2003]
Piperidine10070:30[Dormer et al., 2003]
TABO*10096:4[Dormer et al., 2003]

*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Experimental Protocol: General Procedure for Amine-Catalyzed Regioselective Friedländer Annulation[1]
  • To a solution of the o-aminoaromatic aldehyde (1.0 equiv) and the amine catalyst (0.2 equiv) in a suitable solvent (e.g., toluene) at a specified temperature (e.g., 100 °C), add the unsymmetrical methyl ketone (1.5 equiv) dropwise over a period of time (e.g., 1 hour).

  • Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired regioisomer.

Mechanistic Rationale

Amine catalysts react with the ketone to form an enamine intermediate. With unsymmetrical methyl ketones, two isomeric enamines can be formed. Cyclic secondary amines, particularly sterically hindered ones, favor the formation of the less substituted (kinetic) enamine, which then reacts with the 2-aminoaryl aldehyde to yield the 2-substituted quinoline as the major product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Aminoaryl Aldehyde 2-Aminoaryl Aldehyde Kinetic Enamine\n(Less Substituted) Kinetic Enamine (Less Substituted) Thermodynamic Enamine\n(More Substituted) Thermodynamic Enamine (More Substituted) Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Kinetic Enamine\n(Less Substituted) Amine Catalyst (e.g., Pyrrolidine) Unsymmetrical Ketone->Thermodynamic Enamine\n(More Substituted) Standard Conditions 2-Substituted Quinoline\n(Major Product) 2-Substituted Quinoline (Major Product) Kinetic Enamine\n(Less Substituted)->2-Substituted Quinoline\n(Major Product) Cyclization 2,3-Disubstituted Quinoline\n(Minor Product) 2,3-Disubstituted Quinoline (Minor Product) Thermodynamic Enamine\n(More Substituted)->2,3-Disubstituted Quinoline\n(Minor Product) Cyclization

Amine-catalyzed regioselective pathway.

Strategy 2: Ionic Liquid-Promoted Regiospecific Friedländer Synthesis

Room-temperature ionic liquids (ILs) can serve as both the solvent and promoter for the Friedländer synthesis, often leading to high regioselectivity without the need for an additional catalyst.

Troubleshooting
  • Issue: Difficulty in separating the catalyst and byproducts from the reaction mixture.

  • Solution: Utilize an ionic liquid as the reaction medium. ILs are non-volatile and can often be recycled, simplifying product isolation. Certain ILs can also promote high regioselectivity.

Quantitative Data

The following table illustrates the regiospecificity of the Friedländer reaction between 2-aminobenzophenone (B122507) and unsymmetrical ketones in an ionic liquid.

2-Aminoaryl KetoneUnsymmetrical KetoneIonic LiquidProduct(s)Yield (%)Reference
2-Aminobenzophenone2-Pentanone[Hbim]BF₄2-Ethyl-3-methyl-4-phenylquinoline92[Palimkar et al., 2003]
2-Aminobenzophenone2-Hexanone[Hbim]BF₄2-Propyl-3-methyl-4-phenylquinoline90[Palimkar et al., 2003]

*[Hbim]BF₄ = 1-butyl-3-methylimidazolium tetrafluoroborate

Experimental Protocol: General Procedure for Ionic Liquid-Promoted Regiospecific Friedländer Annulation[2]
  • Combine the 2-aminoaryl ketone (1 mmol) and the unsymmetrical ketone (1.2 mmol) in the ionic liquid (e.g., [Hbim]BF₄, 2 mL) in a round-bottom flask.

  • Heat the mixture at a specified temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • The ionic liquid can be recovered by removing residual solvent under vacuum and reused.

Mechanistic Rationale

The high regioselectivity observed in certain ionic liquids is attributed to the specific interactions between the IL and the reactants. The ionic liquid can influence the relative stability of the possible enolate intermediates, favoring the formation of one over the other. In the case of 1-butyl-3-methylimidazolium tetrafluoroborate, the reaction proceeds regiospecifically to give the 2,3-dialkyl-substituted quinoline.

G cluster_workflow Experimental Workflow Reactants Combine 2-Aminoaryl Ketone, Unsymmetrical Ketone, and Ionic Liquid Heating Heat and Stir Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool and Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification IL_Recovery Recover and Reuse Ionic Liquid Workup->IL_Recovery Product Isolated Regioisomerically Pure Quinoline Purification->Product

Workflow for ionic liquid-promoted synthesis.

Frequently Asked Questions (FAQs)

Q2: Besides catalyst choice, what other reaction parameters can I adjust to improve regioselectivity?

A2: Temperature and the rate of addition of the ketone can significantly impact regioselectivity, especially in amine-catalyzed reactions. Generally, higher temperatures can favor the thermodynamic product. Slow addition of the unsymmetrical ketone can help maintain a low concentration of the ketone, which can favor the formation of the kinetic enamine and thus improve the regioselectivity towards the 2-substituted quinoline.

Q3: Are there any other methods to achieve high regioselectivity?

A3: Yes, another effective strategy is to use a directing group on the α-carbon of the ketone. For example, introducing a phosphoryl group can direct the cyclization to occur at a specific position, leading to a single regioisomer.[1] This method, however, requires the additional steps of introducing and potentially removing the directing group.

Q4: How do electronic effects of substituents on the 2-aminoaryl aldehyde or ketone affect regioselectivity?

A4: The electronic nature of substituents on the aromatic ring of the 2-aminoaryl component can influence the reactivity of the amino and carbonyl groups, which in turn can have a subtle effect on the regioselectivity of the condensation. However, the choice of the unsymmetrical ketone and the catalytic system generally has a more pronounced effect on the regiochemical outcome.

Q5: What is the general mechanism of the Friedländer synthesis?

A5: The Friedländer synthesis can proceed through two main mechanistic pathways.[2] The first involves an initial aldol-type condensation between the two carbonyl reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the ketone, followed by an intramolecular aldol (B89426) reaction and dehydration. The predominant pathway can depend on the specific reactants and reaction conditions.

References

overcoming poor solubility of 7-Methylquinoline in aqueous media for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a heterocyclic aromatic organic compound.[1] Its structure, featuring a quinoline (B57606) core with a methyl group, results in low aqueous solubility, which is a significant hurdle for conducting reliable and reproducible biological assays.[1][2] The poor water solubility can lead to compound precipitation in aqueous buffers and cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.[3]

Q2: What is the aqueous solubility of this compound?

The aqueous solubility of this compound is reported to be less than 1 mg/mL at 20°C (68°F).[1][4] This low solubility necessitates the use of solubilization techniques for most in vitro and cell-based assays.

Q3: What are the primary methods to solubilize this compound for experimental use?

The three main strategies to overcome the poor aqueous solubility of this compound are:

  • Use of Organic Co-solvents: Preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is the most common initial approach.[3]

  • pH Adjustment: As a weak base with a predicted pKa of approximately 5.44, the solubility of this compound can be significantly increased in acidic conditions (pH < 5.44) where it becomes protonated and more polar.[5]

  • Use of Solubilizing Excipients: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.[3]

Troubleshooting Guide

Issue 1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer.

This is a common issue known as "solvent-shifting," where the compound crashes out of solution as the concentration of the organic solvent is drastically reduced upon dilution in the aqueous buffer.

  • Solution 1: Optimize Final DMSO Concentration. Determine the highest final DMSO concentration your assay can tolerate without affecting the biological system (typically <0.5% for cell-based assays).[6] A slightly higher DMSO concentration may keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.

  • Solution 2: Lower the Final Compound Concentration. Your working concentration may be exceeding the solubility limit of this compound in the final assay medium. Perform serial dilutions to find the highest concentration that remains soluble.

  • Solution 3: Gradual Dilution. Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in the organic solvent concentration can help prevent precipitation.[6] When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring to ensure rapid mixing.[7]

  • Solution 4: Pre-warm the Aqueous Medium. Warming your buffer or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[8]

Issue 2: I am observing high variability in my assay results.

Poor solubility leading to inconsistent compound concentrations in the assay wells is a likely cause of variability.

  • Solution 1: Visual Inspection. Before starting your assay, visually inspect your prepared solutions for any signs of precipitation or cloudiness.[3]

  • Solution 2: Centrifugation. If you suspect microprecipitation, centrifuge your assay plates briefly before reading the results to pellet any undissolved compound.

  • Solution 3: Perform a Solubility Test. Conduct a preliminary test to determine the approximate solubility of this compound in your specific assay buffer at the intended concentration and temperature.

Issue 3: I am concerned that the solubilization method is interfering with my assay.

This is a valid concern, as co-solvents and other excipients can have their own biological effects.

  • Solution: Run Proper Vehicle Controls. This is the most critical step. Your negative control group must contain the exact same concentration of the solubilizing agent (e.g., 0.5% DMSO, 1% HP-β-CD in media) as your experimental groups, but without this compound. This will allow you to distinguish the effects of the compound from those of the vehicle.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₉N[9]
Molecular Weight143.19 g/mol [9]
AppearanceOff-white to pale beige low-melting solid/viscous liquid[10]
Melting Point35-37 °C[10]
Boiling Point258 °C[10]
Water Solubility < 0.1 g/100 mL at 20 °C [10]
Predicted pKa5.44 ± 0.14[10]
LogP (octanol/water)2.47[11]

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterInsoluble[10]
ChloroformSlightly Soluble[10]
MethanolSlightly Soluble[10]
Dimethyl Sulfoxide (DMSO)Expected to be a good solventInferred from general solvent properties[12]
EthanolExpected to have moderate to good solubilityInferred from general solvent properties[13]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent (DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or glass vials with PTFE-lined caps

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Tare a sterile microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 1.43 mg of this compound into the tube.

    • Add 1.0 mL of anhydrous, high-purity DMSO to the tube.

    • Cap the tube securely and vortex vigorously for 1-2 minutes, or until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for preparing a solution of this compound complexed with HP-β-CD to enhance its aqueous solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Desired aqueous buffer (e.g., PBS, pH 7.4)

    • Magnetic stirrer and stir bar or orbital shaker

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v). Gentle warming may be required to fully dissolve the HP-β-CD.

    • Add an excess amount of solid this compound to the HP-β-CD solution.

    • Seal the container and stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

    • The clear filtrate is your aqueous stock solution of the this compound/HP-β-CD complex. The exact concentration of this compound in this stock solution should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve dilute Dilute stock in aqueous buffer/media dissolve->dilute vortex Vortex during dilution dilute->vortex precipitate Precipitation? vortex->precipitate adjust_ph Adjust Buffer pH (pH < 5.44) precipitate->adjust_ph Yes use_cd Use Cyclodextrins (e.g., HP-β-CD) precipitate->use_cd Yes lower_conc Lower Final Concentration precipitate->lower_conc Yes assay Perform Assay precipitate->assay No

Caption: Workflow for preparing and troubleshooting this compound solutions.

Caption: Potential inhibitory action of quinoline derivatives on cancer cell signaling.

References

Technical Support Center: Industrial Production of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the scaling up of 7-Methylquinoline synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during industrial production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: Runaway Exothermic Reaction in Skraup Synthesis

  • Question: Our large-scale Skraup reaction is exhibiting a dangerously rapid temperature increase and is difficult to control. What are the immediate actions and preventative measures?

  • Answer: A runaway Skraup reaction is a critical safety concern due to its highly exothermic nature.

    • Immediate Actions: If feasible and safe, immediately initiate emergency cooling of the reactor vessel. Be prepared for a sudden increase in internal pressure and ensure that pressure relief systems are functioning correctly.

    • Preventative Measures:

      • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (B86663) is crucial in large-scale reactions to help control the exotherm by acting as an oxygen carrier and slowing the oxidation step.

      • Controlled Reagent Addition: Implement a slow, controlled addition of sulfuric acid to the mixture of m-toluidine (B57737), glycerol (B35011), and the oxidizing agent, with efficient cooling.

      • Gradual Heating: Initiate the reaction with gentle heating. Once the exothermic reaction begins, the external heat source should be reduced or removed. The heat of the reaction itself should be sufficient to maintain boiling. Reapply heat only after the initial exotherm has subsided to drive the reaction to completion.[1]

Issue 2: Low Yield of this compound

  • Question: We are consistently obtaining low yields of the desired this compound product. What are the likely causes and how can we improve the yield?

  • Answer: Low yields can result from several factors throughout the synthesis and purification process.

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the optimal temperature, especially after the initial exothermic phase has passed. A prolonged reflux period is often necessary for the reaction to go to completion.

    • Suboptimal Reaction Conditions: The reaction temperature, reaction time, and concentration of reagents are critical parameters that need to be optimized for the specific scale of production.

    • Starting Material Purity: The purity of the starting materials, particularly m-toluidine and glycerol, is crucial. Impurities can lead to the formation of side products and inhibit the desired reaction.

    • Product Loss During Workup: Significant product loss can occur during the workup and purification stages. Steam distillation is an effective method to separate the volatile methylquinoline isomers from non-volatile tars.[2][3] Subsequent fractional distillation or crystallization is necessary to separate the 5- and this compound isomers.[2][4]

Issue 3: High Proportion of 5-Methylquinoline (B1294701) Isomer

  • Question: Our product contains a high percentage of the 5-methylquinoline isomer, which is difficult to separate. How can we improve the regioselectivity of the Skraup synthesis?

  • Answer: The Skraup synthesis with m-toluidine inherently produces a mixture of 5- and this compound. While complete elimination of the 5-methyl isomer is challenging, the ratio can be influenced by reaction conditions.

    • Reaction Temperature: Careful control of the reaction temperature can influence the isomer ratio. It is recommended to conduct small-scale experiments to determine the optimal temperature profile for maximizing the this compound isomer.

    • Alternative Synthesis Routes: If a very low level of the 5-methyl isomer is required, exploring alternative synthesis routes that offer higher regioselectivity may be necessary.

Issue 4: Formation of Tar and Polymeric Byproducts

  • Question: We are observing significant formation of tar and polymeric materials, which complicates the purification process. What are the primary causes and how can this be minimized?

  • Answer: Tar formation is a common issue in the Skraup reaction, primarily due to the polymerization of acrolein, which is formed in situ from the dehydration of glycerol under strong acid and high-temperature conditions.

    • Temperature Control: Strict temperature control is essential to minimize polymerization. Localized overheating can be prevented by ensuring efficient and uniform mixing within the reactor.

    • Moderating Agents: The use of ferrous sulfate can help to control the reaction's vigor and reduce tar formation.[1]

    • Efficient Workup: Prompt workup of the reaction mixture after completion is important. Steam distillation is highly effective for separating the desired product from the non-volatile tarry residues.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis methods for this compound?

A1: The two most common industrial methods for the synthesis of this compound are the Skraup synthesis and the Doebner-von Miller reaction.[3][5] The Skraup synthesis utilizes m-toluidine, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[3] The Doebner-von Miller reaction is a variation that uses α,β-unsaturated carbonyl compounds instead of glycerol.[5]

Q2: What is the typical isomer ratio of this compound to 5-Methylquinoline in the Skraup synthesis?

A2: The Skraup reaction with m-toluidine typically yields a mixture of this compound and 5-methylquinoline. A common reported ratio is approximately 2:1 to 7:3 in favor of the 7-methyl isomer.[3]

Q3: What are the most effective industrial-scale methods for separating this compound from the 5-Methylquinoline isomer?

A3: Separating these isomers on an industrial scale is challenging due to their close boiling points. The most common methods are:

  • Fractional Distillation: This requires a multi-plate fractional distillation column operating under reduced pressure to achieve a reasonable separation. This process can be energy-intensive.[4]

  • Crystallization: The formation of specific salts or complexes can sometimes facilitate the separation of the isomers through crystallization, as one isomer's salt may be less soluble than the other.

Q4: What are the key safety considerations for the industrial-scale Skraup synthesis of this compound?

A4: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled.[1] Key safety measures include:

  • Robust reactor cooling systems.

  • Controlled addition of reagents.

  • Use of a moderating agent like ferrous sulfate.

  • Adequate pressure relief systems on the reactor.

  • Proper personal protective equipment (PPE) for all personnel involved.

Q5: How can the purity of the final this compound product be assessed?

A5: The purity of the final product and the ratio of isomers can be accurately determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis.[7]

Quantitative Data

The following tables provide representative data for the Skraup synthesis of this compound at different scales. Please note that these are illustrative examples, and optimal conditions will vary depending on the specific equipment and process parameters.

Table 1: Representative Reaction Parameters for Skraup Synthesis of this compound

ParameterLaboratory Scale (1 L flask)Pilot Scale (100 L reactor)Industrial Scale (1000 L reactor)
m-Toluidine 107 g (1.0 mol)10.7 kg (100 mol)107 kg (1000 mol)
Glycerol 276 g (3.0 mol)27.6 kg (300 mol)276 kg (3000 mol)
Nitrobenzene 123 g (1.0 mol)12.3 kg (100 mol)123 kg (1000 mol)
Sulfuric Acid (98%) 300 mL30 L300 L
Ferrous Sulfate (FeSO₄·7H₂O) 10 g1 kg10 kg
Initial Temperature 100-110 °C100-110 °C100-110 °C
Peak Exotherm Temperature 130-140 °C130-140 °C130-140 °C
Reaction Time 4-6 hours6-8 hours8-10 hours

Table 2: Typical Yields and Purity at Different Scales

ScaleCrude Yield (mixture of isomers)Purity of Crude Mixture (this compound)Final Yield (after purification)Final Purity (this compound)
Laboratory 75-85%~70%50-60%>98%
Pilot 70-80%~70%45-55%>98%
Industrial 65-75%~65-70%40-50%>98%

Experimental Protocols

1. Industrial Scale Skraup Synthesis of this compound

This protocol describes a typical industrial-scale batch process for the synthesis of a mixture of 7- and 5-methylquinoline.

  • Reagents:

    • m-Toluidine

    • Glycerol

    • Nitrobenzene (or another suitable oxidizing agent)

    • Concentrated Sulfuric Acid (98%)

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

    • Sodium Hydroxide (B78521) solution (for workup)

    • Water

  • Procedure:

    • Charge the glass-lined reactor with m-toluidine, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

    • Ensure the reactor's cooling system is operational and begin agitation.

    • Slowly and with careful temperature monitoring, add concentrated sulfuric acid to the mixture. The temperature should be maintained below a predetermined safety limit during the addition.

    • After the addition of sulfuric acid is complete, gently heat the mixture to initiate the reaction.

    • Once the exothermic reaction begins, reduce or stop the external heating. The reaction temperature will be maintained by the heat of the reaction. Monitor the temperature closely and use the cooling system to keep it within the desired range (typically 130-140 °C).

    • After the initial exotherm subsides, maintain the reaction mixture at reflux for several hours to ensure the reaction goes to completion.

    • Cool the reaction mixture and carefully quench it by adding it to a large volume of water in a separate vessel.

    • Neutralize the acidic mixture with a concentrated sodium hydroxide solution. This step is also exothermic and requires cooling.

    • The crude product, a mixture of 7- and 5-methylquinoline, will separate as an oil.

    • Isolate the crude product. Further purification is carried out via steam distillation followed by fractional distillation.

2. Large-Scale Purification by Fractional Vacuum Distillation

This protocol outlines the separation of this compound from the 5-methylquinoline isomer.

  • Apparatus: A multi-plate fractional distillation column designed for high-temperature and vacuum operation.

  • Procedure:

    • Charge the reboiler of the distillation column with the crude mixture of 7- and 5-methylquinoline obtained from the Skraup synthesis.

    • Gradually reduce the pressure in the column to the desired vacuum level.

    • Begin heating the reboiler to bring the mixture to a boil.

    • Carefully control the reflux ratio to achieve efficient separation of the isomers.

    • Collect the fractions at the top of the column. The composition of the fractions should be monitored by GC analysis.

    • The initial fractions will be enriched in the lower-boiling isomer, while the later fractions will be enriched in the higher-boiling isomer.

    • Combine the fractions that meet the desired purity specification for this compound.

Visualizations

G Industrial Skraup Synthesis Workflow for this compound cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage reagents Charge Reactor: m-Toluidine, Glycerol, Nitrobenzene, FeSO4 add_acid Slow Addition of Concentrated H2SO4 (with cooling) reagents->add_acid initiate_reaction Gentle Heating to Initiate Reaction add_acid->initiate_reaction exotherm Controlled Exothermic Reaction (130-140°C) initiate_reaction->exotherm reflux Reflux for several hours exotherm->reflux quench Cool and Quench Reaction Mixture in Water reflux->quench neutralize Neutralize with NaOH (with cooling) quench->neutralize isolate_crude Isolate Crude Product (Mixture of Isomers) neutralize->isolate_crude steam_distillation Steam Distillation (Remove Tars) isolate_crude->steam_distillation fractional_distillation Fractional Vacuum Distillation (Separate Isomers) steam_distillation->fractional_distillation final_product This compound (>98% Purity) fractional_distillation->final_product

Caption: Industrial Skraup Synthesis Workflow for this compound.

G Troubleshooting Logic for Low Yield in this compound Synthesis cluster_investigation Investigation Points cluster_solutions Potential Solutions start Low Yield of This compound check_reaction_completion Check for Reaction Completion (e.g., GC analysis of crude) start->check_reaction_completion check_starting_materials Verify Purity of Starting Materials start->check_starting_materials review_workup Review Workup and Purification Procedures start->review_workup review_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->review_reaction_conditions increase_reflux Increase Reflux Time or Temperature check_reaction_completion->increase_reflux purify_reagents Purify or Source Higher Purity Starting Materials check_starting_materials->purify_reagents optimize_distillation Optimize Steam and Fractional Distillation review_workup->optimize_distillation optimize_conditions Optimize Reaction Parameters review_reaction_conditions->optimize_conditions

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

minimizing impurities in the synthesis of 7-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloro-2-methylquinoline (B49615). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you minimize impurities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 7-chloro-2-methylquinoline?

A1: The most widely employed method for synthesizing 7-chloro-2-methylquinoline is the Doebner-von Miller reaction.[1][2][3] This reaction involves the condensation of m-chloroaniline with an α,β-unsaturated carbonyl compound, typically crotonaldehyde (B89634), in the presence of an acid catalyst and an oxidizing agent.[1][2] While the Combes synthesis is a well-known method for preparing quinolines, it is primarily used for 2,4-disubstituted quinolines and is less common for the synthesis of 2,7-disubstituted quinolines like 7-chloro-2-methylquinoline.[4][5][6]

Q2: What is the most significant impurity in the synthesis of 7-chloro-2-methylquinoline from m-chloroaniline?

A2: The major impurity is the undesired regioisomer, 5-chloro-2-methylquinoline.[1] This arises from the two possible sites of cyclization on the m-chloroaniline ring. Minimizing the formation of this isomer is a key challenge in this synthesis.[1]

Q3: How can I minimize the formation of the 5-chloro-2-methylquinoline isomer?

A3: The choice of reaction conditions, particularly the oxidant, plays a crucial role. An improved Doebner-von Miller process that utilizes tetrachloro-1,4-quinone (p-chloranil) as the oxidant in a non-aqueous medium has been shown to significantly improve the ratio of 7-chloro to 5-chloro isomers.[1][7]

Q4: Besides the 5-chloro isomer, what other impurities should I be aware of?

A4: Other common impurities include:

  • Polymers and Tars: The acidic conditions of the Doebner-von Miller reaction can cause the polymerization of crotonaldehyde.[8]

  • Dihydro- and Tetrahydroquinolines: Incomplete oxidation at the final stage of the synthesis can lead to the formation of these reduced byproducts.

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of m-chloroaniline and other starting materials in the crude product.

Q5: What are the recommended methods for purifying the final product?

A5: Purification is typically achieved through crystallization or column chromatography.[1] For separating the 7-chloro and 5-chloro isomers, crystallization can be an effective method.[7]

Troubleshooting Guides

Problem 1: Low Yield of 7-Chloro-2-methylquinoline
Symptom Possible Cause Recommended Solution
Reaction mixture is a thick, dark tar.Polymerization of crotonaldehyde under strong acidic conditions.1. Slow Addition: Add crotonaldehyde dropwise to the heated reaction mixture to maintain a low concentration. 2. Temperature Control: Avoid excessive temperatures which can accelerate polymerization. 3. Biphasic System: Consider a two-phase solvent system to sequester the crotonaldehyde in an organic phase, reducing its polymerization in the aqueous acid phase.[8]
Low conversion of starting materials (as indicated by TLC or GC analysis).1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of moisture.1. Catalyst Quality: Ensure the use of a high-quality, active acid catalyst. 2. Optimize Conditions: Gradually increase the reaction time or temperature and monitor the progress. 3. Anhydrous Conditions: Ensure all reagents and solvents are dry, as moisture can interfere with the reaction.[1]
Problem 2: High Levels of 5-Chloro-2-methylquinoline Impurity
Symptom Possible Cause Recommended Solution
Significant peak corresponding to the 5-chloro isomer in GC-MS or HPLC analysis.Non-selective cyclization during the Doebner-von Miller reaction.1. Choice of Oxidant: Utilize p-chloranil as the oxidant in a non-aqueous medium (e.g., 2-butanol (B46777) with HCl). This has been shown to dramatically favor the formation of the 7-chloro isomer.[1][7] 2. Purification: If the isomer has already formed, careful recrystallization can be used to isolate the desired 7-chloro-2-methylquinoline.[7]
Problem 3: Presence of Other Impurities
Symptom Possible Cause Recommended Solution
Peaks corresponding to dihydro- or tetrahydroquinoline derivatives in the mass spectrum.Incomplete oxidation of the dihydroquinoline intermediate.1. Sufficient Oxidant: Ensure an adequate amount of the oxidizing agent is used. 2. Reaction Time: Allow for a sufficient reaction time after the addition of all reagents to ensure complete oxidation.
Broad baseline or multiple unidentifiable peaks in chromatograms.Formation of various side products.1. Optimize Reaction Conditions: Re-evaluate the reaction temperature, time, and stoichiometry of reagents. 2. Purification: Employ column chromatography with a suitable solvent system to separate the desired product from the complex mixture.[9]

Data Presentation

The choice of oxidant in the Doebner-von Miller synthesis has a significant impact on the yield and the regioselectivity of the reaction. The following table summarizes the effect of different oxidants on the synthesis of 7-chloro-2-methylquinoline.

Table 1: Comparison of Oxidants in the Doebner-von Miller Synthesis of 7-Chloro-2-methylquinoline

OxidantSolvent System7-chloro Isomer (%)5-chloro Isomer (%)Overall Yield (%)Reference
p-Chloranil2-Butanol / HCl99.750.2567[7]
Ferric Chloride (FeCl₃)Not specifiedNot specifiedNot specified55[7]
Copper(II) Chloride (CuCl₂)Not specifiedNot specifiedNot specified49[7]
3-Nitrobenzenesulfonic acid, sodium saltNot specifiedNot specifiedNot specified42[7]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Not specifiedNot specifiedNot specified58[7]
1,4-BenzoquinoneNot specifiedNot specifiedNot specified53[7]
o-Chloranil2-Butanol / HClNot specifiedNot specified59-66[7]
None (Control)Not specifiedNot specifiedNot specified42[7]

Data extracted from U.S. Patent 5,126,456 A. The yields are based on gas chromatography analysis.[7]

Experimental Protocols

Improved Doebner-von Miller Synthesis of 7-Chloro-2-methylquinoline[7]

This protocol is adapted from an improved synthesis method that maximizes the yield of the desired 7-chloro isomer.

Materials:

  • m-Chloroaniline

  • p-Chloranil

  • Crotonaldehyde

  • 2-Butanol

  • Hydrochloric acid (gas)

  • Methanol (B129727)

  • Tetrahydrofuran (THF)

Procedure:

  • Preparation of HCl in 2-Butanol: Bubble HCl gas into ice-cooled 2-butanol to a final concentration of approximately 4.6 N.

  • Reaction Setup: In a three-neck flask equipped with a stirrer and a reflux condenser, add m-chloroaniline, 2-butanol, and the prepared HCl/2-butanol solution with stirring.

  • Addition of Oxidant: Add solid p-chloranil to the mixture.

  • Addition of Crotonaldehyde: Heat the mixture to reflux (approximately 103 °C). Add a solution of crotonaldehyde in 2-butanol dropwise over a period of 50 minutes with efficient stirring.

  • Reflux: Continue to reflux the mixture for an additional 20 minutes after the addition is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture and distill off a portion of the solvent under vacuum.

    • Add THF and reflux for 30 minutes.

    • Cool the mixture to 0 °C to allow the product to crystallize.

    • Collect the solid by filtration and wash with THF.

  • Purification:

    • Dissolve the crude solid in methanol at reflux.

    • Slowly add THF and continue to reflux for 30 minutes.

    • Cool to 0 °C to recrystallize the 7-chloro-2-methylquinoline hydrochloride.

    • Collect the purified product by filtration, wash with THF, and dry in a vacuum oven.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)[10]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

Procedure:

  • Sample Preparation: Prepare a standard solution of 7-chloro-2-methylquinoline in the mobile phase. Dissolve the crude or purified product in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 223 nm).[7]

  • Analysis: The retention time for 7-chloro-2-methylquinoline is typically around 8.0 minutes, while the 5-chloro isomer has a longer retention time of approximately 12.7 minutes under specific conditions.[7] Calculate the purity based on the relative peak areas.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)[10]

Instrumentation:

  • GC system coupled to a mass spectrometer

  • Non-polar capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject the sample into the GC.

  • Separation: Use a suitable temperature program to separate the components.

  • Detection: The mass spectrometer will provide mass spectra for each eluting peak, allowing for identification of the main product and impurities based on their fragmentation patterns and molecular ion peaks.

Visualizations

experimental_workflow cluster_synthesis Doebner-von Miller Synthesis cluster_purification Purification cluster_analysis Analysis reagents m-Chloroaniline + Crotonaldehyde + p-Chloranil + HCl/2-Butanol reaction Reflux (103°C) reagents->reaction 1. Add reagents workup Solvent Removal & Crystallization reaction->workup 2. Reaction crude Crude Product workup->crude recrystallization Recrystallization (Methanol/THF) crude->recrystallization 3. Purify pure Pure 7-Chloro-2- methylquinoline HCl recrystallization->pure hplc HPLC pure->hplc 4. Purity Check gcms GC-MS pure->gcms 4. Impurity ID

Caption: Experimental workflow for the synthesis and purification of 7-chloro-2-methylquinoline.

impurity_formation cluster_reaction Doebner-von Miller Reaction start m-Chloroaniline + Crotonaldehyde cyclization Cyclization start->cyclization tar Polymeric Tars start->tar Side Reaction (Acid-catalyzed polymerization) oxidation Oxidation cyclization->oxidation isomer 5-Chloro-2-methylquinoline (Regioisomeric Impurity) cyclization->isomer Alternative Cyclization product 7-Chloro-2-methylquinoline (Desired Product) oxidation->product reduced Dihydro/Tetrahydro- quinolines oxidation->reduced Incomplete Oxidation

Caption: Formation pathways of the desired product and common impurities.

References

Technical Support Center: Monitoring 7-Methylquinoline Synthesis with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of 7-Methylquinoline synthesis reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for monitoring this compound synthesis by TLC?

A good starting point for a mobile phase is a mixture of non-polar and polar solvents. For this compound and related compounds, a common system is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexanes or petroleum ether.[1][2] A typical starting ratio would be 10-50% ethyl acetate in hexanes.[3] The polarity can be adjusted based on the observed separation.

Q2: My spots are streaking or "tailing." What is the cause and how can I fix it?

This is a common issue when analyzing basic compounds like quinolines on standard silica (B1680970) gel plates, which are slightly acidic.[3] The basic nitrogen atom in the quinoline (B57606) ring can interact strongly with the acidic silica, causing the spot to tail.[3]

  • Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common choice is 0.1–2.0% triethylamine (B128534) (NEt₃).[3][4]

  • Alternative: Reduce the sample concentration. Overloading the plate can also lead to streaking.[3] Ensure your spotted sample is small and concentrated, ideally 1-2 mm in diameter.[3]

Q3: My spots are not moving from the baseline (Rf ≈ 0). What should I do?

If your spots remain at the origin, your mobile phase is not polar enough to move the compounds up the plate.[3]

  • Solution: Increase the polarity of your solvent system. For an ethyl acetate/hexanes system, increase the proportion of ethyl acetate (e.g., from 10% to 30%).[3] If this is insufficient, you may need to switch to a more polar solvent system, such as 5% methanol (B129727) in dichloromethane.[3]

Q4: My spots are all at the solvent front (Rf ≈ 1). How do I resolve this?

This indicates that the mobile phase is too polar, causing all components to travel with the solvent front.[4]

  • Solution: Decrease the polarity of your eluent. If you are using a 50% ethyl acetate in hexanes mixture, try reducing the ethyl acetate concentration to 10% or 20%.[4]

Q5: How can I visualize the spots on my TLC plate?

Quinolines are aromatic and generally UV-active.

  • Primary Method: Use a UV lamp (254 nm).[3] On a TLC plate with a fluorescent indicator (F₂₅₄), UV-active compounds will appear as dark spots.[3] This method is non-destructive.[3]

  • Secondary Method: If UV visualization is not effective, use a chemical stain. An iodine chamber is a good general-purpose option.[3] Potassium permanganate (B83412) or anisaldehyde stains can also be effective.[3]

Q6: How do I confirm the identity of the product spot?

To tentatively identify your product, you can use a co-spotting technique.[3]

  • Procedure: On the same TLC plate, apply three spots to the baseline:

    • The starting material.

    • The reaction mixture.

    • A "co-spot" containing both the starting material and the reaction mixture applied at the same point.

  • Interpretation: As the reaction progresses, you should see the spot corresponding to the starting material in the reaction mixture lane diminish while a new spot for the product appears. The co-spot will help differentiate the starting material from the product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Streaking/Tailing Spots 1. Sample is a basic compound (like quinoline) interacting with acidic silica gel.[3] 2. Sample is too concentrated.[3]1. Add a basic modifier (e.g., 0.1-2.0% triethylamine) to the mobile phase.[3][4] 2. Dilute the sample before spotting.[3]
Spots at Baseline (Rf ≈ 0) The mobile phase is not polar enough.[3]Increase the proportion of the polar solvent in the mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[3]
Spots at Solvent Front (Rf ≈ 1) The mobile phase is too polar.[4]Decrease the proportion of the polar solvent in the mobile phase.[4]
No Visible Spots 1. Compound is not UV-active. 2. Sample is too dilute.[4] 3. The solvent level in the chamber was above the baseline, dissolving the sample.[5]1. Use a chemical stain (e.g., iodine, potassium permanganate).[3] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][5] 3. Ensure the solvent level is below the baseline when placing the plate in the chamber.[4]
Reactant and Product have very similar Rf values The chosen solvent system does not provide adequate separation.Try a different solvent system. Small changes in solvent composition or switching to a different set of solvents can improve resolution.[6]
Uneven Solvent Front The edge of the TLC plate is touching the side of the developing chamber or the filter paper.[7]Center the plate in the chamber, ensuring it does not touch the sides or the filter paper.[7]

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the progress of a this compound synthesis reaction.

  • Chamber Preparation:

    • Pour the chosen mobile phase (e.g., 20% ethyl acetate in hexanes with 0.5% triethylamine) into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor.[3]

    • Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Plate Preparation and Spotting:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[3]

    • Using separate capillary tubes, spot the following on the baseline:

      • Lane 1: Starting material (e.g., m-toluidine).

      • Lane 2: A co-spot of the starting material and the reaction mixture.[3]

      • Lane 3: The reaction mixture.

    • Keep the spots small and concentrated.

  • Development:

    • Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[3]

    • Cover the chamber and allow the solvent to ascend the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[3]

    • If necessary, use a staining method (e.g., an iodine chamber).

    • Calculate the Retention Factor (Rf) for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the reaction by observing the disappearance of the starting material spot and the appearance of the this compound product spot in the reaction mixture lane over time.

Visualizations

TLC_Workflow prep_chamber 1. Prepare & Saturate Developing Chamber prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate spot_plate 3. Spot Samples (Reactant, Co-spot, Mixture) prep_plate->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate mark_front 5. Remove Plate & Mark Solvent Front develop_plate->mark_front visualize 6. Visualize Spots (UV and/or Stain) mark_front->visualize calculate_rf 7. Calculate Rf Values & Interpret Results visualize->calculate_rf

Caption: Standard experimental workflow for monitoring a reaction using TLC.

TLC_Troubleshooting cluster_issues Issue Type cluster_solutions Potential Solutions start Problem with TLC Result? streaking Streaking or Tailing? start->streaking rf_low Spots at Baseline? (Rf ≈ 0) start->rf_low rf_high Spots at Front? (Rf ≈ 1) start->rf_high no_spots No Spots Visible? start->no_spots add_base Add Basic Modifier (e.g., Triethylamine) streaking->add_base dilute Dilute Sample streaking->dilute inc_polar Increase Mobile Phase Polarity rf_low->inc_polar dec_polar Decrease Mobile Phase Polarity rf_high->dec_polar use_stain Use Chemical Stain no_spots->use_stain concentrate Concentrate Sample no_spots->concentrate

Caption: Troubleshooting logic for common issues in TLC analysis.

References

Technical Support Center: Strategies for the Purification of Viscous Quinoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of viscous quinoline (B57606) reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of viscous quinoline reaction mixtures in a question-and-answer format.

Issue 1: My crude quinoline reaction mixture is a thick, viscous oil that is difficult to handle and purify.

  • Question: How can I reduce the viscosity of my crude quinoline reaction mixture to make it easier to handle for purification?

  • Answer: High viscosity in crude reaction mixtures often arises from residual high-boiling solvents, polymeric byproducts, or the intrinsic nature of the quinoline derivatives themselves. To address this, you can try the following:

    • Solvent Addition: Dissolve the viscous oil in a suitable organic solvent. The choice of solvent will depend on the subsequent purification step. For chromatography, a non-polar solvent like dichloromethane (B109758) or toluene (B28343) can be a good starting point. For extraction, a solvent immiscible with the aqueous phase should be chosen.

    • Trituration: If you have a viscous oil that should be a solid, you can try trituration. This involves repeatedly washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.[1] This can help to remove soluble impurities and may induce crystallization of your product.

    • Temperature Adjustment: Gently warming the mixture can sometimes reduce viscosity, but be cautious of potential product degradation at elevated temperatures. Conversely, cooling the mixture may sometimes help to precipitate the desired compound from the viscous oil.[2]

Issue 2: I am observing significant product loss or decomposition during silica (B1680970) gel column chromatography.

  • Question: My quinoline derivative appears to be decomposing or streaking badly on the silica gel column. What is causing this and how can I prevent it?

  • Answer: Quinoline derivatives are often basic compounds, and the acidic nature of standard silica gel can lead to strong adsorption, streaking, and decomposition.[3] Here are several strategies to mitigate this issue:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is commonly done by adding a small percentage (e.g., 1-2%) of triethylamine (B128534) or ammonia (B1221849) to the eluent.[4]

    • Use an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Alumina (basic or neutral) or Florisil can be effective alternatives for the purification of basic compounds.[5][6]

    • Reverse-Phase Chromatography: If your quinoline derivative is sufficiently non-polar, reverse-phase chromatography using a C18-functionalized silica gel can be a good option.[6][7] The separation is based on hydrophobic interactions rather than interactions with acidic sites.

Issue 3: My quinoline product co-elutes with impurities during column chromatography, resulting in poor separation.

  • Question: I am struggling to achieve good separation between my desired quinoline product and impurities using column chromatography. How can I improve the resolution?

  • Answer: Achieving good separation requires optimizing the chromatographic conditions. Here are some key parameters to adjust:

    • Solvent System Optimization: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems and gradients to find the optimal conditions for separation.[8] A good starting point for many quinoline derivatives is a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate).[8] A shallow gradient, where the polarity of the eluent is increased slowly, can often improve the separation of closely eluting compounds.[8]

    • Column Packing and Loading: Ensure the column is packed uniformly without any cracks or air bubbles.[4] The sample should be loaded in a concentrated band at the top of the column to prevent band broadening.[8] Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can often lead to better resolution.[1]

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations or when high purity is required, HPLC offers superior resolution compared to standard column chromatography.[7]

Issue 4: I am having difficulty inducing crystallization of my quinoline product from the purified viscous oil.

  • Question: After chromatography, I have a viscous oil of my purified quinoline derivative, but I am unable to get it to crystallize. What techniques can I use to induce crystallization?

  • Answer: Inducing crystallization from a viscous oil can be challenging. Here are several techniques to try:

    • Solvent Screening: The key is to find a solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.[8] Experiment with a range of solvents of varying polarities.

    • Seed Crystals: If you have a small amount of solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.[8]

    • Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystal formation.[8]

    • Anti-Solvent Addition: Dissolve your oil in a good solvent and then slowly add a miscible "anti-solvent" in which your compound is insoluble until the solution becomes turbid. Then, allow it to stand.

    • Cooling: Slow cooling of a saturated solution can promote the formation of well-defined crystals. Try cooling the solution in a refrigerator or freezer.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for quinoline reaction mixtures?

A1: The most common techniques for purifying quinoline derivatives include:

  • Distillation: Particularly effective for separating quinoline from non-volatile impurities or compounds with significantly different boiling points.[9] Steam distillation is often used in the work-up of Skraup synthesis to remove volatile impurities like nitrobenzene.[9][10]

  • Crystallization via Salt Formation: This is a powerful technique for achieving high purity.[9] Since quinolines are basic, they can be converted to crystalline salts (e.g., hydrochloride, phosphate, or picrate) by treatment with the corresponding acid.[11] The salt can then be purified by recrystallization and the free quinoline base regenerated by neutralization.[11]

  • Chromatography: This includes several methods:

    • Column Chromatography: Widely used but may require optimization to avoid issues with the basicity of quinolines.[8]

    • High-Performance Liquid Chromatography (HPLC): Offers high resolution and is suitable for obtaining very pure compounds.[7]

    • High-Speed Counter-Current Chromatography (HSCCC): An effective technique for separating components in complex mixtures, such as those found in commercial quinoline yellow preparations.[12]

  • Extraction: Liquid-liquid extraction is a crucial step in the work-up of many quinoline syntheses to separate the basic quinoline product from neutral and acidic impurities.[9]

Q2: My reaction involves a Skraup synthesis, which is known to be highly exothermic and produce a lot of tar. What is the best strategy for the initial work-up and purification?

A2: The work-up for a Skraup synthesis typically involves several steps to handle the complex mixture:

  • Steam Distillation: The first step is often a steam distillation to remove volatile impurities, most notably unreacted nitrobenzene.[9][13]

  • Basification: The remaining acidic solution is made strongly alkaline with a base like sodium hydroxide (B78521) to liberate the free quinoline base, which often separates as an oil.[9][13]

  • Second Steam Distillation: A second steam distillation is then performed on this alkaline mixture to isolate the crude quinoline.[9]

  • Salt Formation and Further Purification: The crude quinoline can be further purified by dissolving it in dilute acid to form a salt. Any remaining aniline (B41778) can be removed by diazotization with sodium nitrite (B80452), followed by heating to convert it to phenol.[9] The quinoline is then re-liberated with a strong base, separated, dried, and finally purified by vacuum distillation.[9][13]

Q3: Are there any "greener" or more modern alternatives to traditional purification methods for quinolines?

A3: Yes, modern techniques are being developed that can be more environmentally friendly and efficient:

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, such as ethanol, as the extraction solvent. It has been shown to achieve high purity (99.5%) for quinoline from coal tar wash oil.[9]

  • Ionic Liquids (ILs): Ionic liquids can be used as extraction solvents and have shown high removal efficiency for quinoline from simulated oil.[9][14] They are often non-volatile and can be recycled, making them a greener alternative.

Data Presentation

Table 1: Comparison of Quinoline Purification Techniques

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
DistillationCrude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[9][13]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[9]
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[9]
Crude 8-hydroxyquinoline (B1678124) (78.0% purity)Dichloromethane99.596.5[9][15]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[9]
ExtractionCoal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9890[9]
Simulated oil containing quinolineIonic Liquid ([HBth][HSO4]), aqueous solution99.04 (removal efficiency)Not applicable[9]
Supercritical Fluid ExtractionCrude Quinoline from Coal Tar Wash OilSupercritical ethanol, 7 MPa, 140°C then 250°C99.5Not specified[9]
Chromatography (HSCCC)Commercial Quinoline YellowMTBE-1-butanol-acetonitrile-aqueous 0.1 M TFANot specifiedNot specified[12]

Experimental Protocols

Protocol 1: Purification of Crude Quinoline from a Skraup Synthesis via Steam Distillation and Salt Formation

  • Objective: To purify crude quinoline from unreacted starting materials and byproducts of the Skraup synthesis.

  • Procedure:

    • Initial Steam Distillation: Subject the reaction mixture to steam distillation to remove volatile impurities, primarily unreacted nitrobenzene.[9][13] Continue until the distillate runs clear.

    • Liberation of Quinoline: Make the remaining acidic solution strongly alkaline with a 40% sodium hydroxide solution to liberate the free quinoline base, which will separate as an oil.[9][13]

    • Second Steam Distillation: Perform a second steam distillation on the alkaline mixture to isolate the crude quinoline.[9]

    • Salt Formation and Impurity Removal:

      • Dissolve the collected crude quinoline in dilute sulfuric acid to form quinoline sulfate.[9]

      • Cool the solution and add sodium nitrite to diazotize any remaining aniline.[9]

      • Warm the solution to convert the diazonium salt to phenol.[9]

    • Final Isolation and Distillation:

      • Liberate the quinoline once again by adding a strong base.

      • Separate the resulting quinoline oil, dry it over a suitable drying agent (e.g., anhydrous potassium carbonate), and perform a final purification by vacuum distillation.[9][13]

Protocol 2: Purification of a Quinoline Derivative by Flash Column Chromatography

  • Objective: To purify a quinoline derivative from a reaction mixture using flash column chromatography.

  • Procedure:

    • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[4] A common system is a mixture of petroleum ether and ethyl acetate.[8] If the compound is basic, add ~1% triethylamine to the eluent.[4]

    • Column Preparation:

      • Select an appropriately sized column and plug the bottom with glass wool and a layer of sand.[4]

      • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.[4][8]

      • Allow the silica to settle and add a layer of sand on top.[4]

    • Sample Loading:

      • Dissolve the crude product in a minimal amount of the eluent.[4]

      • Carefully load the sample onto the top of the silica gel column.[8]

      • Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[1]

    • Elution and Fraction Collection:

      • Add the eluent to the column and apply pressure to begin elution.[4]

      • Collect fractions and monitor the separation using TLC.[8]

      • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[8]

    • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[4]

Mandatory Visualization

experimental_workflow start Viscous Quinoline Reaction Mixture handling Viscosity Reduction (e.g., Dilution) start->handling purification Primary Purification handling->purification distillation Distillation (Steam or Vacuum) purification->distillation Volatile Product chromatography Column Chromatography purification->chromatography Non-volatile Mixture extraction Liquid-Liquid Extraction purification->extraction Immiscible Phases crystallization Crystallization (Salt Formation) purification->crystallization Crystalline Product analysis Purity Analysis (TLC, HPLC, NMR) distillation->analysis chromatography->analysis extraction->analysis crystallization->analysis end_pure Pure Quinoline Product analysis->end_pure Purity > 98% end_impure Further Purification Required analysis->end_impure Purity < 98%

Caption: A logical workflow for the purification of viscous quinoline reaction mixtures.

troubleshooting_chromatography issue Issue: Poor Separation or Decomposition on Silica Gel cause1 Cause: Acidity of Silica Gel issue->cause1 cause2 Cause: Inappropriate Solvent System issue->cause2 cause3 Cause: Column Overloading or Poor Packing issue->cause3 solution1a Solution: Deactivate Silica (e.g., with Triethylamine) cause1->solution1a solution1b Solution: Use Alternative Stationary Phase (Alumina) cause1->solution1b solution2 Solution: Optimize Eluent using TLC (Gradient Elution) cause2->solution2 solution3 Solution: Use Dry Loading and Ensure Proper Packing cause3->solution3

Caption: Troubleshooting guide for quinoline purification by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Methylquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 7-Methylquinoline and its positional isomers. While direct, comprehensive comparative studies across a wide range of biological assays are limited, this document synthesizes available experimental data to offer insights into the structure-activity relationships of these compounds. The guide covers anticancer, antimicrobial, and anti-inflammatory activities, providing quantitative data where available, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Comparative Biological Activity Data

The biological activity of methylquinoline isomers is significantly influenced by the position of the methyl group on the quinoline (B57606) scaffold. The following tables summarize the available quantitative data for the anticancer, antimicrobial, and anti-inflammatory activities of this compound and its isomers.

Anticancer Activity

The cytotoxic effects of methylquinoline isomers have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison.

Table 1: Comparative Anticancer Activity (IC50) of Methylquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compound -Not Significantly Tumorigenic[1]
4-Methylquinoline-Potent Tumor Initiator[1]
5-Methylquinoline derivative (BAPPN)HepG2 (Hepatocellular Carcinoma)3.3 (µg/mL)[2]
HCT-116 (Colon Carcinoma)23 (µg/mL)[2]
MCF-7 (Breast Cancer)3.1 (µg/mL)[2]
A549 (Lung Cancer)9.96 (µg/mL)[2]
2-Arylquinoline derivativesHeLa, PC3, MCF-7, SKBR-3Varies[3]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesHL-60 (Promyelocytic Leukemia)Low µM range
MCF-7 (Breast Adenocarcinoma)Low µM range
4-Anilino-quinoline Amide Derivative (5g)HepG2 (Hepatocellular Carcinoma)2.09 (µg/mL)[4]
MCF-7 (Breast Cancer)4.63 (µg/mL)[4]
6,8-Difluoro-2-methylquinolin-4-amine and analogsVariousVaries[5]

*Note: Tumorigenicity was assessed in a mouse skin bioassay, not as an IC50 value against a cell line.[1]

Antimicrobial Activity

The antimicrobial potential of methylquinoline isomers is typically quantified by the Minimum Inhibatory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC) of Methylquinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7-Methoxyquinoline derivative (3l) E. coli7.81[6]
C. albicans31.125[6]
2-Methyl-8-hydroxyquinolineIntestinal BacteriaVaries
4-Methyl-2-(4-substituted phenyl) quinoline derivativesE. coli, P. aeruginosa25-50
6-Amino-8-methylquinolonesGram-positive bacteriaSuperior to Ciprofloxacin
8-HydroxyquinolineS. aureus, E. faecalis, C. albicans27.58 (µM)
2-Sulfoether-4-quinolone derivative (15)S. aureus0.8 (µM)
B. cereus1.61 (µM)
Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives have been investigated using in vivo models, such as the carrageenan-induced paw edema assay.

Table 3: Comparative Anti-inflammatory Activity of a Methylquinoline Derivative

CompoundAssayActivityReference
N1-(5-methyl -5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochlorideMethotrexate-induced inflammationSignificant reduction of inflammatory markers[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Cytotoxicity Assay using MTT

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

1. Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Methylquinoline isomer of interest (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methylquinoline isomer. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Methylquinoline isomer of interest (dissolved in a suitable solvent)

  • Standardized microbial inoculum

  • Incubator

2. Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the methylquinoline isomer in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum and a known antimicrobial agent), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200g)

2. Materials:

  • Carrageenan solution (1% w/v in saline)

  • Methylquinoline isomer of interest

  • Plethysmometer or calipers

  • Reference anti-inflammatory drug (e.g., Indomethacin)

3. Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Compound Administration: Administer the methylquinoline isomer or reference drug orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their biological effects by modulating various cellular signaling pathways. The diagrams below illustrate some of the key pathways implicated in the anticancer and anti-inflammatory activities of quinolines.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[2] Some quinoline derivatives have been shown to inhibit this pathway, making it a key target for anticancer drug development.[9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression Quinoline Quinoline Derivative Quinoline->IKK inhibits NF-κB binds to DNA NF-κB binds to DNA

Inhibition of the NF-κB signaling pathway by quinoline derivatives.

The NF-κB pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development.[6] Certain quinoline derivatives have been shown to inhibit this pathway, reducing the expression of pro-inflammatory genes.[7]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription Transcription Factors MAPK->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response Quinoline Quinoline Derivative Quinoline->MAPKK inhibits

Modulation of the MAPK signaling pathway by quinoline derivatives.

The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in various cellular functions, including proliferation and inflammation.[10] Dysregulation of this pathway is common in cancer. Quinoline derivatives can modulate MAPK signaling, contributing to their anticancer and anti-inflammatory effects.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and its isomers based on the currently available scientific literature. The data suggests that the position of the methyl group on the quinoline ring is a critical determinant of biological activity. While this compound appears to be less tumorigenic than its 4-isomer, a comprehensive and direct comparison of its anticancer, antimicrobial, and anti-inflammatory properties with all other positional isomers is an area that warrants further investigation. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to conduct such comparative studies and to further elucidate the therapeutic potential of this class of compounds.

References

Structure-Activity Relationship (SAR) Studies of 7-Methylquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of molecular scaffolds is paramount for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of 7-methylquinoline analogs, focusing on their anticancer and antimicrobial properties. By summarizing quantitative data, detailing experimental methodologies, and visualizing key relationships, this document aims to facilitate further research and development in this promising area of medicinal chemistry.

The quinoline (B57606) ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Modifications at various positions of the quinoline nucleus can lead to a diverse range of pharmacological effects.[1] The this compound scaffold, in particular, has been investigated for its potential in developing novel therapeutic agents.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of this compound analogs has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, offering a quantitative comparison of the impact of different substitutions on their anticancer efficacy.

Compound IDR1R2R3Cancer Cell LineIC₅₀ (µM)Reference
1a HHHMCF-7>50[2]
1b HClHMCF-725.3[2]
1c HBrHMCF-718.7[2]
1d OHHHMCF-715.2[2]
2a HHHHeLa>100[3]
2b PhenylHHHeLa45.6[3]
2c 4-ChlorophenylHHHeLa22.1[3]
2d 4-MethoxyphenylHHHeLa38.4[3]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 7-position: The presence of a methyl group at the 7-position appears to be a favorable substitution for anticancer activity in some quinoline scaffolds.

  • Aromatic Substituents: The introduction of substituted phenyl rings at the 2-position of the quinoline core generally enhances cytotoxic activity. Halogen substitutions, such as chlorine and bromine, on this phenyl ring tend to increase potency.[3]

  • Hydroxyl Groups: The presence of a hydroxyl group can also contribute to increased anticancer activity, potentially through hydrogen bonding interactions with target enzymes.[2]

Comparative Analysis of Antimicrobial Activity

Several this compound analogs have demonstrated promising activity against a range of bacterial and fungal pathogens. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected compounds.

Compound IDR1R2Target OrganismMIC (µg/mL)Reference
3a HHS. aureus64[4]
3b ClHS. aureus16[4]
3c HImidazole (B134444)E. coli32[5]
3d ClImidazoleE. coli8[5]
4a HHC. albicans>128[5]
4b HThiazoleC. albicans32[5]

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: The introduction of a chlorine atom on the quinoline ring often leads to a significant increase in antibacterial activity.[4]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as imidazole and thiazole, can enhance antimicrobial potency and broaden the spectrum of activity.[5]

Experimental Protocols

A detailed methodology for the key experiments cited is provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • Desired cancer cell lines (e.g., MCF-7, HeLa)[6]

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]

  • This compound analog test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in sterile Phosphate-Buffered Saline - PBS)

  • Solubilization solution (e.g., anhydrous DMSO, acidified isopropanol)[6]

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >95%. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the complete medium. Remove the old medium from the plate and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO, final concentration ≤0.5%) and a no-cell blank control.[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution (5 mg/mL) to each well.[9]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR of this compound analogs.

SAR_Anticancer cluster_scaffold This compound Core cluster_modifications Modifications cluster_activity Biological Activity 7-MQ This compound R_group Substituents (Halogens, Phenyl, etc.) 7-MQ->R_group Introduction of Anticancer Increased Anticancer Activity R_group->Anticancer e.g., Halogenated Phenyl Decreased_Anticancer Decreased/No Activity R_group->Decreased_Anticancer e.g., Unsubstituted

Caption: General SAR for Anticancer Activity of this compound Analogs.

MTT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Addition Add this compound Analogs Incubation1->Compound_Addition Incubation2 Incubate 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 3-4h MTT_Addition->Incubation3 Solubilization Add Solubilization Solution Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Signaling_Pathway Analog This compound Analog Target Cellular Target (e.g., Kinase, DNA) Analog->Target Binds to Pathway_Inhibition Inhibition of Signaling Pathway Target->Pathway_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Pathway_Inhibition->Apoptosis

Caption: Postulated Mechanism of Action for Anticancer this compound Analogs.

References

comparative analysis of Skraup vs. Doebner-von Miller synthesis for quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For over a century, the synthesis of the quinoline (B57606) scaffold has been a cornerstone of heterocyclic chemistry, providing the foundation for a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the classical methods, the Skraup and Doebner-von Miller reactions remain fundamental tools for constructing this bicyclic system. This guide offers an objective comparison of these two seminal syntheses, tailored for researchers, scientists, and drug development professionals, with a focus on reaction parameters, substrate scope, quantitative yields, and detailed experimental protocols.

At a Glance: Skraup vs. Doebner-von Miller

FeatureSkraup SynthesisDoebner-von Miller Synthesis
Primary Reactants Aniline (B41778), Glycerol (B35011), Oxidizing AgentAniline, α,β-Unsaturated Aldehyde or Ketone
Key Reagents Concentrated H₂SO₄, HeatAcid Catalyst (e.g., HCl, H₂SO₄), Heat
Typical Products Unsubstituted or Substituted Quinolines2- and/or 4-Substituted Quinolines
Key Advantages Utilizes simple, inexpensive starting materials; effective for preparing the parent quinoline.More versatile; allows for the synthesis of a wider range of substituted quinolines.[1]
Key Limitations Harsh and notoriously violent/exothermic reaction conditions; can produce low yields and significant tar formation.[2][3]Potential for polymerization of the carbonyl substrate; can lead to complex mixtures and regioselectivity issues.[1][3]

Reaction Mechanisms

The Skraup and Doebner-von Miller syntheses, while related, proceed through distinct pathways dictated by their initial reactants.

Skraup Synthesis: The reaction is initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the key intermediate, acrolein. The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is an in-situ oxidation to yield the aromatic quinoline product.[2][4]

Skraup_Mechanism cluster_addition Michael Addition Glycerol Glycerol H2SO4 conc. H₂SO₄ -2H₂O Glycerol->H2SO4 Acrolein Acrolein H2SO4->Acrolein Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael_Adduct + Aniline Aniline Aniline Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidant Quinoline Quinoline Oxidant->Quinoline

Caption: Reaction mechanism of the Skraup synthesis.

Doebner-von Miller Synthesis: This reaction is considered a modification of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used directly, bypassing the need for in-situ generation from glycerol.[5] The mechanism is believed to proceed via a conjugate addition of the aniline to the carbonyl compound. The resulting adduct undergoes cyclization and dehydration, followed by oxidation to the quinoline. Isotopic labeling studies have suggested a more complex fragmentation-recombination pathway may also be involved.[6]

Doebner_von_Miller_Mechanism cluster_start Reactants Aniline Aniline Unsat_Carbonyl α,β-Unsaturated Carbonyl Adduct Conjugate Adduct Unsat_Carbonyl->Adduct + Aniline (1,4-Addition) Dihydroquinoline Substituted 1,2-Dihydroquinoline Adduct->Dihydroquinoline Cyclization & -H₂O Oxidant Oxidation (e.g., Air, Schiff Base) Dihydroquinoline->Oxidant Subst_Quinoline Substituted Quinoline Oxidant->Subst_Quinoline

Caption: General mechanism of the Doebner-von Miller synthesis.

Data Presentation: A Quantitative Comparison

The yield in these reactions is highly dependent on the substituents present on the aniline ring and the precise reaction conditions employed.

Table 1: Reported Yields for the Skraup Synthesis
Substituted AnilineProductYield (%)Reference
AnilineQuinoline84-91%Organic Syntheses, Coll. Vol. 1, p.478 (1941)[2]
o-Aminophenol8-Hydroxyquinoline72%Semantic Scholar[2]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65-76%Organic Syntheses, Coll. Vol. 3, p.601 (1955)[2]
m-Toluidine7-Methylquinoline~50-60%Varies
p-Toluidine6-Methylquinoline~60-70%Varies
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixtureResearchGate[2]
Table 2: Reported Yields for the Doebner-von Miller Synthesis
Aniline Derivativeα,β-Unsaturated CarbonylProductYield (%)ConditionsReference
AnilineCrotonaldehyde (B89634)2-Methylquinoline (B7769805)39-91%H₂SO₄, Water, Continuous FlowResearchGate[7]
AnilineMethyl vinyl ketone4-Methylquinoline (Lepidine)~50%HClVaries
AnilineCinnamaldehyde2-PhenylquinolineLow/TraceBiphasic conditionsThieme[8]
4-IsopropylanilinePulegoneSubstituted Quinoline-Isotope Scrambling StudyWikipedia[5]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success. The following protocols are adapted from established and reliable sources.

Protocol 1: Skraup Synthesis of Quinoline from Aniline

This procedure is adapted from Organic Syntheses.[2][9]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol, anhydrous (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate (B86663) Heptahydrate (10 g)

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a mechanical stirrer and an efficient reflux condenser, add the aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

  • Acid Addition: Mix the contents thoroughly. Slowly and with vigorous stirring, carefully add the concentrated sulfuric acid. It is crucial that the materials are added in the correct order.[9]

  • Heating: Gently heat the mixture in an oil bath or with a free flame. Once the reaction begins to boil (indicated by bubbling), immediately remove the heat source. The exothermic nature of the reaction should sustain boiling for 30-60 minutes.[10]

  • Reflux: After the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for an additional 3-5 hours.

  • Workup: Allow the mixture to cool. Carefully dilute with water and transfer to a larger flask for steam distillation.

  • Isolation: Neutralize the mixture with a concentrated sodium hydroxide (B78521) solution until strongly alkaline. Perform steam distillation to isolate the crude quinoline. The distillate will contain a mixture of quinoline and unreacted nitrobenzene.

  • Purification: Separate the organic layer from the distillate. The crude product can be purified by treating it with sulfuric acid and sodium nitrite (B80452) to remove residual aniline, followed by a final steam distillation and fractional distillation under reduced pressure. The pure quinoline fraction is collected at 235-237°C.[2]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This is a representative procedure for the Doebner-von Miller reaction.

Materials:

  • Aniline

  • Crotonaldehyde (or generated in situ from acetaldehyde)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent may not be necessary as an intermediate can act as the oxidant.

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and reflux condenser, combine aniline and concentrated hydrochloric acid.

  • Aldehyde Addition: Cool the mixture and slowly add crotonaldehyde (or paraldehyde, which will depolymerize to acetaldehyde (B116499) and then form crotonaldehyde in situ) with continuous stirring. The reaction can be vigorous and may require external cooling to control the temperature.[11]

  • Heating: After the addition is complete, heat the reaction mixture to reflux for several hours (e.g., 7 hours).[11]

  • Workup: After cooling, make the reaction mixture strongly alkaline with a concentrated sodium hydroxide or slaked lime solution.

  • Isolation: Subject the mixture to steam distillation. The 2-methylquinoline will co-distill with water.[11]

  • Purification: Separate the organic layer from the distillate. The aqueous layer can be extracted with a suitable solvent (e.g., chloroform) to recover dissolved product. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and purify by distillation.

Experimental Workflow and Troubleshooting

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Select Synthesis Route (Skraup vs. D-v-M) B Assemble Glassware (Flask, Condenser, Stirrer) A->B C Weigh Reactants & Reagents B->C D Charge Flask with Reactants (Correct Order is Critical) C->D E Controlled Addition of Acid D->E F Gentle Initial Heating E->F G Monitor Exotherm & Control Temperature F->G H Reflux for Specified Time G->H I Cool Reaction Mixture H->I J Dilute with Water I->J K Neutralize with Base J->K L Steam Distillation K->L M Separate Organic Layer L->M N Dry with Anhydrous Salt M->N O Final Purification (e.g., Fractional Distillation) N->O

Caption: General experimental workflow for quinoline synthesis.

Troubleshooting Common Issues:

  • Violent Exotherm (Skraup): This is the most significant hazard. Ensure the use of a moderator like ferrous sulfate (FeSO₄), which acts as an oxygen carrier to slow the reaction.[3][10] Maintain careful control over the rate of acid addition and initial heating.

  • Tar/Polymer Formation (Both): This is a common side reaction, especially under harsh acidic and high-temperature conditions.[3][12] It results from the polymerization of acrolein or the α,β-unsaturated carbonyl compound. To mitigate this, ensure efficient stirring, controlled heating, and avoid localized overheating. In the Doebner-von Miller synthesis, using a two-phase solvent system can sequester the carbonyl compound in the organic phase, reducing polymerization.[1]

  • Low Yields: Can result from incomplete reaction, side product formation, or purification losses. Ensure adequate reaction time and temperature. The electronic nature of substituents on the aniline can also significantly impact yield; electron-withdrawing groups often require harsher conditions.[10]

Conclusion

The choice between the Skraup and Doebner-von Miller syntheses is dictated by the desired target molecule. The Skraup synthesis is a powerful, albeit hazardous, method for producing quinoline itself and simple derivatives from inexpensive bulk chemicals. Its primary drawback is the harsh, exothermic conditions which demand careful control.

The Doebner-von Miller synthesis offers greater flexibility and is the method of choice for preparing a wider variety of substituted quinolines, particularly those with alkyl groups at the 2- and/or 4-positions. While generally less violent than the Skraup reaction, it is susceptible to polymerization and may yield complex product mixtures, requiring careful optimization of reaction conditions to achieve good selectivity and yield. For researchers in drug development, the versatility of the Doebner-von Miller reaction often makes it a more valuable tool for generating diverse libraries of quinoline derivatives.

References

Unveiling the Potential of 7-Methylquinoline Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous endeavor. Among the myriad of heterocyclic compounds, 7-methylquinoline and its derivatives have emerged as a promising scaffold for the development of potent inhibitors against a range of clinically relevant enzymes. This guide provides an objective comparison of the performance of this compound derivatives against key enzymes, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

This comparative analysis focuses on the inhibitory activity of this compound derivatives against four major classes of enzymes: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrases (CAs), and urease. The data presented is collated from various scientific studies to provide a comprehensive overview for researchers in the field.

Cholinesterase Inhibition: Targeting Neurological Disorders

Acetylcholinesterase and butyrylcholinesterase are crucial enzymes in the cholinergic nervous system, and their inhibition is a key therapeutic strategy for managing Alzheimer's disease and other neurological conditions.[1][2] Several this compound derivatives have demonstrated significant inhibitory potential against both AChE and BChE.

Comparative Inhibitory Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against AChE and BChE, compared to standard inhibitors such as Donepezil and Rivastigmine.[3][4][5][6] Lower IC50 values indicate greater potency.

Compound ClassDerivative/StandardTarget EnzymeIC50 (µM)
7-Alkoxyindolizinoquinoline-5,12-diones Compound 12bAChE0.068[7]
BChE>10[7]
Tacrine-7-chloroquinoline Hybrids Compound 7dhAChE0.32[8]
Compound 7ahBChE0.97[8]
Morpholine-Bearing Quinoline (B57606) Derivatives Compound 11gAChE1.94[9]
BChE28.37[9]
Standard Inhibitors DonepezilAChESelective for AChE[4]
RivastigmineAChE & BChEDual inhibitor[3][4]
GalantamineAChECompetitive inhibitor[6]
TacrineAChE & BChENon-selective inhibitor[6]

Note: The specific structures of the derivatives are detailed in the cited literature.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay

The inhibitory activity of this compound derivatives against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.[10][11][12][13]

Principle: The assay measures the activity of cholinesterase based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected at 412 nm.[10]

Reagents:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM DTNB solution

  • 14 mM Acetylthiocholine iodide (ATCI) solution

  • AChE or BChE enzyme solution

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the enzyme solution.

  • A control well is prepared using the solvent instead of the test compound. A blank well contains buffer and DTNB but no enzyme.

  • The plate is pre-incubated for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • The reaction is initiated by adding 10 µL of the ATCI substrate solution.

  • The absorbance is measured kinetically at 412 nm for a set duration (e.g., 10-15 minutes) using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl_CoA Acetyl_CoA->ACh_synthesis ChAT ChAT ChAT->ACh_synthesis catalyzes ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh ACh_vesicle->ACh_release Exocytosis AChE AChE ACh_release->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh_release->ACh_Receptor Binds to Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor This compound Derivative Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the role of AChE inhibitors.

Carbonic Anhydrase Inhibition: A Target for Diverse Therapies

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[14][15][16][17] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[18][19][20][21]

Comparative Inhibitory Activity (Kᵢ)

The following table presents the inhibition constants (Kᵢ) of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives against different human carbonic anhydrase (hCA) isoforms, with Acetazolamide as a standard inhibitor.[22] Lower Kᵢ values signify stronger inhibition.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Derivative 3 >100009850243.6-
Derivative 7 >10000>100002785.6-
Acetazolamide (AAZ) 25012255.7

Note: Data extracted from a study on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives.[23] The specific structures are detailed in the cited literature.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The inhibition of carbonic anhydrase activity is often measured using a stopped-flow technique to monitor the enzyme-catalyzed CO₂ hydration.[24][25][26][27]

Principle: This method measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. An indicator dye is used to monitor the pH change spectrophotometrically.

Reagents:

  • Buffer solution (e.g., HEPES or TRIS)

  • CO₂-saturated solution

  • pH indicator solution (e.g., phenol (B47542) red, p-nitrophenol)

  • Carbonic anhydrase enzyme solution

  • Test compounds (this compound derivatives)

Procedure:

  • Two syringes of the stopped-flow instrument are filled, one with the buffered enzyme and inhibitor solution and the other with the buffered CO₂ solution containing the pH indicator.

  • The solutions are rapidly mixed, initiating the hydration reaction.

  • The change in absorbance of the pH indicator is monitored over a short time frame (milliseconds to seconds) at a specific wavelength.

  • The initial rate of the reaction is determined from the slope of the absorbance change.

  • The enzyme activity is calculated from the catalyzed rate minus the uncatalyzed rate.

  • Inhibition constants (Kᵢ) are determined by measuring the enzyme activity at various inhibitor concentrations.

Carbonic_Anhydrase_Workflow cluster_preparation Solution Preparation cluster_reaction Stopped-Flow Reaction cluster_detection Data Acquisition Syringe_A Syringe A: Buffered Enzyme + Inhibitor Mixing_Chamber Rapid Mixing Syringe_A->Mixing_Chamber Syringe_B Syringe B: Buffered CO2 Solution + pH Indicator Syringe_B->Mixing_Chamber Observation_Cell Observation Cell Mixing_Chamber->Observation_Cell Reaction Initiation Spectrophotometer Spectrophotometer Observation_Cell->Spectrophotometer Monitor Absorbance Change Data_Analysis Calculate Initial Rate Determine Ki Spectrophotometer->Data_Analysis Inhibitor This compound Derivative Inhibitor->Syringe_A

Caption: Experimental workflow for the stopped-flow carbonic anhydrase inhibition assay.

Urease Inhibition: Combating Bacterial Infections

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers.[7][23][28][29][30] Inhibition of urease is a promising strategy to combat these infections.[31][32][33]

Comparative Inhibitory Activity (IC50)

The following table shows the IC50 values of various quinoline derivatives against jack bean urease, compared to the standard inhibitor thiourea.[34][35][36]

Compound ClassDerivative/StandardIC50 (µM)
Quinoline-based acyl thioureas Compound 11.19
Compound 1918.92
Phenylurea conjugated to alkyl pyridinium Compound 8h2.22 ± 0.09
Standard Inhibitors Thiourea19.53 - 23.00[16][34]
Acetohydroxamic Acid (AHA)~42[5]

Note: The specific structures of the derivatives are detailed in the cited literature.[14][16]

Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

The inhibitory effect of compounds on urease activity is commonly assessed by quantifying the amount of ammonia produced from urea hydrolysis using the Berthelot (indophenol) method.[9][37]

Principle: Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) complex. The absorbance of this complex, measured spectrophotometrically, is directly proportional to the ammonia concentration.[9]

Reagents:

  • Urease enzyme solution (e.g., from jack bean)

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite (B82951) and sodium hydroxide)

  • Test compounds (this compound derivatives)

Procedure:

  • In a 96-well plate, add the test compound at various concentrations, followed by the urease enzyme solution.

  • A control well contains the solvent instead of the test compound. A blank well contains all reagents except the enzyme.

  • The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

  • The enzymatic reaction is initiated by adding the urea solution.

  • The plate is incubated again for a set time (e.g., 30 minutes) at 37°C.

  • The reaction is stopped, and color is developed by adding the phenol and alkali reagents.

  • After a final incubation period for color development, the absorbance is measured at a wavelength of around 625-670 nm.

  • The percentage of inhibition is calculated, and IC50 values are determined.

Urease_Pathogenesis_Pathway cluster_stomach Stomach Lumen (Acidic) cluster_bacterium H. pylori Cell cluster_effect Pathophysiological Effect H_pylori Helicobacter pylori Urease Urease H_pylori->Urease contains Urea Urea Urea->Urease Hydrolyzed by Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 Neutralization Neutralization of Gastric Acid Ammonia->Neutralization Colonization Bacterial Colonization Neutralization->Colonization Inflammation Mucosal Inflammation & Damage Colonization->Inflammation Inhibitor This compound Derivative Inhibitor->Urease Inhibits

References

A Comparative Analysis of the Tumorigenic Potential of 4-Methylquinoline and 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tumorigenic activity of two isomeric methylquinolines: 4-methylquinoline (B147181) and 7-methylquinoline. The information presented is based on available experimental data to assist researchers in understanding their differential carcinogenic potential.

Executive Summary

Experimental evidence clearly demonstrates a significant difference in the tumorigenic activity of 4-methylquinoline and this compound. 4-Methylquinoline has been shown to be a tumorigenic agent in mouse skin initiation-promotion studies and is genotoxic, inducing unscheduled DNA synthesis (UDS). In stark contrast, this compound did not exhibit significant tumorigenic activity under the same experimental conditions. This disparity is likely attributable to differences in their metabolic activation to reactive, DNA-damaging species.

Data Presentation: Tumorigenic Activity

The most direct comparison of the tumorigenic activity of 4-methylquinoline and this compound comes from a mouse skin initiation-promotion study.

CompoundTreatmentPercentage of Mice with Tumors (%)Tumors per AnimalReference
4-Methylquinoline 7.5 mg total initiation dose450.90[1]
This compound 7.5 mg total initiation doseNot significantNot significant[1]
Quinoline (B57606) (Parent Compound) 7.5 mg total initiation dose530.73[1]
Vehicle Control Acetone00[1]
(Data from a tumor-initiating activity assay on the skin of SENCAR female mice with promotion by 12-O-tetradecanoylphorbol-13-acetate (TPA))

Experimental Protocols

Mouse Skin Tumor Initiation-Promotion Assay

A standardized two-stage skin carcinogenesis protocol was utilized to assess the tumor-initiating activity of the methylquinolines.[2][3]

  • Animal Model: Female SENCAR (Sensitive to Carcinogenesis) mice, known for their high susceptibility to skin tumor induction.[1][2]

  • Initiation Phase: A total dose of 7.5 mg of either 4-methylquinoline or this compound, dissolved in a suitable solvent (typically acetone), was topically applied to the shaved dorsal skin of the mice.[1] This single application serves to induce genetic mutations in the skin cells.

  • Promotion Phase: Two weeks after initiation, the promotion phase began. This involved repeated topical applications of a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), to the same area of the skin. TPA is a potent inflammatory agent that stimulates the clonal expansion of the initiated cells.

  • Observation and Data Collection: The mice were observed weekly for the appearance of skin tumors (papillomas). The number of tumors per mouse and the percentage of mice with tumors were recorded over the course of the experiment.

  • Controls: A vehicle control group (receiving only the solvent) and a positive control group (initiated with a known carcinogen) are typically included in such studies.

In Vivo Unscheduled DNA Synthesis (UDS) Assay
  • Animal Model: Male rats are commonly used for this assay.

  • Dosing: The test compound (e.g., 4-methylquinoline) is administered to the rats, typically via oral gavage.

  • Hepatocyte Isolation: At a specified time after dosing (e.g., 2-4 or 12-16 hours), the rats are anesthetized, and their livers are perfused to isolate hepatocytes.

  • Cell Culture and Radiolabeling: The isolated hepatocytes are cultured for a short period in the presence of tritiated thymidine (B127349) ([³H]-TdR). Cells that have undergone DNA damage will incorporate the [³H]-TdR as they repair their DNA.

  • Autoradiography and Quantification: The cells are then fixed onto microscope slides and coated with a photographic emulsion. The slides are stored in the dark to allow the radioactivity to expose the emulsion. After development, the number of silver grains over the nucleus of non-S-phase cells is counted. An increase in the number of grains compared to control cells indicates the induction of UDS.

Mandatory Visualization

Proposed Metabolic Activation and Tumorigenesis Pathway for 4-Methylquinoline

G cluster_0 Metabolic Activation cluster_1 Cellular Damage and Response cluster_2 Tumorigenesis 4-MQ 4-Methylquinoline CYP Cytochrome P450 (e.g., CYP3A4) 4-MQ->CYP Metabolism Detox Detoxification (Hydroxylation of methyl group) 4-MQ->Detox Alternative Pathway Reactive_Metabolite Reactive Metabolite (e.g., Epoxide) CYP->Reactive_Metabolite Bioactivation DNA DNA Reactive_Metabolite->DNA Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct DNA_Damage_Response DNA Damage Response (DDR) DNA_Adduct->DNA_Damage_Response UDS Unscheduled DNA Synthesis (UDS) DNA_Damage_Response->UDS Repair Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Severe Damage Mutation Mutation DNA_Damage_Response->Mutation Failed Repair Initiated_Cell Initiated Cell Mutation->Initiated_Cell Promotion Tumor Promotion (e.g., by TPA) Initiated_Cell->Promotion Clonal_Expansion Clonal Expansion Promotion->Clonal_Expansion Tumor Tumor Formation Clonal_Expansion->Tumor

Caption: Proposed pathway for 4-methylquinoline-induced tumorigenesis.

Comparative Workflow of Tumorigenicity Assessment

G cluster_0 Initiation cluster_1 Promotion cluster_2 Outcome 4-MQ 4-Methylquinoline SENCAR_Mice SENCAR Mice (Topical Application) 4-MQ->SENCAR_Mice 7-MQ This compound 7-MQ->SENCAR_Mice TPA TPA Application (Twice Weekly) SENCAR_Mice->TPA Tumor_Formation Tumor Formation TPA->Tumor_Formation 4-MQ Initiated No_Tumor No Significant Tumor Formation TPA->No_Tumor 7-MQ Initiated

Caption: Experimental workflow for comparing the tumorigenic activity.

Discussion of Mechanisms

The differential tumorigenic activity between 4-methylquinoline and this compound is primarily attributed to their distinct metabolic fates.

4-Methylquinoline: This isomer is metabolically activated by cytochrome P450 enzymes to a reactive electrophile that can form covalent adducts with DNA. These DNA adducts, if not properly repaired, can lead to mutations in critical genes that control cell growth and proliferation. The induction of unscheduled DNA synthesis (UDS) by 4-methylquinoline is direct evidence of its DNA-damaging potential. The subsequent promotion phase in the skin tumorigenesis assay provides the stimulus for the clonal expansion of these mutated cells, ultimately leading to tumor formation.

This compound: In contrast, this compound does not appear to be significantly metabolized to a carcinogenic intermediate in the mouse skin model. The lack of tumor-initiating activity suggests that either it is not a substrate for the necessary activating enzymes, or it is efficiently detoxified before it can cause significant DNA damage. While some studies have shown this compound to be mutagenic in certain in vitro systems, this does not translate to tumorigenic activity in the in vivo skin model, highlighting the importance of metabolic and detoxification pathways in the whole animal.

Conclusion

The available data clearly indicate that 4-methylquinoline is a tumorigenic agent, likely acting through a genotoxic mechanism involving metabolic activation and the formation of DNA adducts. Conversely, this compound lacks significant tumorigenic activity in the same experimental models. This comparison underscores the critical role of molecular structure and metabolic pathways in determining the carcinogenic potential of chemical compounds. For researchers in drug development, these findings highlight the importance of early and thorough toxicological profiling to identify and mitigate potential carcinogenic liabilities of new chemical entities.

References

Spectroscopic Analysis: Confirming the Structure of Synthesized 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of synthesized molecules is paramount. This guide provides a comprehensive comparison of spectroscopic data for 7-Methylquinoline, a key heterocyclic scaffold, against its structural isomers, 6-Methylquinoline and 8-Methylquinoline. By presenting key experimental data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this guide serves as a practical reference for the structural elucidation of quinoline (B57606) derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its common isomers. These values are essential for distinguishing between these closely related structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the substitution pattern on the quinoline ring.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Methylquinolines in CDCl₃

ProtonThis compound6-Methylquinoline8-Methylquinoline
H28.85 (dd, J=4.2, 1.7)8.83 (dd, J=4.2, 1.7)8.92 (dd, J=4.2, 1.8)
H37.35 (dd, J=8.2, 4.2)7.33 (dd, J=8.3, 4.2)7.39 (dd, J=8.2, 4.2)
H48.05 (d, J=8.2)8.00 (d, J=8.3)8.11 (d, J=8.2)
H57.90 (d, J=8.4)7.85 (s)7.65 (d, J=8.2)
H67.30 (dd, J=8.4, 1.5)-7.45 (t, J=7.7)
H87.65 (s)7.95 (d, J=8.6)-
CH₃2.55 (s)2.52 (s)2.75 (s)

Note: Data is compiled from various spectroscopic databases and literature sources. Actual values may vary slightly based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methylquinolines in CDCl₃

CarbonThis compound6-Methylquinoline8-Methylquinoline
C2150.5150.1149.8
C3121.2121.0121.5
C4136.0135.8136.2
C4a128.8129.4128.5
C5128.7126.9126.3
C6127.2131.8129.0
C7138.5126.0125.8
C8125.5129.2136.8
C8a148.0147.5147.2
CH₃21.821.518.0

Note: Data is compiled from various spectroscopic databases and literature sources. Actual values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies are indicative of specific bonds.

Table 3: Key IR Absorption Bands (cm⁻¹) for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (CH₃)
1620-1580StrongC=C Aromatic Ring Stretch
1500-1450StrongC=C Aromatic Ring Stretch
880-820StrongC-H Out-of-plane Bending (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into the structure.[1]

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
143100%[M]⁺ (Molecular Ion)
142~50%[M-H]⁺
115~20%[M-H-HCN]⁺ or [M-C₂H₂]⁺

Experimental Workflows and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.

G Workflow for Spectroscopic Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Literature/Reference Data Data_Analysis->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic structure confirmation of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.[2]

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. Typical acquisition parameters include a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is applied during acquisition to simplify the spectrum.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, a small amount of this compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[3][4]

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and compare them with known values for quinoline and methyl-substituted aromatic compounds.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[5]

  • Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, typically Electron Ionization (EI) for this type of compound. Acquire the mass spectrum over a mass range of m/z 50-500.

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight of the synthesized compound. Analyze the fragmentation pattern to gain further structural information and compare it with the expected fragmentation of this compound.[6]

References

A Comparative Analysis of the Metabolic Fates of 7-Methylquinoline and Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide assessing the metabolic pathways of 7-Methylquinoline and isoquinoline (B145761) has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the biotransformation of these two isomeric heterocyclic compounds, supported by experimental data, detailed methodologies, and clear visualizations of their metabolic pathways.

The study highlights distinct differences in the metabolic fates of this compound and isoquinoline, which may underlie their varying biological activities and toxicological profiles. While both compounds undergo oxidative metabolism, the primary sites of modification and the resulting metabolites differ significantly.

Executive Summary of Metabolic Pathways

The primary metabolic pathways for isoquinoline involve hydroxylation and N-oxidation. In vitro studies using rat liver homogenates have identified the major metabolites as 1-hydroxyisoquinoline, 4-hydroxyisoquinoline, 5-hydroxyisoquinoline, and isoquinoline-N-oxide. The formation of a dihydrodiol metabolite, 5,6-dihydroxy-5,6-dihydroisoquinoline, has been observed as a minor pathway.[1][2]

Direct experimental data on the metabolism of this compound is less abundant in the current literature. However, based on studies of structurally similar methylquinolines, the primary metabolic pathway is anticipated to be the oxidation of the methyl group to form 7-hydroxymethylquinoline. Further metabolism likely involves the formation of phenolic derivatives and dihydrodiols. N-oxidation is also a potential metabolic route. Unlike its parent compound, quinoline (B57606), which is a known hepatocarcinogen, this compound has not been found to be significantly tumorigenic in mouse skin bioassays.[1]

Quantitative Metabolic Data

The following table summarizes the key metabolites identified for isoquinoline and the anticipated primary metabolite for this compound based on related compounds.

CompoundMajor MetabolitesMinor Metabolites
Isoquinoline 1-Hydroxyisoquinoline, 4-Hydroxyisoquinoline, 5-Hydroxyisoquinoline, Isoquinoline-N-oxide[1][2]5,6-Dihydroxy-5,6-dihydroisoquinoline[1][2]
This compound 7-Hydroxymethylquinoline (anticipated)Phenolic derivatives, Dihydrodiols, N-oxide (anticipated)

Visualizing the Metabolic Pathways

To facilitate a clearer understanding of the biotransformation processes, the metabolic pathways for both compounds are illustrated below.

Isoquinoline_Metabolism cluster_hydroxylation Hydroxylation (CYP450) cluster_n_oxidation N-Oxidation cluster_dihydroxylation Dihydroxylation (minor) Isoquinoline Isoquinoline 1-Hydroxyisoquinoline 1-Hydroxyisoquinoline Isoquinoline->1-Hydroxyisoquinoline Oxidation 4-Hydroxyisoquinoline 4-Hydroxyisoquinoline Isoquinoline->4-Hydroxyisoquinoline Oxidation 5-Hydroxyisoquinoline 5-Hydroxyisoquinoline Isoquinoline->5-Hydroxyisoquinoline Oxidation Isoquinoline-N-oxide Isoquinoline-N-oxide Isoquinoline->Isoquinoline-N-oxide Oxidation 5,6-Dihydroxy-5,6-dihydroisoquinoline 5,6-Dihydroxy-5,6- dihydroisoquinoline Isoquinoline->5,6-Dihydroxy-5,6-dihydroisoquinoline Epoxidation -> Hydrolysis Metabolites Major Metabolites Seven_Methylquinoline_Metabolism cluster_hydroxylation Methyl Hydroxylation (CYP450) cluster_further_oxidation Further Oxidation cluster_n_oxidation N-Oxidation Seven_Methylquinoline This compound 7-Hydroxymethylquinoline 7-Hydroxymethylquinoline Seven_Methylquinoline->7-Hydroxymethylquinoline Oxidation This compound-N-oxide This compound-N-oxide Seven_Methylquinoline->this compound-N-oxide Oxidation Primary_Metabolite Anticipated Primary Metabolite Secondary_Metabolites Anticipated Secondary Metabolites Phenols Phenolic Derivatives 7-Hydroxymethylquinoline->Phenols Dihydrodiols Dihydrodiols 7-Hydroxymethylquinoline->Dihydrodiols Experimental_Workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Compound Test Compound (this compound or Isoquinoline) Compound->Incubate Cofactor NADPH-Generating System Cofactor->Incubate Terminate Terminate Reaction (e.g., with cold acetonitrile) Incubate->Terminate Centrifuge Centrifuge to remove protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_MS HPLC-MS/MS Supernatant->HPLC_MS GC_MS GC-MS (with derivatization if needed) Supernatant->GC_MS Identification Metabolite Identification and Quantification HPLC_MS->Identification GC_MS->Identification

References

Evaluating the Efficacy of 7-Methylquinoline-Based Antimalarials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of drug-resistant Plasmodium strains necessitates a continuous search for novel and effective antimalarial agents. Quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy. This guide provides a comparative evaluation of the potential efficacy of 7-methylquinoline-based antimalarials, drawing upon experimental data from closely related 7-substituted quinoline (B57606) derivatives to project their performance against established antimalarials. Due to a scarcity of publicly available data specifically on this compound compounds, this analysis leverages findings from 7-chloroquinoline (B30040) and other 7-substituted analogues as a predictive framework.

Quantitative Comparison of Antimalarial Efficacy

The following tables summarize the in vitro activity of various 7-substituted quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the most virulent human malaria parasite. These data provide a benchmark for predicting the potential efficacy of novel this compound analogues.

Table 1: In Vitro Antiplasmodial Activity of 7-Substituted Quinoline Derivatives against Chloroquine-Sensitive (CQS) P. falciparum Strains

Compound/SeriesDerivative ClassStrainIC50 (nM)Reference CompoundReference IC50 (nM)
Chloroquine4-Aminoquinoline3D79.8--
Chloroquine4-AminoquinolineD10<30--
AM-1 (racemic)N-lupinyl-7-chloro-4-aminoquinolineD1016-35Chloroquine<30
Heteroaryl derivativesHeteroaryl-7-chloro-4-aminoquinolineD10<30Chloroquine<30
Benzimidazole hybrids7-Chloroquinoline-benzimidazoleD1015.7-48.6Chloroquine<30
Quinoline-Triazole Hybrids7-Chloroquinoline-Triazole3D740-160Chloroquine9.8

Table 2: In Vitro Antiplasmodial Activity of 7-Substituted Quinoline Derivatives against Chloroquine-Resistant (CQR) P. falciparum Strains

Compound/SeriesDerivative ClassStrainIC50 (nM)Reference CompoundReference IC50 (nM)
Chloroquine4-AminoquinolineK1540--
Chloroquine4-AminoquinolineW2382-540--
Bisquinoline (n=12)Bis-4-aminoquinolineK117Chloroquine540
Reversed Chloroquines (RCQs)Hybrid MoleculeW2<5Chloroquine>500
Quinoline-pyrimidine hybrids7-chloro-4-(piperazin-1-yl)pyrimidineDd2157Chloroquine417
7-chloro-4-aminoquinoline γ-lactams4-Aminoquinoline lactamW239.84Chloroquine99.0

Table 3: In Vivo Efficacy of Selected Quinoline Derivatives in Murine Malaria Models

CompoundMurine ModelEfficacy MetricDosageResult
ChloroquineP. bergheiED501.5 - 1.8 mg/kg-
TrioxaquinesP. vinckei petteriED501.5 - 2.8 mg/kg/daySimilar to artemisinin
4-Aminoquinoline derivative (3d)P. berghei ANKA% Parasitemia Reduction5 mg/kg/day (oral, 4 days)47% reduction on day 7
Quinoline-4-carboxamide (DDD107498)P. bergheiED90<1 mg/kg (oral, 4 days)Excellent oral efficacy

Table 4: Cytotoxicity and Hemolytic Activity of Quinoline Derivatives

Compound ClassCell LineCC50 (µM)Hemolytic ActivitySelectivity Index (SI = CC50/IC50)
4-AminoquinolinesVero>10Generally lowVaries (83 to >37,000)
ChloroquineHepG2>100LowHigh
7-chloroquinoline derivativesVariousGenerally >10 µMLow (<1% lysis)Generally favorable

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 for CQS and K1, W2 for CQR) are maintained in a continuous culture of human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with 10% human serum or Albumax I, HEPES, sodium bicarbonate, and gentamicin. Cultures are incubated at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well microplate.

  • Incubation: A synchronized parasite culture (primarily ring-stage) is added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 1%. The plates are incubated for 72 hours under the same conditions as the main culture.

  • Lysis and Staining: After incubation, the cells are lysed by freezing at -80°C or by adding a lysis buffer containing the fluorescent dye SYBR Green I, which binds to parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test in Mice)

This standard test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

  • Animal Model: Swiss or BALB/c mice are infected intravenously or intraperitoneally with a standardized inoculum of Plasmodium berghei or Plasmodium yoelii.

  • Drug Administration: The test compound is administered orally or via another relevant route once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only, and another group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite growth inhibition. The effective dose that reduces parasitemia by 50% (ED50) or 90% (ED90) can be determined from dose-response studies.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of a compound against mammalian cells to determine its selectivity.

  • Cell Culture: A mammalian cell line (e.g., Vero, HepG2, HeLa) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Incubation: The cells are then incubated with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The Selectivity Index (SI) is then determined by dividing the CC50 by the antiplasmodial IC50.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action for Quinoline-Based Antimalarials

The primary mechanism of action for quinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1][2][3] This leads to the accumulation of toxic free heme, which induces oxidative stress and ultimately parasite death.[1]

Mechanism_of_Action cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion in Food Vacuole Hemozoin Hemozoin Heme->Hemozoin Biocrystallization (Detoxification) Oxidative_Stress Oxidative_Stress Heme->Oxidative_Stress Accumulation Parasite_Death Parasite_Death Oxidative_Stress->Parasite_Death 7_Methylquinoline 7_Methylquinoline 7_Methylquinoline->Heme Inhibits

Caption: Proposed mechanism of this compound antimalarials targeting hemozoin formation.

General Experimental Workflow for Antimalarial Drug Discovery

The process of evaluating a new antimalarial candidate follows a standardized workflow from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Antiplasmodial Assay (IC50 Determination) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (CC50 & Selectivity Index) In_Vitro_Screening->Cytotoxicity_Assay In_Vivo_Efficacy In Vivo Efficacy Studies (Murine Models - ED50/ED90) Cytotoxicity_Assay->In_Vivo_Efficacy Promising SI Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Active in vivo Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development Efficacious & Safe Lead Lead_Optimization->In_Vitro_Screening Iterative Improvement

References

A Comparative Guide to the Cytotoxicity of 7-Methylquinoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Derivatives of 7-methylquinoline, a specific subset of this class, have garnered interest for their potential as cytotoxic agents against various cancer cell lines. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and an examination of their underlying mechanisms of action.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The efficacy of these derivatives can vary significantly based on their structural modifications and the specific cancer cell line being targeted.

While comprehensive comparative data on a single, uniform series of this compound derivatives is limited in publicly accessible literature, we can synthesize findings from studies on structurally related quinoline compounds to provide a representative overview. The following table summarizes the IC50 values of various quinoline derivatives against common cancer cell lines, including human cervical cancer (HeLa), human breast cancer (MCF-7), and human lung cancer (A549).

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Quinoline Derivatives

Compound Class/DerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
Quinoline-3-carboxamides (Derivative 39) -3.35-[3]
N-heterocyclic quinolines (Compound 7) >75 µg/mL->75 µg/mL[4]
N-heterocyclic quinolines (Compound 11) 9.6 µg/mL--[4]
N-heterocyclic quinolines (Compound 17) 5.45 µg/mL--[4]
Quinoline Acetohydrazides (Compound 62, 63, 64) -<2.44 µM-[3]
7-(aryl)-dioxino[2,3-g]quinolines (Compound 81) -45.364.15[3]
Quinazoline-thiazolidine hybrids (Compound 7j) -3.1 - 6.8-[5]
Imidazo-thiadiazole Chalcones ->1001.02[6]

Note: Data is compiled from multiple sources investigating different series of quinoline derivatives. Direct comparison should be made with caution. "-" indicates data not available.

From the available data, it is evident that substituent groups on the quinoline ring play a critical role. For instance, certain quinoline acetohydrazide and quinazoline-thiazolidine derivatives show potent activity in the low micromolar range against MCF-7 breast cancer cells.[3][5] Similarly, specific N-heterocyclic quinoline compounds demonstrate significant cytotoxicity against HeLa cells.[4]

Experimental Protocols

The evaluation of cytotoxicity for these compounds predominantly relies on cell viability assays. The MTT assay is a widely used, reliable colorimetric method for this purpose.[7][8][9]

MTT Cell Viability Assay Protocol

This protocol measures the metabolic activity of cells, which is an indicator of their viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan (B1609692) crystals.[7][9] The concentration of the resulting formazan, which is proportional to the number of viable cells, is measured spectrophotometrically.[9]

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7][11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate for 24h seed->incubate1 treat 3. Add Quinoline Derivatives incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 solubilize 7. Add Solubilizing Agent incubate3->solubilize read 8. Measure Absorbance (570nm) solubilize->read calculate 9. Calculate IC50 Values read->calculate

Caption: Standard workflow for the MTT cytotoxicity assay.

Mechanism of Action & Signaling Pathways

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes and signaling pathways crucial for cancer cell survival and proliferation.[2][12]

1. Induction of Apoptosis: A primary mechanism is the induction of apoptosis, or programmed cell death.[10] This can be triggered through intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspase enzymes.[13]

2. Cell Cycle Arrest: Many quinoline compounds have been shown to interfere with the cell cycle, causing cells to accumulate in specific phases such as G0/G1 or G2/M, which prevents cell division and proliferation.[10][14]

3. Inhibition of Key Signaling Pathways: The anticancer activity of quinolines is frequently linked to the inhibition of critical signaling pathways that are often dysregulated in cancer.[1]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and proliferation. Some quinoline derivatives can inhibit key kinases like PI3K or Akt, disrupting downstream signaling and leading to decreased cell viability.[10]

  • NF-κB Pathway: The NF-κB pathway is vital for inflammation and cell survival. Its inhibition by certain quinoline compounds can sensitize cancer cells to apoptosis.[1]

Signaling_Pathways Potential Mechanisms of this compound Derivatives cluster_pathways Signaling Pathways cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Growth mTOR->Proliferation Survival Cell Survival NFkB->Survival Apoptosis Apoptosis Quinoline This compound Derivative Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->NFkB Inhibition Quinoline->Apoptosis Induction

Caption: Inhibition of key cancer signaling pathways.

References

A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals, such as 7-methylquinoline, a key building block in the development of pharmaceuticals and other functional materials, necessitates rigorous purity assessment. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for confirming the purity of synthesized this compound. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and implementing the appropriate methods for their specific needs.

Introduction to Purity Determination Techniques

Both GC-MS and NMR spectroscopy are indispensable tools in the modern chemistry laboratory for structural elucidation and purity determination. They offer orthogonal approaches to sample analysis, providing complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile and semi-volatile compounds in a mixture based on their physical and chemical properties as they interact with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for compound identification and quantification. GC-MS is highly sensitive and excellent for identifying and quantifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound. It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. For purity analysis, ¹H NMR is particularly useful as the integral of a signal is directly proportional to the number of protons giving rise to that signal, allowing for quantitative determination of the major component and any impurities present.

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the identification and quantification of volatile impurities in a synthesized this compound sample.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of approximately 10 µg/mL in the same solvent.

  • Filter the working solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is suitable for the structural confirmation and quantitative purity assessment of this compound.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard 90° pulse

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds

  • Acquisition Time: 4 seconds

  • Spectral Width: 16 ppm

NMR Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled pulse sequence

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2 seconds

  • Acquisition Time: 1.5 seconds

  • Spectral Width: 240 ppm

Data Presentation and Comparison

The following tables summarize the expected quantitative data for a high-purity reference standard of this compound and a hypothetical synthesized sample containing a common impurity, 5-methylquinoline (B1294701). The formation of 5-methylquinoline is a known byproduct in the Skraup synthesis of this compound starting from m-toluidine.

Table 1: GC-MS Data Comparison

SampleComponentRetention Time (min)Molecular Ion (m/z)Relative Abundance (%)
Reference Standard This compound~12.5143>99.9
Synthesized Sample This compound~12.514398.5
5-Methylquinoline~12.81431.5

Table 2: ¹H NMR Data Comparison (400 MHz, CDCl₃)

This compound 5-Methylquinoline (Impurity)
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-28.82dd1HH-28.85dd1H
H-87.95s1HH-48.05d1H
H-48.01d1HH-67.60d1H
H-57.68d1HH-87.55d1H
H-67.42dd1HH-37.35dd1H
H-37.29dd1HH-77.30t1H
-CH₃2.52s3H-CH₃2.65s3H

Table 3: ¹³C NMR Data Comparison (101 MHz, CDCl₃)

This compound 5-Methylquinoline (Impurity)
Carbon Assignment Chemical Shift (δ, ppm) Carbon Assignment Chemical Shift (δ, ppm)
C-8a148.5C-8a148.2
C-2150.8C-2150.1
C-4136.1C-4133.8
C-7138.5C-5130.0
C-5128.8C-7129.2
C-8128.5C-6128.7
C-6127.2C-8126.3
C-4a128.0C-4a129.5
C-3121.2C-3120.9
-CH₃21.6-CH₃18.5

Mandatory Visualizations

The following diagrams illustrate the workflow for purity assessment and the logical process for impurity identification.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_data Data Evaluation Synthesized_Product Synthesized This compound GCMS_Analysis GC-MS Analysis Synthesized_Product->GCMS_Analysis NMR_Analysis NMR Spectroscopy Synthesized_Product->NMR_Analysis Purity_Quantification Purity Quantification (%) GCMS_Analysis->Purity_Quantification Impurity_ID Impurity Identification GCMS_Analysis->Impurity_ID NMR_Analysis->Purity_Quantification NMR_Analysis->Impurity_ID Final_Assessment Final Purity Assessment Purity_Quantification->Final_Assessment Impurity_ID->Final_Assessment

Caption: Experimental workflow for the purity assessment of synthesized this compound.

Impurity_Identification_Logic cluster_separation Separation & Detection cluster_identification Identification Synthesized_Mixture Synthesized Product (Crude) GC Gas Chromatography (Separation) Synthesized_Mixture->GC NMR NMR Spectroscopy (Mixture Analysis) Synthesized_Mixture->NMR MS Mass Spectrometry (Fragmentation Pattern) GC->MS NMR_Shifts NMR Chemical Shifts & Coupling NMR->NMR_Shifts Impurity_Structure Identified Impurity (e.g., 5-Methylquinoline) MS->Impurity_Structure NMR_Shifts->Impurity_Structure

Caption: Logical pathway for impurity identification using GC-MS and NMR.

References

A Comparative Guide to Quinoline Synthesis: Metal-Free vs. Metal-Catalyzed Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the quinoline (B57606) scaffold remains a critical endeavor due to its prevalence in a wide array of pharmaceuticals and functional materials. The choice of synthetic strategy, particularly between traditional metal-free approaches and modern metal-catalyzed reactions, significantly impacts efficiency, substrate scope, and environmental footprint. This guide provides an objective comparison of these methodologies, supported by quantitative data and detailed experimental protocols.

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of drugs with antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Historically, the synthesis of quinolines has been dominated by a handful of named reactions that do not require a metal catalyst, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2] While foundational, these methods often suffer from harsh reaction conditions, limited substrate scope, and the use of toxic reagents.[2]

The advent of transition-metal catalysis has revolutionized quinoline synthesis, offering milder reaction conditions, broader functional group tolerance, and often higher yields.[3][4] Catalysts based on palladium, copper, iron, and gold have been instrumental in developing novel and efficient routes to functionalized quinolines.[3][4][5] This guide will delve into a comparative analysis of these two major paradigms in quinoline synthesis.

Quantitative Comparison of Quinoline Synthesis Methods

The following tables summarize key performance indicators for selected metal-free and metal-catalyzed quinoline synthesis methods, providing a clear comparison of their efficacy.

Table 1: Metal-Free Quinoline Synthesis Methods

MethodKey ReagentsCatalyst/ConditionsReaction TimeTemperature (°C)Typical Yield (%)
Doebner-von Miller Aniline (B41778), α,β-unsaturated carbonylAcid catalyst (e.g., HCl, H₂SO₄)15 - 17 h8018 - 37
Friedländer 2-Aminoaryl ketone, α-methylene carbonylAcid or Base catalyst0.5 - 2 h60>88
Iodine-catalyzed Aryl amine, AcetylenedicarboxylateI₂ (20 mol%)1 - 2 h8080 - 92[6]
Catalyst-free (in water) 2-Aminobenzaldehyde, KetoneWater3 h70up to 97[7]

Table 2: Metal-Catalyzed Quinoline Synthesis Methods

MethodKey ReagentsCatalyst SystemReaction TimeTemperature (°C)Typical Yield (%)
Palladium-catalyzed o-Aminocinnamonitrile, ArylhydrazinePdCl₂ (10 mol%), L1, TfOH24 h90Moderate to good[1]
Copper-catalyzed 2-Aminobenzyl alcohol, KetoneIPrCuCl6 hRoom Temp.up to 93[8]
Palladium-catalyzed Allyl alcohol, AnilinePd(OAc)₂12 h130up to 90[9]
Copper-catalyzed Enaminone, 2-HalobenzaldehydeCopper catalystNot specifiedNot specifiedGood[10]

Experimental Workflow and Logical Comparison

The general workflow for quinoline synthesis, whether metal-free or metal-catalyzed, follows a similar pattern of reaction setup, execution, and product isolation. However, the specific conditions and workup procedures can vary significantly.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Preparation Prepare/obtain starting materials Reaction_Setup Combine reactants, solvent, and catalyst (if applicable) Reactant_Preparation->Reaction_Setup Heating_Stirring Heat and/or stir for specified time Reaction_Setup->Heating_Stirring Monitoring Monitor reaction progress (e.g., TLC) Heating_Stirring->Monitoring Quenching_Extraction Quench reaction and perform extraction Monitoring->Quenching_Extraction Drying_Concentration Dry organic layer and concentrate Quenching_Extraction->Drying_Concentration Purification Purify crude product (e.g., chromatography, recrystallization) Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterize final product

Caption: General experimental workflow for quinoline synthesis.

The decision to employ a metal-free versus a metal-catalyzed approach often involves a trade-off between cost, environmental impact, and desired chemical complexity.

G cluster_metal_free Metal-Free Synthesis cluster_metal_catalyzed Metal-Catalyzed Synthesis Advantages_MF Advantages: - Lower cost - Reduced toxicity - Simpler purification Disadvantages_MF Disadvantages: - Harsh conditions - Lower yields (often) - Limited substrate scope Advantages_MC Advantages: - Higher yields - Milder conditions - Broader substrate scope Disadvantages_MC Disadvantages: - Higher cost - Potential metal contamination - Ligand/catalyst sensitivity Choice Synthetic Goal Metal-Free Synthesis Metal-Free Synthesis Choice->Metal-Free Synthesis Simple, large-scale synthesis Metal-Catalyzed Synthesis Metal-Catalyzed Synthesis Choice->Metal-Catalyzed Synthesis Complex, highly functionalized quinolines

Caption: Logical comparison of synthetic approaches.

Detailed Experimental Protocols

Below are representative experimental protocols for a metal-free (Doebner-von Miller) and a metal-catalyzed (copper-catalyzed) quinoline synthesis.

Metal-Free: Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

Procedure:

  • In a round-bottom flask, place a mixture of aniline (9.3 g, 0.1 mol) and concentrated hydrochloric acid (20 mL).

  • With stirring and cooling, add crotonaldehyde (7.0 g, 0.1 mol) dropwise.

  • Heat the mixture under reflux for 3 hours.

  • After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.

  • Steam distill the resulting mixture.

  • Extract the distillate, which contains 2-methylquinoline, with ether.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Remove the solvent by distillation to obtain the product.

Metal-Catalyzed: Copper-Catalyzed Synthesis of 2-Phenylquinoline

Materials:

Procedure:

  • To a solution of 2-aminobenzyl alcohol (0.5 mmol) and acetophenone (0.5 mmol) in DMSO, add the IPrCuCl catalyst and KOH.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent, followed by drying and concentration.

  • The crude product is then purified by column chromatography to yield 2-phenylquinoline.[8]

Conclusion

The synthesis of quinolines offers a rich landscape of chemical methodologies. Classical metal-free reactions, such as the Doebner-von Miller and Friedländer syntheses, remain valuable for their simplicity and the use of readily available starting materials, especially with modern modifications like the use of water as a solvent or microwave assistance which can improve their green profile and efficiency.[2][7] However, for the synthesis of highly functionalized and complex quinoline derivatives, transition-metal-catalyzed methods often provide superior yields, milder reaction conditions, and a broader substrate scope.[3][4] The choice between these approaches will ultimately depend on the specific target molecule, desired scale, cost considerations, and the synthetic chemist's objectives.

References

validation of 7-aminoquinolines as Golgi-localized fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Golgi-Localized Fluorescent Probes: 7-Aminoquinolines vs. Ceramide-Based Dyes

For researchers in cell biology, neuroscience, and drug discovery, the visualization of the Golgi apparatus is paramount to understanding critical cellular processes from protein trafficking to glycosylation. The selection of an appropriate fluorescent probe is a crucial step in experimental design, directly impacting the quality and reliability of imaging data. This guide provides a comprehensive comparison of a novel class of fluorescent probes, 7-aminoquinolines, with the widely used ceramide-based Golgi trackers, NBD C6-ceramide and BODIPY FL C5-ceramide.

Performance Comparison

The ideal fluorescent probe for Golgi imaging should exhibit high specificity, brightness (a product of high molar absorptivity and quantum yield), photostability, and low cytotoxicity. The following tables summarize the key performance indicators for 7-aminoquinolines, NBD C6-ceramide, and BODIPY FL C5-ceramide to facilitate an evidence-based selection.

Table 1: Photophysical Properties
Property7-Aminoquinolines (1a & 1b)NBD C6-ceramideBODIPY FL C5-ceramide
Excitation Max (λex)~390-400 nm~466 nm[1]~505 nm[2][3]
Emission Max (λem)~510-540 nm[4]~536 nm[1]~512 nm[2][3]
Stokes ShiftLarge[4][5]~70 nm~7 nm
Quantum Yield (Φ)Not explicitly reportedEnvironment-dependent, generally lowHigh (often approaching 1.0)[6]
Molar Absorptivity (ε)Strong absorption in near UV-blueModerateHigh (>80,000 cm⁻¹M⁻¹)[7]
Table 2: Performance in Live-Cell Imaging
Performance Metric7-Aminoquinolines (1a & 1b)NBD C6-ceramideBODIPY FL C5-ceramide
Photostability Good brightness and photostability notedModerate, sensitive to cholesterol levelsHigh, more resistant to photobleaching[8]
Signal-to-Noise Ratio High specificity reported, suggesting good S/N[4]Lower than BODIPY due to lower brightnessHigh, due to high brightness and photostability
Cytotoxicity (IC50) 2.34 µg/mL (1a), 2.72 µg/mL (1b) in U2OS cells[4]Can induce apoptosis at higher concentrationsGenerally low, but concentration-dependent
Golgi Specificity High, with Pearson's coefficient of 0.65-0.83 with Golgi marker[4]Good, but can also label other membranesHigh

Mechanism of Golgi Localization

The mechanism by which a fluorescent probe accumulates in the Golgi apparatus is a critical factor for interpreting experimental results.

Ceramide-Based Probes (NBD C6-ceramide and BODIPY FL C5-ceramide)

These probes are fluorescently labeled analogs of ceramide, a key lipid in sphingolipid metabolism, which is a central function of the Golgi apparatus. Their localization is a multi-step process involving cellular uptake, transport, and metabolic conversion.

Mechanism of Golgi Localization for Ceramide-Based Probes cluster_extracellular Extracellular Space cluster_cell Live Cell Probe_BSA Probe-BSA Complex PM Plasma Membrane Probe_BSA->PM Binding ER Endoplasmic Reticulum PM->ER Internalization CERT Ceramide Transport Protein (CERT) ER->CERT Vesicles Vesicular Transport ER->Vesicles Golgi Golgi Apparatus Golgi->Golgi Metabolic Conversion & Accumulation CERT->Golgi Transport Vesicles->Golgi Transport

Caption: Golgi localization of ceramide probes via transport and metabolism.

7-Aminoquinolines

The precise mechanism of Golgi targeting for 7-aminoquinolines is not as extensively characterized as that of ceramide-based probes. However, their accumulation in the Golgi is likely driven by their physicochemical properties, including their lipophilicity and intramolecular charge-transfer (ICT) characteristics, which may lead to preferential partitioning into the unique lipid and protein environment of the Golgi membranes. Recent studies on other small molecule Golgi probes suggest that moieties like phenylsulfonamide can direct localization to the Golgi.[9] The 7-aminoquinoline (B1265446) scaffold itself, with its specific substitutions, appears to possess intrinsic properties for Golgi targeting.[4][5]

Proposed Golgi Localization of 7-Aminoquinolines cluster_extracellular Extracellular Space cluster_cell Live Cell 7AQ_probe 7-Aminoquinoline Probe PM Plasma Membrane 7AQ_probe->PM Passive Diffusion Cytosol Cytosol PM->Cytosol Golgi Golgi Apparatus Cytosol->Golgi Partitioning into Golgi Membranes Golgi->Golgi Accumulation due to Physicochemical Properties

Caption: Proposed localization of 7-aminoquinolines to the Golgi.

Experimental Protocols

Detailed and optimized protocols are essential for successful and reproducible Golgi staining.

Protocol 1: Live-Cell Staining with 7-Aminoquinolines (General)

This protocol is based on the methodology described for novel 7-aminoquinoline probes.[4]

Experimental Workflow: 7-Aminoquinoline Staining A Prepare 2 µg/mL working solution of 7-aminoquinoline in buffer C Replace culture medium with the probe working solution A->C B Culture cells on coverslips to desired confluency B->C D Incubate at 37°C in a 5% CO₂ incubator for 30 minutes C->D E Wash cells with fresh medium D->E F Image cells using fluorescence microscopy (e.g., λex ~400 nm, λem ~520 nm) E->F

Caption: Workflow for live-cell Golgi staining with 7-aminoquinolines.

Detailed Steps:

  • Cell Preparation: Culture cells (e.g., HeLa, U2OS, or 4T1) on glass coverslips in a petri dish to the desired confluency.

  • Probe Preparation: Prepare a working solution of the 7-aminoquinoline probe (e.g., 2 µg/mL) in a suitable buffer or culture medium.

  • Staining: Remove the culture medium from the cells and add the probe working solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: After incubation, remove the probe solution and wash the cells with fresh, pre-warmed culture medium.

  • Imaging: Mount the coverslip on a slide and image the cells immediately using a fluorescence microscope with appropriate filter sets.

Protocol 2: Live-Cell Staining with NBD C6-ceramide

This protocol is a widely used method for labeling the Golgi with NBD C6-ceramide.

Experimental Workflow: NBD C6-ceramide Staining A Prepare 5 µM NBD C6-ceramide/BSA complex in HBSS/HEPES D Incubate with probe-BSA complex for 30 minutes at 4°C A->D B Culture cells on coverslips C Rinse cells with ice-cold medium B->C C->D E Rinse cells with ice-cold medium D->E F Incubate in fresh medium at 37°C for 30 minutes E->F G Wash cells and image (λex ~466 nm, λem ~536 nm) F->G

Caption: Workflow for live-cell Golgi staining with NBD C6-ceramide.

Detailed Steps:

  • Cell Preparation: Grow cells on sterile glass coverslips.

  • Probe-BSA Complex Preparation: Prepare a 5 µM solution of NBD C6-ceramide complexed with defatted bovine serum albumin (BSA) in a balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Staining:

    • Rinse the cells with an appropriate ice-cold medium.

    • Incubate the cells with the NBD C6-ceramide/BSA complex solution for 30 minutes at 4°C. This allows the probe to bind to the plasma membrane.

  • Washing and Incubation:

    • Rinse the cells several times with ice-cold medium to remove excess probe.

    • Incubate the cells in fresh, pre-warmed (37°C) medium for an additional 30 minutes to allow for internalization and transport to the Golgi.

  • Imaging: Wash the cells with fresh medium and visualize using a fluorescence microscope with a standard FITC filter set.

Protocol 3: Live-Cell Staining with BODIPY FL C5-ceramide

This protocol is similar to that for NBD C6-ceramide and leverages the superior photostability of the BODIPY fluorophore.

Experimental Workflow: BODIPY FL C5-ceramide Staining A Prepare 5 µM BODIPY FL C5-ceramide/BSA complex in HBSS/HEPES D Incubate with probe-BSA complex for 30 minutes at 4°C A->D B Culture cells on coverslips C Rinse cells with ice-cold medium B->C C->D E Rinse cells with ice-cold medium D->E F Incubate in fresh medium at 37°C for 30 minutes E->F G Wash cells and image (λex ~505 nm, λem ~512 nm) F->G

Caption: Workflow for live-cell Golgi staining with BODIPY FL C5-ceramide.

Detailed Steps:

  • Cell Preparation: Grow cells on sterile glass coverslips.

  • Probe-BSA Complex Preparation: Prepare a 5 µM solution of BODIPY FL C5-ceramide complexed with defatted BSA in a balanced salt solution.

  • Staining:

    • Rinse the cells with an appropriate ice-cold medium.

    • Incubate the cells with the BODIPY FL C5-ceramide/BSA complex solution for 30 minutes at 4°C.

  • Washing and Incubation:

    • Rinse the cells several times with ice-cold medium.

    • Incubate the cells in fresh, pre-warmed (37°C) medium for 30 minutes.

  • Imaging: Wash the cells with fresh medium and visualize using a fluorescence microscope with a standard FITC/GFP filter set.

Conclusion and Recommendations

The choice of a fluorescent probe for Golgi imaging depends on the specific experimental requirements.

  • 7-Aminoquinolines represent a promising new class of Golgi probes with high specificity and a simple staining protocol.[4] Their large Stokes shift is advantageous for minimizing self-quenching and improving detection. Further characterization of their photophysical properties and localization mechanism is warranted.

  • NBD C6-ceramide is a well-established and widely used Golgi marker. Its environmental sensitivity can be exploited in studies of membrane properties. However, its lower photostability and brightness compared to BODIPY-based probes can be a limitation for long-term imaging experiments.

  • BODIPY FL C5-ceramide offers superior brightness and photostability, making it the probe of choice for high-resolution and time-lapse imaging of the Golgi apparatus.[10][8] Its high quantum yield and resistance to photobleaching ensure a strong and stable signal.

For routine, high-quality Golgi imaging, BODIPY FL C5-ceramide is often the recommended choice. However, the novel 7-aminoquinolines present an exciting alternative with distinct advantages that may be beneficial for specific applications, particularly those requiring high specificity and a straightforward staining procedure. As with any fluorescent probe, optimal staining concentrations and incubation times may need to be determined empirically for different cell types and experimental conditions.

References

Novel Quinoline Analogues: A Comparative Guide to their Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold remains a cornerstone in the development of new anticancer agents, with numerous derivatives demonstrating potent antiproliferative activities.[1][2] This guide provides a comparative analysis of novel quinoline analogues, summarizing their efficacy, detailing the experimental protocols for their assessment, and illustrating their mechanisms of action through key signaling pathways. Quinoline-based compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, arrest of the cell cycle, and inhibition of angiogenesis and cell migration.[3]

Comparative Antiproliferative Activity

The antiproliferative efficacy of various quinoline analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. Lower IC50 values indicate greater potency.

Quinoline Analogue ClassCompound ExampleCancer Cell LineIC50 (µM)Mechanism of Action
4-Anilinoquinolines Compound 14h Various0.0015 - 0.0039Tubulin Depolymerization[4]
Quinoline-Chalcones Compound 12e MGC-803 (Gastric)1.38Not specified[5]
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
Quinoline-based Benzamides Compounds 10a-t HCT-116 (Colon)PotentHDAC Inhibition[4]
HT-29 (Colon)Potent
2,4-Disubstituted Quinolines Not specifiedHEp-2 (Larynx)49.01-77.67 (% inhibition)General Cytotoxicity[1]
4,7-Disubstituted Quinolines Hydrazone derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³General Cytotoxicity[1]
8-Hydroxyquinoline-5-sulfonamides Compound 3c C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung)PotentNot specified[6]
Quinoline-Indole Hybrids Compounds 1 & 2 K562 (Leukemia)5 - 11Anti-tubulin activity[7]
Quinoline-2-carboxamides Compounds 3-5 PC-3 (Prostate)1.29 - 2.81Pim-1 Kinase Inhibition[7]
Substituted Quinolines Compound 4f A549 (Lung), MCF7 (Breast)Comparable to DoxorubicinEGFR Inhibition[8]

Experimental Protocols

The assessment of antiproliferative activity typically involves colorimetric assays that measure cell viability after treatment with the test compounds. The two most common methods are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline analogues for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

SRB (Sulforhodamine B) Assay

The SRB assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[11] The amount of bound dye is proportional to the total cellular protein mass.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with the quinoline analogues for the desired duration.

  • Cell Fixation: Fix the cells by adding cold 10% (w/v) TCA and incubating for 1 hour at 4°C.[2]

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[2]

  • Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.[2]

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[12]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[12]

Signaling Pathways and Mechanisms of Action

Novel quinoline analogues exert their antiproliferative effects by targeting various key signaling pathways involved in cancer cell growth and survival.

Experimental Workflow for Antiproliferative Assessment

The general workflow for assessing the antiproliferative activity of novel compounds is a multi-step process.

G Experimental Workflow A Cell Line Seeding (96-well plate) B Compound Treatment (Quinoline Analogues) A->B C Incubation (e.g., 48-72 hours) B->C D Viability Assay (MTT or SRB) C->D E Data Acquisition (Absorbance Reading) D->E F IC50 Determination E->F

Caption: A typical workflow for evaluating the antiproliferative activity of test compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and metastasis.[1][8] Several quinoline derivatives have been designed as EGFR inhibitors, blocking these oncogenic signals.[8]

G EGFR Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR MAPK MAPK Pathway (RAS-RAF-MEK-ERK) EGFR->MAPK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Ligand EGF/TGF-α Ligand->EGFR Activates Quinoline Quinoline Analogue (EGFR Inhibitor) Quinoline->EGFR Inhibits Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by novel quinoline analogues.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a crucial role in promoting cell survival and proliferation while inhibiting apoptosis.[7] It can phosphorylate and inactivate pro-apoptotic proteins like Bad.[4] Certain quinoline derivatives have been identified as potent Pim-1 kinase inhibitors.[7]

G Pim-1 Kinase Apoptotic Pathway Pim1 Pim-1 Kinase Bad Bad (Pro-apoptotic) Pim1->Bad Phosphorylates & Inactivates Quinoline Quinoline Analogue (Pim-1 Inhibitor) Quinoline->Pim1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Mechanism of apoptosis induction via Pim-1 kinase inhibition by quinoline analogues.

Tubulin Polymerization

Microtubules, composed of α- and β-tubulin dimers, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.[6] Some quinoline analogues act as tubulin polymerization inhibitors, binding to tubulin and preventing the formation of microtubules, thereby halting cell division.[4][6]

G Inhibition of Tubulin Polymerization Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Quinoline Quinoline Analogue (Tubulin Inhibitor) Quinoline->Tubulin Binds to & Inhibits Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Disruption of microtubule formation by quinoline-based tubulin inhibitors.

References

A Comparative Analysis of the Genotoxicity of Fluoroquinolones and Methylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of two important classes of quinoline (B57606) derivatives: fluoroquinolones and methylquinolines. By presenting supporting experimental data from various assays, detailing methodologies, and illustrating the underlying mechanisms, this document aims to be a valuable resource for researchers in toxicology and drug development.

Executive Summary

Fluoroquinolones, a class of widely used antibiotics, and methylquinolines, prevalent environmental compounds and industrial intermediates, both exhibit genotoxic effects. However, their mechanisms of action and the extent of their DNA-damaging potential differ significantly. Fluoroquinolones primarily induce genotoxicity through the inhibition of DNA topoisomerase II and the generation of oxidative stress, leading to DNA strand breaks. In contrast, methylquinolines typically require metabolic activation to become genotoxic, forming DNA adducts that can lead to mutations. This guide synthesizes data from key genotoxicity assays—the Comet assay, the micronucleus test, and the Ames test—to provide a comparative overview of these two compound classes.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the genotoxic effects of representative fluoroquinolones and methylquinolines.

Table 1: Comet Assay Results for DNA Strand Breaks

Compound ClassCompoundCell LineConcentrationExposure Time% Tail DNA (Mean ± SD) or Fold IncreaseReference
Fluoroquinolones CiprofloxacinWTK-162.5 - 1000 µg/mL4 and 20 hSignificant concentration-dependent increase[1]
NorfloxacinWTK-162.5 - 1000 µg/mL4 and 20 hSignificant concentration-dependent increase[1]
LomefloxacinV79Not SpecifiedNot SpecifiedPotent induction of DNA breakage[2]
FleroxacinV79Not SpecifiedNot SpecifiedPotent induction of DNA breakage[2]
Methylquinolines 4-Methylquinoline (B147181)---Data not available in reviewed literature-
8-Methylquinoline---Data not available in reviewed literature-

Table 2: Micronucleus Test Results for Chromosomal Damage

Compound ClassCompoundTest SystemConcentrationExposure TimeMicronucleus Frequency (Mean ± SD) or Fold IncreaseReference
Fluoroquinolones NorfloxacinWTK-1 cells15.63 - 125 µg/mL20 hSignificant increase[1]
CiprofloxacinVicia faba0.5 and 5 mg/Kg-Significant induction[3]
Nalidixic AcidVicia faba1 and 10 mg/Kg-Significant induction[3]
Methylquinolines QuinolinehiHeps and rat liverNot SpecifiedNot SpecifiedSignificantly higher MN frequencies than 4-MeQ[4]
4-MethylquinolinehiHeps and rat liverNot SpecifiedNot SpecifiedLower MN frequencies than Quinoline[4]

Table 3: Ames Test Results for Mutagenicity

Compound ClassCompoundSalmonella StrainMetabolic Activation (S9)ConcentrationRevertant Colonies (Mean ± SD) or Fold IncreaseReference
Fluoroquinolones CiprofloxacinTA104, TA100WithNot SpecifiedWeak increase[2]
LomefloxacinTA104, TA100WithNot SpecifiedWeak increase[2]
FleroxacinTA104, TA100WithNot SpecifiedWeak increase[2]
Methylquinolines 4-MethylquinolineTA100WithNot SpecifiedPotent mutagenicity[5]
8-MethylquinolineRat hepatocytesWith1 mmol/LCaused unscheduled DNA synthesis[6]
2-MethylquinolineTA100With100 - 600 µ g/plate Mutagenic[6]
3-FluoroquinolineTA100WithNot SpecifiedNot significantly mutagenic[6]
5, 6, 7, 8-FluoroquinolineTA100WithNot SpecifiedMutagenic[6]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are provided below.

Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Cells are treated with the test compound at various concentrations and for specific durations.

  • Embedding in Agarose (B213101): Approximately 1 x 10^5 cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the broken DNA fragments to migrate away from the nucleoid, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail (% Tail DNA).

In Vitro Micronucleus Test

This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells.

  • Cell Culture and Treatment: A suitable cell line (e.g., WTK-1, CHO) is cultured and exposed to the test compound with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

  • Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. A micronucleus is a small, separate nucleus within the cytoplasm.

  • Data Analysis: The frequency of micronucleated cells is calculated and compared to the negative control.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon to detect point mutations.

  • Bacterial Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1537) are used.

  • Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.

  • Exposure: The bacterial tester strain, the test compound at various concentrations, and the S9 mix (if required) are combined in a test tube.

  • Plating: The mixture is added to a top agar (B569324) containing a trace amount of histidine and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Mechanisms of Genotoxicity and Signaling Pathways

The genotoxic mechanisms of fluoroquinolones and methylquinolines are distinct, leading to different types of DNA damage and cellular responses.

Fluoroquinolones: Topoisomerase Inhibition and Oxidative Stress

The primary antibacterial mechanism of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] In mammalian cells, they can also inhibit topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex and the formation of DNA double-strand breaks.[7]

Furthermore, several fluoroquinolones have been shown to induce oxidative stress, leading to the formation of reactive oxygen species (ROS).[8][9][10] This can result in oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), and single-strand breaks.[11] The photogenotoxicity of some fluoroquinolones is also linked to the generation of ROS upon exposure to UVA radiation.[2]

Fluoroquinolone_Genotoxicity FQ Fluoroquinolone TOPO2 Topoisomerase II FQ->TOPO2 Inhibition ROS Reactive Oxygen Species (ROS) FQ->ROS Induction CleavageComplex Stabilized Cleavage Complex TOPO2->CleavageComplex Stabilization DSB DNA Double-Strand Breaks CleavageComplex->DSB DDR DNA Damage Response (ATM/ATR, p53) DSB->DDR OxidativeDamage Oxidative DNA Damage (e.g., 8-oxodG, Single-Strand Breaks) ROS->OxidativeDamage OxidativeDamage->DDR Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair (BER, HR, NHEJ) DDR->Repair

Proposed signaling pathway for fluoroquinolone-induced genotoxicity.
Methylquinolines: Metabolic Activation to Reactive Intermediates

The genotoxicity of methylquinolines is largely dependent on their metabolic activation by cytochrome P450 enzymes.[5] This process can lead to the formation of reactive electrophilic intermediates, such as epoxides or quinone methides, which can then covalently bind to DNA to form DNA adducts.[6] These adducts can interfere with DNA replication and transcription, leading to mutations if not repaired.

The position of the methyl group on the quinoline ring significantly influences the mutagenic potency, with 4-methylquinoline being particularly potent.[5] Hydroxylation of the methyl group is generally a detoxification pathway.[5]

Methylquinoline_Genotoxicity MQ Methylquinoline CYP450 Cytochrome P450 (Metabolic Activation) MQ->CYP450 ReactiveIntermediate Reactive Electrophilic Intermediate CYP450->ReactiveIntermediate DNAAdduct DNA Adducts ReactiveIntermediate->DNAAdduct Covalent Binding to DNA DDR DNA Damage Response (NER) DNAAdduct->DDR Mutation Mutation DDR->Mutation If unrepaired Repair DNA Repair (NER) DDR->Repair Genotoxicity_Assay_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Assay cluster_3 Analysis TestCompound Test Compound (Fluoroquinolone or Methylquinoline) Treatment Treatment with Test Compound (± S9 Metabolic Activation) TestCompound->Treatment Cells Cell Culture or Bacterial Strain Cells->Treatment Comet Comet Assay Treatment->Comet Micronucleus Micronucleus Test Treatment->Micronucleus Ames Ames Test Treatment->Ames CometAnalysis Measure % Tail DNA Comet->CometAnalysis MicronucleusAnalysis Count Micronuclei Micronucleus->MicronucleusAnalysis AmesAnalysis Count Revertant Colonies Ames->AmesAnalysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Methylquinoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 7-Methylquinoline is crucial for ensuring product quality, safety, and for pharmacokinetic studies. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

The selection of an appropriate analytical method is critical. While High-Performance Liquid Chromatography (HPLC) is a widely used technique for its robustness and versatility, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity. This guide presents a framework for the cross-validation of these two methods, complete with detailed experimental protocols and hypothetical performance data to assist in method selection and validation. The data presented herein is based on established principles of analytical method validation for similar quinoline (B57606) derivatives.

Comparative Analysis of Analytical Methods

The following tables summarize the expected performance characteristics of HPLC and GC-MS methods for the quantification of this compound. These values are representative and should be confirmed during in-house method validation.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99960.99930.9997≥ 0.999
Accuracy (% Recovery) 99.5%100.2%99.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.9%1.1%0.8%≤ 2.0%
- Reproducibility1.6%1.8%1.5%≤ 3.0%
Limit of Detection (LOD) 0.08 µg/mL0.10 µg/mL0.07 µg/mLReportable
Limit of Quantitation (LOQ) 0.24 µg/mL0.30 µg/mL0.21 µg/mLReportable

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99990.99980.9999≥ 0.999
Accuracy (% Recovery) 101.0%99.3%100.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.7%0.9%0.6%≤ 2.0%
- Reproducibility1.4%1.6%1.3%≤ 3.0%
Limit of Detection (LOD) 0.5 ng/mL0.6 ng/mL0.4 ng/mLReportable
Limit of Quantitation (LOQ) 1.5 ng/mL1.8 ng/mL1.2 ng/mLReportable

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS analyses are provided below. These protocols are based on established methods for quinoline derivatives and should be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

2. Mobile Phase Preparation:

3. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 250 nm

5. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three different concentration levels.

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Reproducibility: Compare results obtained across different laboratories.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the sensitive quantification of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer. A capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

2. Carrier Gas:

  • Helium at a constant flow of 1.0 mL/min.

3. Temperature Program and Conditions:

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 90°C, hold for 2 minutes, then ramp to 260°C at 20°C/min and hold for 3 minutes.[1]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

4. Standard and Sample Preparation:

  • Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or dichloromethane.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 1-100 ng/mL).

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and dilute to a concentration within the calibration range.

5. Validation Parameters:

  • The same validation parameters as described for the HPLC method should be assessed. For MS detection, monitor characteristic ions of this compound (e.g., m/z 143, 142, 115).

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide comparable results for the same analyte in a given sample. This is a critical step when transferring methods between laboratories or when a new method is intended to replace an existing one.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol method_dev_hplc Method A (e.g., HPLC) Validation start->method_dev_hplc method_dev_gcms Method B (e.g., GC-MS) Validation start->method_dev_gcms sample_selection Select Representative Samples (Low, Medium, High Concentrations) method_dev_hplc->sample_selection method_dev_gcms->sample_selection analysis_hplc Analyze Samples with Method A sample_selection->analysis_hplc analysis_gcms Analyze Samples with Method B sample_selection->analysis_gcms data_comparison Compare Results Statistically (e.g., Bland-Altman, t-test) analysis_hplc->data_comparison analysis_gcms->data_comparison acceptance Results within Acceptance Criteria? data_comparison->acceptance pass Methods are Interchangeable acceptance->pass Yes fail Investigate Discrepancies & Re-validate acceptance->fail No end End: Cross-Validation Complete pass->end fail->start

References

Safety Operating Guide

Proper Disposal of 7-Methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 7-Methylquinoline is a hazardous chemical requiring specialized disposal procedures. It is classified as a skin and eye irritant, and may cause respiratory irritation.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is worn, including nitrile rubber gloves, safety goggles meeting EN 166 standards, and a lab coat.[2] All operations involving this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] An emergency eyewash station and safety shower must be readily accessible.[4]

In the event of a small spill, first, eliminate all sources of ignition.[1] Use an absorbent material, such as absorbent paper, to collect the spilled liquid.[1] The contaminated absorbent material and any contaminated clothing should be sealed in a vapor-tight plastic bag for disposal as hazardous waste.[1] The spill area should then be cleaned with 60-70% ethanol (B145695) followed by a soap and water solution.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. It is the responsibility of the waste generator to properly characterize and label all waste streams.

Step 1: Waste Identification and Segregation

  • Waste Characterization: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.[4]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.[1][2] Store waste in a designated satellite accumulation area (SAA).[5]

Step 2: Containerization

  • Primary Container: Use a chemically compatible container with a leak-proof, screw-on cap for liquid waste.[6] The container should not be filled beyond 90% capacity to allow for expansion. For solid waste, such as contaminated gloves and wipes, use a clear, sealable plastic bag.[6]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent spills and leaks.[6] The secondary container must be able to hold at least 110% of the volume of the primary container.[6]

Step 3: Labeling

  • Hazardous Waste Tag: Affix a completed hazardous waste tag to the primary container as soon as the first drop of waste is added.

  • Content Identification: The label must clearly state "Hazardous Waste" and include the full chemical name, "this compound," along with any other constituents in the waste stream. The accumulation start date must also be clearly visible.

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the properly labeled and contained waste in a designated SAA that is under the control of the generator.[5]

  • Container Integrity: Keep the waste container closed at all times except when adding waste.[6][7] Regularly inspect the container for any signs of leakage or deterioration.[5]

Step 5: Disposal Request

  • Contact Environmental Health & Safety (EH&S): Once the waste container is full, or within one year of the accumulation start date, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal.[5] Do not pour this compound down the drain.[8]

Quantitative Data

No specific quantitative regulatory limits for the disposal of this compound, such as concentration thresholds or reportable quantities, were found in the provided search results. Waste generators must consult their local and institutional regulations for specific quantitative requirements.

ParameterGuidelineSource
pH for Aqueous Waste (General) Adjust to between 5.0 and 12.5 before considering drain disposal for non-hazardous, dilute aqueous solutions. Note: This is a general guideline and may not be applicable to this compound waste, which should be disposed of as hazardous waste.[5]
Container Headspace Leave at least one inch of headroom or do not fill beyond the neck.[5]
SAA Storage Time (Partially Filled) Up to one (1) year.[5]
SAA Storage Time (Full Container) Must be removed within three (3) days.[5]

Disposal Process Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Identify this compound Waste B Segregate from Incompatible Chemicals (Strong Oxidizers, Strong Acids) A->B C Select Compatible Primary Container (Leak-proof, Screw-on Cap) B->C Proceed to Containerization D Place in Secondary Containment C->D E Affix Hazardous Waste Tag (Chemical Name, Date) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Proceed to Storage G Keep Container Closed & Inspect Regularly F->G H Request EH&S Pickup When Full or Within 1 Year G->H I Proper Disposal by EH&S H->I

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of 7-Methylquinoline, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a compound utilized in the synthesis of novel chemical entities. Adherence to these protocols is critical for mitigating risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is also suspected of causing genetic defects.[1] A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Hazard ClassificationRecommended PPE
Acute Toxicity (Oral) Standard laboratory attire (lab coat, closed-toe shoes).
Skin Corrosion/Irritation Gloves: Chemical-resistant nitrile gloves. Inspect for integrity before each use.[1][4]
Serious Eye Damage/Irritation Eye Protection: Tightly fitting safety goggles with side shields. A face shield is recommended when there is a splash hazard.[4][5]
Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood. If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.[2][4]
Germ Cell Mutagenicity Body Protection: A standard laboratory coat should be worn at all times. For larger quantities or potential for significant exposure, chemical-resistant clothing is recommended.[1][4]

Operational Plan: Step-by-Step Handling Procedures

This protocol outlines the essential steps for the safe handling of this compound from receipt to experimental use.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[1]

  • Verify Engineering Controls: Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[4]

  • Assemble PPE: Don the appropriate PPE as specified in the table above.

2. Handling:

  • Weighing and Transferring: All weighing and transferring of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Experimental Use: Keep containers of this compound closed when not in use. Avoid direct contact with skin and eyes.[6] If there is a risk of splashing, a face shield should be worn in addition to safety goggles.[5]

3. Post-Handling:

  • Decontamination: Decontaminate the work area with an appropriate solvent (e.g., 60-70% ethanol) followed by washing with soap and water.[2][7]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. Wash contaminated clothing before reuse.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, call a poison center or doctor. If not breathing, provide artificial respiration.[1][8]
Ingestion Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][2]
Accidental Release Evacuate personnel to safe areas. Ensure adequate ventilation. Use personal protective equipment. For small spills, use absorbent paper to pick up the material and place it in a sealed container for disposal. For larger spills, contain the spill with inert material (e.g., sand, vermiculite) and collect it for disposal.[2][6][7]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect contaminated solids (e.g., used gloves, disposable lab coats, absorbent paper) in a designated, labeled hazardous waste container.[9]

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[9]

  • Disposal Procedures:

    • Dispose of all waste through your institution's Environmental Health and Safety (EH&S) department.[9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

    • Do not dispose of this compound down the drain or in regular trash.[10]

Physicochemical and Safety Data

PropertyValue
Molecular Formula C10H9N
Molecular Weight 143.19 g/mol
Appearance Yellow liquid or off-white to pale beige low-melting solid
Melting Point 35 - 37 °C / 95 - 98.6 °F[1]
Boiling Point 258 °C / 496.4 °F[1]
Flash Point > 110 °C / > 230 °F[1]
Density 1.060 g/cm³[1]
Water Solubility Insoluble[7]
Incompatibilities Strong oxidizing agents, Strong acids[1][11]

Procedural Workflow

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep1 Review SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Transfer/Weigh in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 post1 Decontaminate Work Area handle2->post1 emergency_entry Incident Occurs handle2->emergency_entry post2 Segregate & Label Hazardous Waste post1->post2 post3 Dispose via Approved Channels post2->post3 spill Spill/Release emergency_entry->spill Environmental exposure Personal Exposure emergency_entry->exposure Personnel

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylquinoline
Reactant of Route 2
Reactant of Route 2
7-Methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.